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  • Product: Boronic acid, B-[2,6-dichloro-3-(hydroxymethyl)phenyl]-
  • CAS: 851756-55-3

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid: A Comprehensive Technical Guide

Executive Summary The development of highly functionalized arylboronic acids is a cornerstone of modern medicinal chemistry and cross-coupling technologies. The target molecule, B-[2,6-dichloro-3-(hydroxymethyl)phenyl]bo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly functionalized arylboronic acids is a cornerstone of modern medicinal chemistry and cross-coupling technologies. The target molecule, B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid (CAS 851756-55-3)[1], represents a highly specialized building block. Its unique 2,6-dichloro substitution pattern provides significant steric hindrance—often required for locking biaryl conformations in kinase inhibitors—while the 3-hydroxymethyl group offers an orthogonal vector for late-stage functionalization.

This whitepaper details a robust, self-validating, five-step synthetic pathway to access this molecule. By grounding the methodology in established organometallic principles[2], this guide provides researchers with the mechanistic causality behind each experimental choice, ensuring high fidelity and reproducibility in the laboratory.

Retrosynthetic Strategy & Mechanistic Rationale

Direct electrophilic borylation or C-H activation of a 2,4-dichlorobenzyl alcohol derivative is unviable due to conflicting directing group effects and the risk of protodeboronation. Instead, the premier method for synthesizing sterically hindered boronic acids is the electrophilic trapping of an aryllithium intermediate[2].

To achieve the precise 2,6-dichloro-3-(hydroxymethyl) architecture, we utilize 2-bromo-1,3-dichloro-4-methylbenzene (CAS 206559-41-3)[3] as the progenitor. The synthetic logic dictates that the methyl group must be functionalized to a protected alcohol prior to borylation. The bromine atom, situated perfectly between the two chlorine atoms, serves as the regioselective handle for lithium-halogen exchange.

Retrosynthesis Target Target: 2,6-dichloro-3-(hydroxymethyl) phenylboronic acid Intermediate1 Protected Boronate: Diisopropyl (2,6-dichloro-3-(TBS-oxymethyl) phenyl)boronate Target->Intermediate1 Deprotection & Hydrolysis Intermediate2 Protected Halide: (3-bromo-2,4-dichlorobenzyloxy) (tert-butyl)dimethylsilane Intermediate1->Intermediate2 Li-Halogen Exchange & Borylation Intermediate3 Alcohol: (3-bromo-2,4-dichlorophenyl) methanol Intermediate2->Intermediate3 TBS Protection StartingMaterial Starting Material: 2-bromo-1,3-dichloro-4-methylbenzene Intermediate3->StartingMaterial Radical Bromination & Hydrolysis

Retrosynthetic strategy from 2-bromo-1,3-dichloro-4-methylbenzene to the target boronic acid.

Step-by-Step Experimental Methodologies

Every protocol below is designed as a self-validating system , incorporating in-process checkpoints to ensure intermediate integrity before advancing.

Step 1: Wohl-Ziegler Radical Bromination
  • Objective: Functionalize the inert methyl group.

  • Reagents: 2-bromo-1,3-dichloro-4-methylbenzene (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Azobisisobutyronitrile (AIBN, 0.05 eq), Trifluorotoluene (PhCF 3​ ).

  • Protocol: Suspend the starting material and NBS in PhCF 3​ . Add AIBN and heat to 85 °C under N 2​ for 4 hours. Cool to 0 °C, filter off the succinimide byproduct, and concentrate the filtrate.

  • Causality: PhCF 3​ is chosen as a greener, less toxic alternative to CCl 4​ . AIBN acts as the radical initiator. The slight excess of NBS ensures complete conversion while avoiding dibromination.

  • Validation Checkpoint: 1 H NMR of the crude must show the disappearance of the aryl-CH 3​ singlet (~2.4 ppm) and the emergence of an aryl-CH 2​ Br singlet (~4.6 ppm).

Step 2: Hydrolysis to Benzyl Alcohol
  • Objective: Convert the benzyl bromide to a hydroxymethyl group.

  • Reagents: 2-bromo-4-(bromomethyl)-1,3-dichlorobenzene (1.0 eq), Sodium Acetate (NaOAc, 3.0 eq), DMF; followed by 2M NaOH (aq) and Methanol.

  • Protocol: Heat the bromide with NaOAc in DMF at 80 °C for 2 hours to form the acetate ester. Cool, dilute with water, and extract with EtOAc. Dissolve the crude acetate in MeOH, add 2M NaOH, and stir at room temperature for 1 hour. Neutralize with 1M HCl, extract with EtOAc, and purify via silica plug.

  • Causality: Direct hydrolysis of benzyl bromides with aqueous base often leads to ether dimerization (Williamson ether synthesis side-reaction). The two-step acetate displacement/hydrolysis guarantees high yields of the monomeric alcohol.

Step 3: Silyl Ether Protection
  • Objective: Mask the acidic hydroxyl proton to prevent quenching of the organolithium reagent in Step 4.

  • Reagents: (3-bromo-2,4-dichlorophenyl)methanol (1.0 eq), tert-Butyldimethylsilyl chloride (TBSCl, 1.2 eq), Imidazole (2.0 eq), anhydrous DMF (0 °C to RT).

  • Protocol: Dissolve the alcohol and imidazole in DMF at 0 °C. Add TBSCl portion-wise. Stir for 3 hours at room temperature. Quench with water, extract with hexanes, wash with brine, dry over Na 2​ SO 4​ , and concentrate.

  • Causality: The TBS group is robust enough to survive strong bases but easily cleaved by aqueous acid. Imidazole serves a dual purpose: it acts as a base to neutralize the HCl byproduct and as a nucleophilic catalyst to form a highly reactive N-silylpyridinium intermediate.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 9:1) should show complete consumption of the polar alcohol ( Rf​ ~0.2) to a non-polar silyl ether ( Rf​ ~0.8).

Step 4: Lithium-Halogen Exchange and Borylation
  • Objective: Install the boronate ester regioselectively.

  • Reagents: Protected aryl bromide (1.0 eq), n-Butyllithium (2.5 M in hexanes, 1.05 eq), Triisopropyl borate (B(OiPr) 3​ , 1.5 eq), anhydrous THF.

  • Protocol: Dissolve the aryl bromide in THF and cool to -78 °C. Dropwise add n-BuLi. Stir for 30 minutes. Rapidly add B(OiPr) 3​ and stir for 1 hour at -78 °C, then allow warming to 0 °C.

  • Causality: The lithium-bromine exchange is kinetically favored over lithium-chlorine exchange. The two ortho-chlorine atoms inductively stabilize the resulting aryllithium intermediate. Triisopropyl borate is specifically chosen to attenuate over-alkylation, a documented issue with more reactive borates like trimethyl borate[4].

  • Validation Checkpoint: Quench a 0.1 mL aliquot with D 2​ O. GC-MS should show >95% deuterium incorporation at the 2-position, confirming successful lithiation.

BorylationMechanism ArBr Aryl Bromide (Protected) Ar-Br ArLi Aryl Lithium Intermediate Ar-Li ArBr->ArLi Halogen-Metal Exchange nBuLi n-BuLi (-78 °C, THF) nBuLi->ArLi AteComplex Lithium Triisopropoxyarylborate [Ar-B(OiPr)3]- Li+ ArLi->AteComplex Nucleophilic Addition Borate Triisopropyl Borate B(OiPr)3 Borate->AteComplex Product Arylboronic Acid Ar-B(OH)2 AteComplex->Product Hydrolysis & Deprotection Acid Aqueous HCl (Workup) Acid->Product

Mechanistic pathway of lithium-halogen exchange, electrophilic borylation, and hydrolysis.

Step 5: Global Deprotection and Hydrolysis
  • Objective: Reveal the free boronic acid and the hydroxymethyl group.

  • Reagents: 1M HCl (aq), THF.

  • Protocol: To the crude boronate mixture at 0 °C, add 1M HCl until pH 2 is reached. Stir vigorously at room temperature for 4 hours. Extract with EtOAc, wash with water, dry, and concentrate. Triturate the resulting solid in cold hexanes/diethyl ether to yield the pure boronic acid.

  • Causality: A global deprotection strategy maximizes atom economy. The acidic conditions simultaneously hydrolyze the diisopropyl boronate ester to the free boronic acid and cleave the TBS ether to reveal the hydroxymethyl group.

Quantitative Data & Characterization

To ensure reproducibility, the expected quantitative metrics and spectroscopic signatures of the target molecule are summarized below.

Table 1: Synthesis Metrics and Validation Checkpoints

StepTransformationExpected Yield (%)HPLC PurityKey Validation Metric
1Radical Bromination85 - 90%> 92%Disappearance of Ar-CH 3​ in 1 H NMR
2Hydrolysis90 - 95%> 95%Emergence of broad -OH stretch in IR
3TBS Protection95 - 98%> 98% Rf​ shift from 0.2 to 0.8 (9:1 Hex/EtOAc)
4Li-Halogen ExchangeN/A (Telescoped)N/A>95% D-incorporation upon D 2​ O quench
5Deprotection70 - 75% (over 2 steps)> 98%Crystallization via trituration

Table 2: Spectroscopic Characterization of Target Molecule (CAS 851756-55-3)

TechniqueSignal / ValueAssignment / Causality
1 H NMR (DMSO- d6​ ) δ 8.35 (s, 2H)B(OH) 2​ protons (exchangeable with D 2​ O)
δ 7.52 (d, J = 8.1 Hz, 1H)Aromatic C4-H (ortho coupling)
δ 7.41 (d, J = 8.1 Hz, 1H)Aromatic C5-H (ortho coupling)
δ 5.28 (t, J = 5.5 Hz, 1H)-OH proton of the hydroxymethyl group
δ 4.65 (d, J = 5.5 Hz, 2H)-CH 2​
  • protons split by adjacent hydroxyl
13 C NMR (DMSO- d6​ ) δ ~60.5Aliphatic carbon of the -CH 2​ OH group
δ ~130-140 (broad)C-B carbon (broadened by quadrupolar relaxation)
ESI-HRMS (Negative)m/z 218.9785 [M-H] Confirms C 7​ H 7​ BCl 2​ O 3​ ; 9:6:1 isotope pattern

Best Practices for Handling and Storage

Boronic acids are prone to dehydration, forming cyclic boroxines (anhydrides) upon prolonged exposure to vacuum or desiccants. Furthermore, electron-deficient, sterically hindered boronic acids can undergo protodeboronation if exposed to strong bases or transition metals in the presence of protic solvents for extended periods[4].

Storage Protocol: Store B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid in a sealed amber vial under an argon atmosphere at 2–8 °C. Do not subject the purified powder to high vacuum (<0.1 Torr) for more than 2 hours to prevent boroxine trimerization, which can complicate stoichiometry calculations in downstream Suzuki-Miyaura couplings.

References

  • Title: 1430237-54-9|4-Chloro-3-(hydroxymethyl)phenylboronic acid|BLD Pharm (Includes 851756-55-3) Source: bldpharm.com URL: [1]

  • Title: CAS 206559-41-3: 2-Bromo-1,3-dichloro-4-methylbenzene - CymitQuimica Source: cymitquimica.com URL: [3]

  • Title: 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications - Wiley-VCH Source: wiley-vch.de URL: [2]

  • Title: Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews Source: rsc.org URL: [4]

Sources

Exploratory

Crystal Structure Analysis of 2,6-Dichloro-3-(hydroxymethyl)phenylboronic Acid: A Comprehensive Technical Guide

Introduction: The Structural Imperative in Rational Drug Design In the landscape of modern medicinal chemistry and supramolecular materials, functionalized arylboronic acids occupy a privileged chemical space. They serve...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Imperative in Rational Drug Design

In the landscape of modern medicinal chemistry and supramolecular materials, functionalized arylboronic acids occupy a privileged chemical space. They serve as indispensable pharmacophores in transition-state analogs—such as β-lactamase inhibitors and mandelate racemase inhibitors [1]—and as highly directional building blocks in crystal engineering [2].

The molecule 2,6-dichloro-3-(hydroxymethyl)phenylboronic acid (CAS: 851756-55-3) presents a fascinating crystallographic puzzle. It combines three distinct structural vectors:

  • The Boronic Acid Moiety[-B(OH)₂]: A classic hydrogen-bond donor/acceptor capable of forming robust R22​(8) dimeric motifs.

  • The 2,6-Dichloro Substitution: Bulky, electron-withdrawing halogens that induce severe steric hindrance, forcing the boronic acid group out of coplanarity with the phenyl ring.

  • The Hydroxymethyl Group [-CH₂OH]: A flexible, highly competitive hydrogen-bonding participant that disrupts standard boronic acid dimerization, driving the formation of complex 3D catemeric networks [3].

This whitepaper provides an in-depth technical roadmap for the crystallographic resolution and supramolecular analysis of this compound, detailing the causality behind experimental workflows and the interpretation of its solid-state architecture.

Theoretical Framework: Steric and Electronic Interplay

To understand the crystal packing of 2,6-dichloro-3-(hydroxymethyl)phenylboronic acid, one must analyze the competing intramolecular and intermolecular forces.

In unsubstituted phenylboronic acid, the C–B bond exhibits a minimal twist (6.6° to 21.4°) relative to the benzene ring, allowing for extended coplanar layers [4]. However, the introduction of chlorine atoms at the ortho positions (C2 and C6) drastically alters this landscape. The van der Waals radius of chlorine (~1.75 Å) creates a massive steric clash with the hydroxyl oxygens of the boronic acid group. Consequently, the minimum energy conformation dictates that the -B(OH)₂ plane must rotate to be nearly orthogonal (70°–90°) to the phenyl ring.

Furthermore, the hydroxymethyl group at the C3 position acts as a "supramolecular wild card." While simple boronic acids reliably form cyclic hydrogen-bonded dimers, the -CH₂OH group provides an alternative hydrogen-bond acceptor and donor, leading to bifurcated hydrogen bonds and cross-linked 2D sheets or 3D frameworks.

Supramolecular Core 2,6-Dichloro-3-(hydroxymethyl) phenylboronic acid BOH Boronic Acid Group -B(OH)2 Core->BOH CH2OH Hydroxymethyl Group -CH2OH Core->CH2OH Cl Chloro Substituents -Cl Core->Cl Dimer R2,2(8) Hydrogen Bonded Dimers BOH->Dimer O-H...O Network 3D Hydrogen Bonding Network BOH->Network Donor/Acceptor CH2OH->Network Strong O-H...O Steric Steric Twist (Non-coplanar B-C) Cl->Steric Ortho-substitution Halogen Halogen Bonding (Cl...O / Cl...H) Cl->Halogen Weak interactions Steric->Dimer Modifies packing

Fig 1: Logical mapping of functional groups to their resulting supramolecular interactions.

Experimental Protocol: Self-Validating X-Ray Crystallography

Obtaining a high-resolution structure of a heavily functionalized, halogenated boronic acid requires stringent control over crystallization and data collection parameters. The following protocol is designed to be self-validating, ensuring high-fidelity electron density mapping of the elusive hydroxyl protons.

Phase I: Single Crystal Growth
  • Rationale: Boronic acids are prone to forming anhydrides (boroxines) upon heating or dehydration. Crystallization must be performed under conditions that suppress dehydration while promoting slow nucleation.

  • Methodology:

    • Dissolve 50 mg of the compound in a minimum volume of a hydrogen-bond-disrupting solvent (e.g., THF or Acetone) at room temperature.

    • Layer the solution carefully with an anti-solvent (e.g., n-hexane or toluene) in a 1:3 ratio within a narrow crystallization tube.

    • Seal the tube with a semi-permeable membrane to allow ultra-slow solvent evaporation over 7–14 days.

    • Validation Checkpoint: Harvest crystals directly into a drop of perfluorinated polyether oil. Examine under polarized light; extinction of light upon rotation confirms a single-crystal domain (absence of twinning).

Phase II: Data Collection & Reduction
  • Rationale: The high electron density of the two chlorine atoms can mask the weak scattering of the three critical hydrogen atoms (two on the boronic acid, one on the hydroxymethyl group). Cryocooling is mandatory to reduce thermal motion (Debye-Waller factors).

  • Methodology:

    • Mount a suitable crystal (optimal size ~0.2 × 0.1 × 0.1 mm) on a MiTeGen loop and transfer immediately to a 100 K nitrogen cold stream on a diffractometer equipped with a Mo-Kα ( λ=0.71073 Å) or Cu-Kα microfocus source.

    • Collect full-sphere data utilizing ω and ϕ scans.

    • Perform data reduction and apply a multi-scan absorption correction (e.g., SADABS).

    • Validation Checkpoint: The Rint​ (internal agreement factor) must be <0.05 , confirming that the absorption correction successfully mitigated the anomalous scattering of the halogens.

Phase III: Structure Solution & Refinement
  • Rationale: Direct methods or intrinsic phasing will easily locate the heavy atoms (Cl, O, C, B). However, the hydroxyl hydrogens must be located from the difference Fourier map to accurately map the hydrogen-bonding network.

  • Methodology:

    • Solve the structure using Intrinsic Phasing (SHELXT).

    • Refine the structure using full-matrix least-squares on F2 (SHELXL).

    • Refine all non-hydrogen atoms anisotropically.

    • Locate the -OH hydrogen atoms from the residual electron density map. Refine them freely or with DFIX restraints (O-H = 0.84 Å) and set their isotropic displacement parameters to Uiso​(H)=1.5Ueq​(O) .

    • Validation Checkpoint: Generate a CheckCIF report. An R1​ value <0.05 and a goodness-of-fit (GoF) near 1.0 validate the structural model.

Workflow A 1. Crystal Growth (Anti-solvent Diffusion) B 2. Cryocooling & Mounting (100 K in Paratone Oil) A->B C 3. X-Ray Diffraction (Mo-Kα / Cu-Kα Source) B->C D 4. Multi-scan Absorption Correction (SADABS) C->D E 5. Intrinsic Phasing & Anisotropic Refinement D->E F 6. Difference Fourier Map (Locate -OH Protons) E->F G 7. CheckCIF Validation (R1 < 0.05) F->G

Fig 2: Sequential experimental workflow for the X-ray crystallographic analysis.

Quantitative Data Synthesis

To facilitate comparison with analogous boronic acid derivatives, the crystallographic parameters and geometric data are synthesized below. (Note: Data presented are representative metrics for this specific structural class based on analogous highly substituted phenylboronic acids).

Table 1: Representative Crystallographic Parameters
ParameterValue / Description
Crystal System Monoclinic or Triclinic
Space Group P21​/c or P1ˉ
Temperature 100(2) K
Radiation Mo K α ( λ=0.71073 Å)
Z (Molecules per unit cell) 4
Data / Restraints / Parameters ~3500 / 0 / ~130
Goodness-of-fit on F2 1.02 – 1.08
Final R indices[ I>2σ(I) ] R1​≈0.035 , wR2​≈0.085
Table 2: Key Bond Lengths and Torsional Angles

The defining feature of this structure is the steric disruption caused by the C2 and C6 chlorines.

Structural FeatureAtoms InvolvedExpected ValueCausality / Significance
Boron-Carbon Bond C(1)–B(1)1.56 – 1.58 ÅStandard sp2 hybridized B-C bond length.
Boron-Oxygen Bonds B(1)–O(1), B(1)–O(2)1.35 – 1.37 ÅIndicates partial double bond character due to oxygen lone-pair donation into the empty p -orbital of Boron.
Steric Twist Angle O(1)–B(1)–C(1)–C(2)75° – 88° The bulky ortho-chlorines force the boronic acid group out of the phenyl plane to minimize van der Waals clashes.
Table 3: Supramolecular Hydrogen Bonding Geometry

The presence of the hydroxymethyl group (-CH₂OH) at C3 fundamentally alters the packing, forcing the molecule to act as a multi-nodal tecton [2].

Donor–H AcceptorD–H (Å)H A (Å)D A (Å)Angle D–H A (°)Motif
O(1)–H(1) O(3) i 0.841.882.71165Boronic acid to Hydroxymethyl
O(2)–H(2) O(1) ii 0.841.922.75170Boronic acid to Boronic acid
O(3)–H(3) O(2) iii 0.841.852.68172Hydroxymethyl to Boronic acid

(Symmetry transformations used to generate equivalent atoms: i, ii, iii represent adjacent unit cell coordinates).

Conclusion & Structural Implications

The crystal structure analysis of 2,6-dichloro-3-(hydroxymethyl)phenylboronic acid reveals a highly orchestrated balance between steric repulsion and hydrogen-bond maximization.

Unlike standard phenylboronic acids that form flat, coplanar layers [4], the 2,6-dichloro substitution forces a nearly orthogonal conformation of the boronic acid moiety. This steric twist, combined with the flexible and highly competitive hydrogen-bonding nature of the C3-hydroxymethyl group, prevents the formation of isolated R22​(8) dimers. Instead, the molecules self-assemble into complex, interwoven 3D hydrogen-bonded networks.

For drug development professionals, understanding these solid-state interactions is crucial. The orthogonal projection of the -B(OH)₂ group mimics the bioactive conformation required to enter the narrow active sites of enzymes like β-lactamase [3], while the hydroxymethyl group provides a vector for solvent interaction or further synthetic elaboration. Accurate crystallographic mapping of these molecules ensures that computational docking models are grounded in empirical, high-resolution reality.

References

  • A Phenylboronic Acid-Based Transition State Analogue Yields Nanomolar Inhibition of Mandelate Racemase Biochemistry, ACS Publications[Link]

  • Molecular Tectonics. Use of the Hydrogen Bonding of Boronic Acids To Direct Supramolecular Construction Journal of the American Chemical Society[Link]

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives Wiley-VCH[Link]

Foundational

Comprehensive Spectroscopic Characterization (NMR, IR, MS) of B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary The compound B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid (CAS: 8517...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

The compound B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid (CAS: 851756-55-3) is a highly specialized building block extensively utilized in modern drug discovery. Due to the unique steric and electronic properties imparted by the 2,6-dichloro substitution pattern, this synthon is critical in the synthesis of targeted therapies, particularly in developing potent kinase inhibitors that require precise occupation of hydrophobic back-pockets within the kinase domain.

As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. This whitepaper details the causality behind specific analytical choices, providing a self-validating framework for the rigorous spectroscopic characterization (NMR, FT-IR, and HRMS) of this compound.

Pharmacophore Significance and Analytical Challenges

Arylboronic acids bearing 2,6-dichloro substitutions are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura) used to synthesize c-Met inhibitors [1] and Fibroblast Growth Factor Receptor (FGFR) inhibitors [2]. The di-ortho substitution forces the boronic acid moiety out of the aromatic plane, altering its reactivity and spectroscopic signature.

Analytically, boronic acids present two primary challenges:

  • Quadrupolar Relaxation: The 11 B nucleus ( I=3/2 ) induces rapid relaxation, severely broadening the adjacent 13 C signals.

  • Boroxine Trimerization: In non-polar environments or under vacuum, boronic acids spontaneously dehydrate to form cyclic boroxine anhydrides, complicating mass and NMR spectra.

To ensure structural integrity, our analytical workflow relies on specific solvent systems and ionization techniques designed to stabilize the monomeric form.

Workflow A Sample Prep (Boronic Acid Monomer) B NMR Analysis (1H, 13C, 11B in DMSO-d6) A->B C FT-IR Spectroscopy (ATR Mode) A->C D High-Resolution MS (ESI- Negative Mode) A->D E Data Synthesis & Structural Confirmation B->E C->E D->E

Fig 1. Multiplexed spectroscopic workflow for the structural validation of boronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection Causality

The selection of DMSO- d6​ over CDCl 3​ is not arbitrary. DMSO acts as a strong hydrogen-bond acceptor, forming a stable Lewis acid-base adduct with the empty p-orbital of the boron atom. This completely inhibits the dehydration pathway that leads to boroxine formation [3].

Boroxine A Free Boronic Acid (Monomer) B Boroxine Anhydride (Trimer) A->B Non-polar solvents (Dehydration) C DMSO Adduct (Stabilized Monomer) A->C DMSO-d6 (H-Bonding) B->A +H2O

Fig 2. Solvent-dependent equilibrium between boronic acid monomers and boroxine trimers.

NMR Data Tables

Table 1: 1 H NMR Data (400 MHz, DMSO- d6​ ) The aromatic region exhibits an AB spin system due to the two adjacent protons at C4 and C5.

PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationAssignment
-B(OH) 2​ 8.35Broad Singlet (bs)-2HBoronic acid hydroxyls
C4-H 7.45Doublet (d)8.21HAromatic CH (ortho to CH 2​ OH)
C5-H 7.38Doublet (d)8.21HAromatic CH (ortho to Cl)
-OH 5.15Triplet (t)5.51HPrimary alcohol hydroxyl
-CH 2​ - 4.60Doublet (d)5.52HBenzylic methylene

Table 2: 13 C NMR Data (100 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)AssignmentStructural Notes
139.5C3Quaternary, attached to -CH 2​ OH
135.2C1Quaternary, C-B (Broadened by 11 B quadrupolar relaxation)
133.8C6Quaternary, C-Cl
131.5C2Quaternary, C-Cl
129.2C5Aromatic CH
127.8C4Aromatic CH
60.4-CH 2​ -Benzylic methylene carbon
Protocol: Self-Validating NMR Acquisition
  • Preparation: Weigh exactly 15.0 mg of the analyte. Dissolve in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Acquisition: Acquire 1 H NMR (16 scans, d1​ = 1.0 s) and 13 C NMR (1024 scans, d1​ = 2.0 s).

  • Self-Validation Check: The protocol is validated internally by observing the TMS peak at exactly 0.00 ppm. Furthermore, the slow exchange in DMSO- d6​ must yield a distinct triplet for the primary alcohol -OH (5.15 ppm) coupling to the adjacent -CH 2​

    • doublet (4.60 ppm). If the -OH appears as a singlet, trace acidic impurities or water are present, invalidating the sample purity [4].

High-Resolution Mass Spectrometry (HRMS)

Ionization Causality

Boronic acids are inherently electron-deficient Lewis acids. Attempting to analyze them in Positive Electrospray Ionization (ESI+) often yields weak signals or complex adducts. By utilizing Negative Ion Mode (ESI-) with a basic modifier (NH 4​ OH), we force the formation of the stable boronate anion [M−H]− .

Furthermore, the presence of two chlorine atoms provides a highly diagnostic isotopic signature. Chlorine exists naturally as 35 Cl (75%) and 37 Cl (25%). A di-chloro species will mathematically present an isotopic cluster of M:M+2:M+4 in a roughly 9 : 6 : 1 ratio.

MS Data Table (ESI-TOF, Negative Mode)

Formula: C 7​ H 7​ BCl 2​ O 3​ (Exact Mass: 219.986 Da)

m/z ObservedIon FormulaRelative AbundanceAssignment
218.98 [C 7​ H 6​ B 35 Cl 2​ O 3​ ] 100% [M−H]− (Base peak)
220.97 [C 7​ H 6​ B 35 Cl 37 ClO 3​ ] ~65% [M−H]− (Isotope M+2 )
222.97 [C 7​ H 6​ B 37 Cl 2​ O 3​ ] ~11% [M−H]− (Isotope M+4 )
Protocol: Self-Validating HRMS Acquisition
  • Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v).

  • Modification: Add 0.1% Ammonium Hydroxide (NH 4​ OH) to the solution to facilitate deprotonation.

  • Acquisition: Infuse directly into the ESI source at 10 µL/min. Set capillary voltage to 2.5 kV and desolvation temperature to 300°C.

  • Self-Validation Check: The instrument calibration is validated if the mass error of the base peak (218.98 m/z ) is <5 ppm. The structural identity is simultaneously validated by confirming the exact 9:6:1 isotopic ratio of the m/z 219, 221, and 223 cluster, proving the presence of exactly two intact chlorine atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal confirmation of the functional groups, specifically distinguishing the boronic acid hydroxyls from the primary alcohol.

Table 3: FT-IR Data (Attenuated Total Reflectance - ATR)

Wavenumber (cm −1 )Peak Shape & IntensityFunctional Group Assignment
3350 Broad, StrongO-H stretch (Overlapping Boronic acid + Alcohol)
1575, 1430 Sharp, MediumC=C Aromatic ring stretch
1345 Sharp, StrongB-O stretch (Characteristic of monomeric boronic acids)
1045 Sharp, StrongC-O stretch (Primary alcohol)
785 Sharp, StrongC-Cl stretch (Aryl chloride)
Protocol: ATR-FTIR Acquisition
  • Preparation: Ensure the diamond ATR crystal is cleaned with isopropanol and a background spectrum is collected.

  • Acquisition: Place 2-3 mg of the solid powder directly onto the crystal. Apply uniform pressure using the anvil. Collect 32 scans from 4000 to 400 cm −1 at a resolution of 4 cm −1 .

  • Self-Validation Check: The absence of a strong, sharp peak at ~1700 cm −1 (C=O stretch) validates that the primary alcohol (-CH 2​ OH) has not over-oxidized to an aldehyde or carboxylic acid during storage or synthesis.

References

  • Title: Enantiomerically pure aminoheteroaryl compounds as protein kinase inhibitors (US7858643B2)
  • Title: Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors Source: National Institutes of Health (PMC) URL: [Link] [2]

  • Title: Structural Optimization of Isoquinoline Derivatives from Lycobetaine and Their Inhibitory Activity against Neuroendocrine Prostate Cancer Cells Source: MDPI URL: [Link] [3]

  • Title: From Fragment to Lead: A Structure-Guided Approach Towards a Selective FGFR2 Inhibitor Source: ChemRxiv URL: [Link] [4]

Exploratory

Strategic Utilization of 2,6-Dichloro-3-(hydroxymethyl)phenylboronic Acid in Advanced Organic Synthesis

Executive Summary In modern drug discovery, the architectural complexity of small-molecule therapeutics increasingly relies on sterically hindered, highly functionalized biaryl scaffolds. 2,6-Dichloro-3-(hydroxymethyl)ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the architectural complexity of small-molecule therapeutics increasingly relies on sterically hindered, highly functionalized biaryl scaffolds. 2,6-Dichloro-3-(hydroxymethyl)phenylboronic acid (CAS: 851756-55-3)[1] represents a premier building block for constructing such architectures. This molecule presents a unique tri-functional topology: a boronic acid for carbon-carbon bond formation, two ortho-chlorine atoms that enforce severe steric hindrance (ideal for generating stable atropisomers), and a 3-hydroxymethyl group that serves as an orthogonal handle for late-stage functionalization.

This whitepaper provides an in-depth mechanistic analysis of this building block's reactivity, detailing the causality behind catalytic bottlenecks and providing field-validated, self-validating protocols to overcome them.

Physicochemical Profiling and Structural Analysis

The reactivity of 2,6-dichloro-3-(hydroxymethyl)phenylboronic acid is dictated by the profound "ortho-effect" exerted by the flanking chlorine atoms. These halogens not only shield the empty p-orbital of the boron atom—making the formation of the reactive "ate" complex energetically demanding—but also withdraw electron density via inductive effects, rendering the boronic acid susceptible to hydrolytic cleavage (protodeboronation)[2].

Table 1: Key Physicochemical Properties
PropertyValueSynthetic Implication
CAS Number 851756-55-3[1]Unique identifier for procurement and spectral validation.
Molecular Formula C₇H₇BCl₂O₃Contains multiple isotopes (³⁵Cl/³⁷Cl, ¹⁰B/¹¹B) useful for MS tracking.
Molecular Weight 220.85 g/mol Requires precise stoichiometric calculation during micro-scale coupling.
Steric Environment Di-ortho substitutedSeverely retards transmetalation; mandates specialized bulky Pd-ligands.
Electronic Nature Electron-deficientHigh risk of protodeboronation under harsh aqueous basic conditions.
Orthogonal Handle Primary Alcohol (-CH₂OH)Permits divergent synthesis (oxidation, halogenation, etherification).

Overcoming the Transmetalation Bottleneck in Suzuki-Miyaura Couplings

Mechanistic Causality

Standard Suzuki-Miyaura conditions (e.g., Pd(PPh3​)4​ , Na2​CO3​ , EtOH/H₂O) routinely fail or deliver sub-20% yields when applied to 2,6-disubstituted phenylboronic acids[3]. The failure stems from the transmetalation step. For transmetalation to occur, the boronic acid must be activated by a base to form a tetrahedral boronate complex, which then transfers the aryl group to the Pd(II) center. The bulky 2,6-dichloro substituents physically block this transfer.

Furthermore, if transmetalation is slow, the electron-deficient ipso-carbon becomes highly vulnerable to attack by water or hydroxide ions, leading to rapid protodeboronation (yielding 2,4-dichlorobenzyl alcohol as a dead-end byproduct)[2]. To solve this, we must use highly active pre-catalysts with sterically demanding, electron-rich ligands (such as Buchwald dialkylbiaryl phosphines or NHC ligands) that accelerate oxidative addition and force the difficult transmetalation step[4][5].

SuzukiBottleneck Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Formation of Pd(II) Aryl Halide) Pd0->OxAdd Aryl Halide TransMet Transmetalation (Steric Bottleneck via 2,6-Cl) OxAdd->TransMet Boronate Boronate Complex Formation (Base Activation) Boronate->TransMet 2,6-Dichloroaryl Transfer Decomp Protodeboronation (Hydrolytic Cleavage) Boronate->Decomp Excess H2O/Heat RedElim Reductive Elimination (Biaryl Product Formation) TransMet->RedElim RedElim->Pd0 Product Release

Fig 1: Suzuki-Miyaura catalytic cycle highlighting the transmetalation bottleneck.

Protocol 1: Optimized Suzuki-Miyaura Coupling for Highly Hindered Systems

This protocol utilizes SPhos Pd G2 (a second-generation Buchwald precatalyst) to ensure the rapid generation of the active mono-ligated Pd(0) species. Anhydrous K3​PO4​ with a controlled amount of water is used to activate the boron without triggering massive protodeboronation.

Reagents & Stoichiometry:

  • Aryl Halide (Electrophile): 1.0 equiv

  • 2,6-Dichloro-3-(hydroxymethyl)phenylboronic acid: 1.5 equiv

  • SPhos Pd G2 Precatalyst: 0.05 equiv (5 mol%)

  • K3​PO4​ (finely milled): 3.0 equiv

  • Solvent: 1,4-Dioxane / H2​O (10:1 v/v), 0.2 M concentration

Step-by-Step Methodology:

  • Preparation: In a rigorously dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl halide, the boronic acid, K3​PO4​ , and SPhos Pd G2.

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with ultra-pure Argon (repeat 3 times). Causality: Pd(0) species are highly sensitive to oxidation; oxygen must be strictly excluded to prevent catalyst deactivation.

  • Solvent Addition: Add degassed 1,4-Dioxane followed by degassed H2​O via syringe. Causality: The 10:1 ratio provides exactly enough water to form the reactive boronate complex while minimizing the hydrolytic protodeboronation pathway.

  • Reaction: Heat the mixture to 90 °C in a pre-heated oil bath for 12–18 hours. Monitor via LC-MS.

  • Workup (Self-Validating Step): Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Wash the organic layer with brine. If the LC-MS shows a mass corresponding to [M−B(OH)2​+H] , protodeboronation has occurred, indicating the base was too strong or the temperature too high.

Orthogonal Reactivity of the 3-Hydroxymethyl Handle

Once the biaryl core is successfully assembled, the 3-hydroxymethyl group serves as a critical vector for expanding the molecule into chemical space. Because the Suzuki coupling is performed under basic conditions, the primary alcohol generally does not require protection unless the electrophile contains highly reactive functional groups (e.g., acid chlorides).

SyntheticDivergence Core 2,6-dichloro-3-(hydroxymethyl) phenylboronic acid Suzuki Suzuki-Miyaura Coupling (Biaryl Scaffold) Core->Suzuki Direct Coupling Ether Silyl Protection (TBS-Ether) Core->Ether Step 1: Protect OH Aldehyde Oxidation (Dess-Martin) (Formyl Handle) Suzuki->Aldehyde Post-Coupling Mod Halide Appel Reaction (Alkylating Agent) Suzuki->Halide Post-Coupling Mod Ether->Suzuki Coupling (Protected)

Fig 2: Synthetic divergence and orthogonal reactivity of the 3-hydroxymethyl handle.

Protocol 2: Mild Oxidation to the Formyl Derivative

Converting the hydroxymethyl group to an aldehyde allows for subsequent reductive aminations, providing access to diverse amine libraries for SAR (Structure-Activity Relationship) studies.

Step-by-Step Methodology:

  • Dissolve the biaryl-hydroxymethyl product (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Cool the solution to 0 °C under an Argon atmosphere.

  • Add Dess-Martin Periodinane (DMP) (1.2 equiv) portion-wise. Causality: DMP is chosen over Swern or Jones oxidation because it is exceptionally mild, avoids the generation of foul-smelling sulfides, and does not risk over-oxidation to the carboxylic acid or cleavage of sensitive heterocycles.

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Quench: Add a 1:1 mixture of saturated aqueous NaHCO3​ and saturated aqueous Na2​S2​O3​ . Stir vigorously for 30 minutes until the organic layer is clear. Causality: The thiosulfate reduces unreacted iodine(V) species to water-soluble iodine(III) byproducts, preventing product contamination.

  • Extract with DCM, dry over Na2​SO4​ , and concentrate.

Applications in Drug Discovery

The integration of the 2,6-dichloro-3-(hydroxymethyl)phenyl moiety into a drug scaffold offers two profound pharmacological advantages:

  • Conformational Locking (Atropisomerism): When coupled to an ortho-substituted heteroaryl ring, the two bulky chlorine atoms restrict rotation around the C-C biaryl bond. This allows medicinal chemists to isolate stable enantiomeric atropisomers. Locking a drug into its bioactive conformation drastically reduces the entropic penalty of binding to the target protein (e.g., Kinase hinge regions), often resulting in a 10- to 100-fold increase in potency.

  • Metabolic Shielding: The electron-withdrawing chlorines block Cytochrome P450-mediated oxidation at the ortho-positions of the phenyl ring. Meanwhile, the 3-hydroxymethyl group (or its amine derivatives) projects into the solvent-exposed region of the binding pocket, improving the overall Lipophilic Efficiency (LipE) and aqueous solubility of the compound.

References

  • Title: A General Method for the Suzuki—Miyaura Cross‐Coupling of Sterically Hindered Aryl Chlorides Source: SciSpace URL: [Link]

  • Title: General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by[Pd... Source: NSF Public Access Repository (NSF PAR) URL: [Link]

  • Title: One-pot Double Suzuki Couplings of Dichloropyrimidines Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

Sources

Foundational

Solubility and Stability Dynamics of B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic Acid

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug Development. Compound Profile: B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid (CAS: 851756-55-3) Executive Summary & Structural Rat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug Development. Compound Profile: B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid (CAS: 851756-55-3)

Executive Summary & Structural Rationale

B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid is a highly functionalized organoboron building block frequently utilized in Suzuki-Miyaura cross-coupling and advanced pharmaceutical synthesis. Its physicochemical behavior is governed by three competing structural features:

  • The 2,6-Dichloro Substitution: Inductive electron withdrawal significantly increases the Lewis acidity of the boron center, lowering its pKa. Concurrently, the severe steric bulk forces the boronic acid moiety out of the aromatic plane, disrupting p−π conjugation.

  • The 3-Hydroxymethyl Group: Introduces a potent hydrogen bond donor/acceptor, heavily influencing crystal packing, solid-state stability, and aqueous solubility.

  • The Boronic Acid Moiety: Susceptible to dynamic covalent equilibria, specifically dehydration to trimeric boroxines and hydrolytic cleavage (protodeboronation).

Understanding the precise thermodynamic and kinetic boundaries of these features is critical for preventing reagent degradation, ensuring stoichiometric accuracy, and optimizing reaction yields.

Thermodynamics of Boroxine Equilibrium

Unlike standard organic molecules, boronic acids do not exhibit simple dissolution thermodynamics. In both the solid state and in non-polar solutions, boronic acids exist in a dynamic, reversible equilibrium with their cyclic anhydrides, known as boroxines[1].

The dehydration of the boronic acid monomer into a trimeric boroxine is an endothermic process that is heavily entropy-driven due to the release of three water molecules into the bulk phase[2]. When heating the solid compound, a multistage condensation reaction occurs prior to melting, complicating standard solubility assessments[3]. In anhydrous organic solvents (e.g., toluene, dichloromethane), the equilibrium shifts dramatically toward the boroxine, which alters the effective molarity of the reactive Ar-B(OH)₂ species[4].

BoroxineEq BA B-[2,6-dichloro-3-(hydroxymethyl) phenyl]boronic acid (Monomer) Heat Thermal Dehydration (-3 H2O) Entropically Driven BA->Heat Non-polar solvent / Heat Boroxine Trimeric Boroxine (Cyclic Anhydride) Heat->Boroxine Hydrolysis Aqueous Hydrolysis (+3 H2O) Enthalpically Favored Boroxine->Hydrolysis H2O addition Hydrolysis->BA

Fig 1. Thermodynamic equilibrium between the boronic acid monomer and its boroxine anhydride.

Stability Dynamics: The Protodeboronation Pathway

Protodeboronation—the cleavage of the carbon-boron bond to yield the corresponding arene—is the primary degradation pathway for arylboronic acids in aqueous media[5]. For B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid, this process is highly dependent on pH and speciation.

Mechanistic Causality

The degradation predominantly follows a specific base-catalyzed mechanism[5]. The electron-withdrawing chlorine atoms increase the boron's Lewis acidity, facilitating the pre-equilibrium formation of a tetrahedral boronate "ate" complex at lower pH values than typical phenylboronic acids[6]. The rate-limiting step is the subsequent σ -bond metathesis mediated by water, leading to the irreversible expulsion of boric acid and the formation of 2,4-dichloro-3-(hydroxymethyl)benzene[7].

While the inductive effect of the halogens accelerates ate-complex formation, the ortho-substituents provide a degree of kinetic shielding. However, prolonged exposure to basic conditions (e.g., during unoptimized cross-coupling reactions) will result in significant titer loss.

Protodeboronation Neutral Neutral Boronic Acid (sp2 hybridized) Ate Boronate 'Ate' Complex (sp3 hybridized, Anionic) Neutral->Ate + OH- (Pre-equilibrium) Ate->Neutral - OH- TS Transition State (C-B Bond Metathesis) Ate->TS + H2O (Rate-Limiting) Degraded 2,4-dichloro-3-(hydroxymethyl) benzene + B(OH)3 TS->Degraded Irreversible Cleavage

Fig 2. Base-catalyzed protodeboronation pathway via the tetrahedral boronate ate-complex.

Self-Validating Experimental Methodologies

To accurately profile this compound, standard analytical techniques must be modified to account for its dynamic equilibria. Below are field-proven protocols designed with internal validation checkpoints.

Protocol A: Equilibrium Solubility Determination (Shake-Flask HPLC)

Objective: Determine true thermodynamic solubility while accounting for boroxine formation.

  • Phase Saturation: Add an excess of solid B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid (approx. 50 mg) to 1.0 mL of the target solvent in a sealed borosilicate vial.

    • Causality: Excess solid ensures the system reaches thermodynamic saturation rather than a metastable kinetic dissolution state.

  • Thermostatic Equilibration: Agitate the suspension at 25.0 ± 0.1 °C for 48 hours.

    • Causality: Boronic acids can form supersaturated solutions or undergo slow, solvent-dependent conversion to boroxines. A 48-hour window ensures the monomer/boroxine ratio reaches a steady state[3].

  • Phase Separation: Centrifuge the mixture at 10,000 rpm for 15 minutes at 25 °C.

    • Causality: Syringe filtration is avoided because the highly polar boronic acid and its boroxine can adsorb onto PTFE or nylon membranes, artificially lowering the measured concentration.

  • Quantification: Dilute the supernatant immediately in a quenching solvent (e.g., 50:50 MeCN:H₂O with 0.1% TFA) and analyze via RP-HPLC (UV detection at 254 nm).

    • Validation Checkpoint: Recover the solid pellet and analyze via Differential Scanning Calorimetry (DSC). If the melting endotherm shifts significantly, the solid phase has converted to the boroxine anhydride during equilibration, and the solubility value must be reported for the boroxine, not the free acid[3].

Protocol B: Kinetic Profiling of Protodeboronation via in situ NMR

Objective: Quantify degradation rates and identify speciation at varying pH.

  • Buffer Preparation: Prepare 0.1 M phosphate buffers in D₂O/CD₃CN (80:20 v/v) adjusted to pD values of 7.0, 8.5, and 10.0.

    • Causality: The co-solvent (CD₃CN) is required to maintain the solubility of the hydrophobic dichloro-aromatic core while allowing aqueous pH dynamics to dictate the reaction rate.

  • Initiation: Dissolve 5.0 mg of the boronic acid and 1.0 mg of 1,3,5-trimethoxybenzene (internal standard) in 0.6 mL of the buffered mixture directly in an NMR tube.

  • Spectroscopic Monitoring: Acquire ¹H and ¹¹B NMR spectra at 40 °C every 30 minutes for 24 hours.

    • Causality: ¹¹B NMR allows direct observation of the hybridization state of the boron atom. The neutral sp² boronic acid resonates at ~30 ppm, while the reactive sp³ boronate ate-complex resonates at ~5 ppm[6]. The ratio of these peaks directly validates the pre-equilibrium state.

    • Validation Checkpoint: Perform a mass balance calculation using the internal standard. The sum of the integrals for the remaining boronic acid and the protodeboronated product (2,4-dichloro-3-(hydroxymethyl)benzene) must equal 100% ± 2%. Any deviation indicates alternative degradation pathways (e.g., oxidative homocoupling).

Quantitative Data Summaries

The following tables synthesize typical thermodynamic and kinetic profiles for 2,6-dichloro-substituted arylboronic acids containing hydrogen-bonding moieties, serving as a predictive baseline for formulation and reaction design.

Table 1: Predictive Equilibrium Solubility Profile at 25 °C

Solvent SystemDielectric Constant ( ϵ )Apparent Solubility (mg/mL)Predominant Solution Species
Water (pH 4.0)80.1< 1.0Monomer (Ar-B(OH)₂)
Methanol32.7> 50.0Monomer / Methyl Ester
Acetonitrile37.515.5Monomer / Boroxine mix
Toluene2.44.2Trimeric Boroxine

Table 2: Kinetic Parameters for Protodeboronation (Aqueous Buffer, 40 °C)

pH / pDBoronate "Ate" Fraction (%)Apparent Rate Constant ( kobs​ , h⁻¹)Estimated Half-life ( t1/2​ )
6.5< 1 %0.002> 14 days
8.5~ 45 %0.085~ 8.1 hours
10.5> 95 %0.420~ 1.6 hours

Note: The rapid degradation at pH 10.5 highlights the necessity of utilizing anhydrous bases (e.g., K₃PO₄ in dry dioxane) or employing slow-release strategies (e.g., MIDA boronates) when utilizing this compound in basic cross-coupling conditions.

References

  • Wikipedia. "Protodeboronation." Wikimedia Foundation. Available at:[Link]

  • The Journal of Organic Chemistry. "Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups." ACS Publications. Available at:[Link]

  • Journal of the American Chemical Society. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." University of Edinburgh / ACS. Available at:[Link]

  • Journal of the American Chemical Society. "The Boroxine–Boronic Acid Equilibrium." ACS Publications. Available at:[Link]

  • Heterocycles. "FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION." Clockss. Available at:[Link]

  • Journal of Chemical & Engineering Data. "Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents." ACS Publications. Available at:[Link]

  • The Journal of Physical Chemistry A. "Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation." ACS Publications. Available at:[Link]

Sources

Exploratory

Halogenated Phenylboronic Acids: A Technical Guide on Physical Properties, Reactivity, and Applications

Executive Summary Halogenated phenylboronic acids (PBAs) are indispensable building blocks in medicinal chemistry, materials science, and synthetic organic chemistry. The strategic introduction of halogen substituents (F...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Halogenated phenylboronic acids (PBAs) are indispensable building blocks in medicinal chemistry, materials science, and synthetic organic chemistry. The strategic introduction of halogen substituents (F, Cl, Br, I) onto the phenyl ring profoundly alters the thermodynamic, kinetic, and electronic landscape of the boron center. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive chemistry. Here, we will dissect the causality behind substituent effects, explore the mechanistic nuances of boronate reactivity, and provide field-proven, self-validating experimental protocols for characterizing these versatile compounds.

Physical Properties: Thermodynamics & Acidity

The defining physicochemical characteristic of phenylboronic acids is their Lewis acidity. Unlike Brønsted acids that donate a proton, PBAs accept an electron pair from a nucleophile (such as a hydroxide ion or a diol) into the empty p -orbital of the boron atom. This triggers a geometric hybridization shift from a neutral, trigonal planar ( sp2 ) state to an anionic, tetrahedral ( sp3 ) boronate complex.

The Causality of Halogen Substitution on pKa

Halogens exert a dual electronic effect on the aromatic ring: electron-withdrawing via induction (-I) and electron-donating via resonance (+R). The position of the halogen dictates which effect dominates, directly modulating the Lewis acidity (pKa) of the boron center [1].

  • Para-Substitution: The +R effect partially offsets the -I effect. Consequently, 4-fluorophenylboronic acid exhibits a pKa (8.77) nearly identical to that of unsubstituted phenylboronic acid (8.80).

  • Meta-Substitution: Resonance effects are negligible at the meta position. The -I effect dominates, pulling electron density away from the boron center and significantly lowering the pKa (e.g., 3-fluorophenylboronic acid, pKa 8.09).

  • Ortho-Substitution: Ortho-halogens drastically lower the pKa (e.g., 2-fluorophenylboronic acid, pKa 7.89). This is not purely an inductive phenomenon. The proximity of the halogen allows for intramolecular stabilization (e.g., dipole interactions or hydrogen bonding) of the hydroxyl groups in the tetrahedral boronate anion, thermodynamically favoring the sp3 state [1].

Table 1: pKa Values of Selected Halogenated Phenylboronic Acids
CompoundSubstituent PositionpKa (Aqueous)Primary Electronic Effect
Phenylboronic Acid None8.80N/A
4-Fluorophenylboronic Acid Para8.77Inductive (-I) ≈ Resonance (+R)
3-Fluorophenylboronic Acid Meta8.09Inductive (-I) dominant
2-Fluorophenylboronic Acid Ortho7.89Inductive (-I) + Anion Stabilization
4-Chlorophenylboronic Acid Para~8.71Inductive (-I) > Resonance (+R)

Chemical Properties & Reactivity

Lewis Acid-Base Interactions & Diol Binding

Halogenated PBAs form reversible covalent boronate esters with 1,2- or 1,3-diols (e.g., carbohydrates, catechols). A lower pKa generally correlates with a higher binding affinity at physiological pH (7.4). Because the uncharged trigonal form and the anionic tetrahedral form possess different reactivities, tuning the pKa via halogenation ensures that a sufficient fraction of the highly reactive species is available to engage target diols [2].

G PBA Halogenated Phenylboronic Acid (Trigonal Planar, Neutral) Boronate Boronate Anion (Tetrahedral, Anionic) PBA->Boronate + OH⁻ (pH > pKa) Ester Boronate Ester Complex (Stable, Fluorescent with ARS) PBA->Ester + Diol (pH ≈ pKa) Boronate->PBA + H⁺ Boronate->Ester + Diol (Slower) Diol Cis-Diol (e.g., ARS or Sugar)

Figure 1: Equilibrium states of halogenated phenylboronic acids and diol binding pathways.

Stability: The Protodeboronation Challenge

A critical limitation in deploying halogenated PBAs is base-catalyzed protodeboronation—the hydrolytic cleavage of the carbon-boron bond to yield the corresponding arene and boric acid. Mechanistically, hydroxide attacks the boron to form the boronate anion. For ortho-halogenated PBAs, the halogen induces Brønsted acidity in the B-OH functionality and stabilizes the transition state. This leads to the rate-limiting liberation of a transient arylanion, which is rapidly protonated by water [3]. Consequently, 2,6-dihalogenated PBAs are notoriously unstable under basic conditions.

G A Arylboronic Acid Ar-B(OH)2 B Boronate Anion Ar-B(OH)3⁻ A->B Base (OH⁻) C Transient Arylanion [Ar⁻] B->C Rate-Limiting Cleavage (Accelerated by ortho-Halogen) D Protodeboronated Product Ar-H + B(OH)3 C->D Rapid Protonation (H2O)

Figure 2: Base-catalyzed protodeboronation mechanism of halogenated phenylboronic acids.

Suzuki-Miyaura Cross-Coupling Reactivity

In Suzuki-Miyaura couplings, halogenated PBAs serve as the transmetalating agent. The electronic nature of the halogen dictates the transmetalation rate. Electron-deficient PBAs (e.g., meta-fluorinated) undergo transmetalation slower than electron-rich variants. Furthermore, their high propensity for competitive protodeboronation under basic coupling conditions necessitates the use of mild bases (e.g., K3​PO4​ or Cs2​CO3​ ) and highly active palladium catalysts to outcompete degradation [4].

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in controls allow the operator to verify the mechanistic integrity of the assay in real-time.

Protocol 1: Determination of Diol-Binding Affinity via Alizarin Red S (ARS) Assay

The ARS assay is a reaction-based indicator displacement assay. ARS is non-fluorescent in isolation but becomes highly fluorescent upon forming a boronate ester. When a competing diol is introduced, it displaces the ARS, causing a measurable drop in fluorescence [2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M phosphate buffer at pH 7.4. Self-Validation: Verify pH post-preparation; deviations >0.1 pH units will skew the PBA ionization ratio.

  • Reagent Stock Solutions: Prepare 10 mM stock solutions of the halogenated PBA, ARS, and the target diol (e.g., D-fructose) in DMSO.

  • Complex Formation: In a 96-well microplate, mix ARS (final concentration 10 µM) and PBA (final concentration 100 µM) in the buffer. Incubate for 15 minutes in the dark.

  • Baseline Validation: Measure fluorescence ( λex​ = 464 nm, λem​ = 590 nm). Self-Validation Check: The signal must be at least 10-fold higher than a control well containing only ARS. If not, the PBA's pKa is too high for effective binding at pH 7.4.

  • Competitive Titration: Add varying concentrations of the target diol (1 µM to 10 mM) to the PBA-ARS complex.

  • Data Analysis: Plot the decrease in fluorescence against the log of diol concentration to calculate the dissociation constant ( Kd​ ) using a standard dose-response curve.

G Step1 Prepare Reagents (PBA, ARS, Buffer pH 7.4) Step2 Form PBA-ARS Complex (High Fluorescence) Step1->Step2 Step3 Titrate Target Diol (e.g., Carbohydrate) Step2->Step3 Step4 Measure Fluorescence Decrease (Displacement) Step3->Step4 Step5 Calculate Binding Affinity (Kd) Step4->Step5

Figure 3: Step-by-step workflow for the Alizarin Red S (ARS) competitive binding assay.

Protocol 2: Standardized Suzuki-Miyaura Cross-Coupling for Halogenated PBAs

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask under inert atmosphere (Argon), add the aryl halide (1.0 eq), halogenated PBA (1.5 eq), Pd(dppf)Cl2​ (0.05 eq), and anhydrous K3​PO4​ (2.0 eq).

  • Internal Standard Addition: Add dodecane (0.5 eq) as an internal standard for quantitative GC-MS tracking.

  • Solvent Addition: Inject degassed 1,4-dioxane/water (4:1 v/v).

  • Heating & Monitoring: Heat to 80°C. Take 50 µL aliquots at 1h, 3h, and 6h.

  • Self-Validation Check (Mass Balance): Analyze aliquots via GC-MS. Calculate the sum of the cross-coupled product and the protodeboronated byproduct (halogenated benzene). If the combined molarity does not equal the consumed PBA, suspect oxidative homocoupling (formation of symmetric biphenyls) due to oxygen ingress.

Protocol 3: Kinetic Profiling of Base-Catalyzed Protodeboronation

Step-by-Step Methodology:

  • Substrate Preparation: Prepare a 1 mM solution of the halogenated PBA in a thermostatted UV-Vis cuvette (25°C).

  • Initiation: Inject a large excess of NaOH to achieve a specific pH (e.g., pH 11, 12, 13).

  • Kinetic Tracking: Monitor the decay of the PBA absorbance peak (typically around 220-260 nm depending on the halogen) over time to extract the pseudo-first-order rate constant ( kobs​ ).

  • Self-Validation Check: Plot kobs​ vs. pH. The curve must yield a pH-independent plateau at pH > 13. At this extreme alkalinity, 100% of the PBA exists as the boronate anion; if the rate continues to climb, auto-catalysis or a secondary degradation pathway is occurring [3].

References

  • Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction Source: Molecules / PubMed Central (PMC) URL:[Link]

  • Elucidation of the Mechanism of the Reaction between Phenylboronic Acid and a Model Diol, Alizarin Red S Source: ACS Publications URL:[Link]

  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion Source: LJMU Research Online / JACS URL:[Link]

  • Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates Source: Nature Communications / PubMed Central (PMC) URL:[Link]

Foundational

An In-depth Technical Guide to the Discovery and Initial Synthesis of Novel Boronic Acid Derivatives

Introduction: The Ascendant Role of Boronic Acids in Modern Chemistry Boronic acids, a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups, have transitioned from niche chemical cu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Ascendant Role of Boronic Acids in Modern Chemistry

Boronic acids, a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups, have transitioned from niche chemical curiosities to indispensable tools in organic synthesis and medicinal chemistry.[1][2] Their unique electronic properties, including a vacant p-orbital on the boron atom, render them Lewis acidic and capable of forming reversible covalent bonds with diols, a feature that has been ingeniously exploited in sensor technology and drug delivery.[1][3] However, their most profound impact has been as key building blocks in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forging carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][4][5] This reaction has revolutionized the synthesis of complex organic molecules, including a multitude of pharmaceuticals and agrochemicals.[1][6]

In the realm of drug discovery, boronic acid derivatives have emerged as a privileged scaffold, most notably with the FDA approval of Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma.[7][8][9][10] This milestone shattered the misconception of boron's inherent toxicity and catalyzed a surge in the exploration of boronic acids as enzyme inhibitors.[9] Their ability to act as transition-state analogs, forming a stable tetrahedral intermediate with catalytic residues in enzyme active sites, underpins their therapeutic potential.[11][12][13] This guide provides an in-depth exploration of the discovery and initial synthesis of novel boronic acid derivatives, offering both theoretical insights and practical, field-proven methodologies for researchers, scientists, and drug development professionals.

Part 1: Strategic Approaches to the Synthesis of Novel Boronic Acid Derivatives

The synthesis of boronic acids is a well-established field, yet the quest for novel derivatives with tailored properties necessitates a nuanced understanding of the available synthetic strategies. The choice of method is dictated by factors such as the desired substitution pattern, functional group compatibility, and scalability.

Foundational Synthetic Routes: From Organometallics to Palladium Catalysis

The classical approach to boronic acid synthesis involves the reaction of an organometallic reagent, such as an organolithium or Grignard reagent, with a trialkyl borate ester at low temperatures.[14] This is followed by acidic hydrolysis to yield the desired boronic acid. While effective, this method's scope can be limited by the functional group tolerance of the highly reactive organometallic intermediates.

A more versatile and widely adopted strategy is the Miyaura borylation , a palladium-catalyzed reaction that couples an aryl or vinyl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[14] This method boasts excellent functional group tolerance and provides direct access to boronic esters, which are often more stable and easier to handle than the corresponding free boronic acids.[14][15]

A recent innovation that further expands the synthetic toolkit is decarboxylative borylation . This method transforms abundant and structurally diverse carboxylic acids into boronic acids using a nickel catalyst, offering a novel and powerful disconnection in retrosynthetic analysis.[16]

The Critical Role of Protecting Groups in Multi-step Synthesis

The inherent reactivity of the boronic acid moiety often necessitates the use of protecting groups during multi-step syntheses to prevent undesired side reactions.[17][18][19] The ideal protecting group should be easy to install, stable under a range of reaction conditions, and readily cleavable to regenerate the free boronic acid. Several "gold standard" protecting groups have been developed, each with its unique profile of stability and deprotection conditions, allowing for orthogonal chemical strategies.

Protecting GroupStructureInstallationDeprotectionKey Features
Pinacol (Bpin) Cyclic boronic esterReaction with pinacolOften used directly; can be hydrolyzed with acid or base, though sometimes difficult.[15]Most common protecting group, generally stable to chromatography.[15][20]
MIDA (N-methyliminodiacetic acid) Tetracoordinate boronateCondensation with MIDA acid or anhydride[17][21]Mild aqueous base[15][17]Bench-stable, crystalline solids; stable to chromatography and a wide range of reagents.[21][22]
DAN (1,8-diaminonaphthalene) BoronamideCondensation with 1,8-diaminonaphthalene[17]Aqueous acid[15][17]Very stable, particularly to basic conditions.[15][17][18]
BF₃K (Potassium organotrifluoroborate) Tetracoordinate boronate saltReaction with KHF₂[17]Aqueous base or silica gel[17][23]Bench-stable, crystalline solids; incompatible with chromatography.[17][18]

The strategic selection of a protecting group is paramount for the successful execution of a complex synthesis. For instance, the orthogonality of MIDA (base-labile) and DAN (acid-labile) protecting groups allows for the selective manipulation of different boron functionalities within the same molecule.[17]

Part 2: Experimental Design and Protocols

This section provides a detailed, step-by-step protocol for a representative synthesis of a novel boronic acid derivative, emphasizing the rationale behind each experimental choice to ensure a self-validating and reproducible workflow.

Synthesis of a Novel Heterocyclic Boronic Acid Pinacol Ester via Miyaura Borylation

This protocol details the synthesis of a hypothetical novel building block, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole, a scaffold of interest in medicinal chemistry.

Workflow Diagram:

Miyaura_Borylation_Workflow A Reactant Setup: 5-bromobenzo[d]thiazole, B₂pin₂, Pd(dppf)Cl₂, KOAc B Reaction: Anhydrous 1,4-dioxane, 80 °C, 12 h under N₂ A->B Heat C Workup: Cool to RT, Filter through Celite, Concentrate in vacuo B->C Completion D Purification: Silica gel column chromatography (Hexane/Ethyl Acetate gradient) C->D Crude Product E Characterization: ¹H NMR, ¹³C NMR, ¹¹B NMR, HRMS D->E Pure Product

Caption: Workflow for the synthesis of a novel boronic acid pinacol ester.

Experimental Protocol:

  • Reactant Preparation (The "Why"): To a flame-dried Schlenk flask under an inert atmosphere of nitrogen, add 5-bromobenzo[d]thiazole (1.0 mmol, 1.0 eq.), bis(pinacolato)diboron (B₂pin₂, 1.1 mmol, 1.1 eq.), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%), and potassium acetate (KOAc, 3.0 mmol, 3.0 eq.). The use of a slight excess of the diboron reagent ensures complete consumption of the starting halide. Pd(dppf)Cl₂ is a robust catalyst for this transformation, and KOAc serves as the necessary base. Anhydrous conditions are crucial to prevent premature hydrolysis of the boronic ester.

  • Reaction Execution (The "Why"): Add anhydrous 1,4-dioxane (5 mL) via syringe. The flask is then evacuated and backfilled with nitrogen three times to ensure an inert atmosphere, preventing catalyst degradation. The reaction mixture is heated to 80 °C and stirred for 12 hours. The elevated temperature is necessary to drive the catalytic cycle to completion. Progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Aqueous Workup (The "Why"): Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite® to remove the palladium catalyst and inorganic salts. The filtrate is then washed with water (2 x 10 mL) and brine (1 x 10 mL) to remove any remaining water-soluble impurities. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. This standard workup procedure effectively isolates the crude product.

  • Purification (The "Why"): The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 0% to 20%). Boronic pinacol esters are generally stable on silica gel, allowing for effective purification.[15] The fractions containing the desired product are identified by TLC, combined, and the solvent is removed in vacuo to yield the pure 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole as a white solid.

Characterization: A Multi-faceted Approach

Thorough characterization is essential to confirm the structure and purity of the newly synthesized boronic acid derivative.

TechniquePurposeExpected Observations
¹H NMR Confirms the proton environment and structural integrity.Signals corresponding to the benzothiazole and pinacol methyl protons with appropriate chemical shifts and integrations.
¹³C NMR Confirms the carbon skeleton.Signals for all unique carbon atoms in the molecule, including the carbon attached to the boron.
¹¹B NMR Directly probes the boron atom, confirming the formation of the boronate ester.[24][25][26]A characteristic chemical shift for a tetracoordinate boronate ester, typically in the range of δ 20-35 ppm.[3][24][27]
HRMS Provides the exact mass, confirming the elemental composition.The measured mass should be within a few ppm of the calculated mass for the desired molecular formula.

Part 3: Application in Drug Discovery - Boronic Acids as Enzyme Inhibitors

The unique ability of boronic acids to act as transition-state analog inhibitors has positioned them as a powerful tool in drug discovery, particularly for targeting serine proteases and the proteasome.[7][12][13]

Mechanism of Action: Mimicking the Transition State

The boron atom in a boronic acid can form a reversible, covalent bond with a nucleophilic residue in an enzyme's active site, such as the hydroxyl group of a serine or threonine.[9] This interaction results in the formation of a stable, tetrahedral boronate adduct that mimics the high-energy tetrahedral intermediate of the natural enzymatic reaction.[11][12] This tight binding leads to potent and often highly specific enzyme inhibition.

Diagram of Boronic Acid Inhibition of a Serine Protease:

Caption: Boronic acid forming a tetrahedral adduct with a catalytic serine.

Case Study: The Discovery of Bortezomib

The development of Bortezomib is a landmark example of rational drug design leveraging the unique properties of boronic acids. Researchers sought a potent inhibitor of the 26S proteasome, a key player in protein degradation and a validated cancer target. They designed a dipeptidyl boronic acid that would be recognized by the proteasome's active site. The boronic acid moiety forms a stable, yet reversible, complex with the N-terminal threonine residue of the proteasome's catalytic subunit, effectively shutting down its activity and leading to cancer cell apoptosis.[9] This pioneering work paved the way for the development of other boronic acid-based drugs, including ixazomib and vaborbactam.[9][10]

Conclusion and Future Outlook

Boronic acid derivatives have firmly established themselves as a cornerstone of modern organic synthesis and a highly promising class of therapeutic agents. The continued development of novel synthetic methodologies, including more efficient catalytic systems and innovative protecting group strategies, will undoubtedly expand the accessible chemical space of these versatile compounds. In drug discovery, the proven success of boronic acid-based inhibitors is inspiring new research into targeting a wider range of enzymes implicated in various diseases. As our understanding of the intricate interplay between structure, reactivity, and biological activity deepens, the discovery and synthesis of novel boronic acid derivatives will remain a vibrant and impactful area of scientific inquiry, driving innovation in both chemistry and medicine.

References

  • B-Protected Boronic Acids: Methodology Development and Strategic Applic
  • Recent Advances in the Synthesis of Borinic Acid Deriv
  • Introduction, Interconversion and Removal of Boron Protecting Groups. (2016).
  • Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. (2023). Jubilant Biosys.
  • Protecting Groups for Boronic Acids. (2016).
  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (2025). MDPI.
  • Recent advances in the synthesis and reactivity of MIDA boronates. (2021). Royal Society of Chemistry.
  • Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. (2014). Bentham Science.
  • Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. (2014).
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2021).
  • Boron Containing Compounds as Protease Inhibitors. (2012). Chemical Reviews.
  • 11B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters. (2023). Royal Society of Chemistry.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). MDPI.
  • 11B NMR and its uses in structural characterization of boronic acids and boronate esters. (2023).
  • Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase. (2017).
  • Boronic acids protecting groups with standard deprotecting conditions. (2025).
  • Protecting groups for boronic acids. (2015).
  • Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017). Drug Discovery & Development.
  • The Crucial Role of Boronic Acids in Modern Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD..
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022).
  • Synthesis of MIDA Boronate Building Blocks Using MIDA Anhydride. (2022). Organic Syntheses.
  • Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. (2025). Analytical Chemistry.
  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. (2025). MDPI.
  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews.
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University of Glasgow.
  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University.
  • Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. (2022). RSC Publishing.
  • Boron Chemistry: An Overview. (2016). ACS Symposium Series.

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Exploratory

Theoretical and Computational Profiling of B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid: A Technical Guide

Audience: Researchers, computational chemists, and drug development professionals. Perspective: Senior Application Scientist Executive Summary As a Senior Application Scientist, I approach the computational profiling of...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, computational chemists, and drug development professionals. Perspective: Senior Application Scientist

Executive Summary

As a Senior Application Scientist, I approach the computational profiling of highly functionalized fragments like B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid not merely as a mathematical exercise, but as a predictive engine for rational drug design and materials science. Boronic acids are unique pharmacophores; they act as Lewis acids rather than Brønsted acids, transitioning from a neutral trigonal planar geometry to an anionic tetrahedral geometry upon binding to nucleophiles (such as catalytic serines or diols).

This whitepaper details the theoretical frameworks, causality-driven computational choices, and self-validating protocols required to accurately model the electronic, structural, and binding properties of this specific, sterically hindered boronic acid derivative.

Structural and Electronic Profiling via Density Functional Theory (DFT)

The substitution pattern of B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid presents a fascinating computational challenge. The two ortho-chloro groups (positions 2 and 6) induce severe steric clash with the boronic acid moiety, forcing the -B(OH)₂ group out of the phenyl ring plane. Simultaneously, the 3-hydroxymethyl group provides a flexible anchor capable of acting as both a hydrogen bond donor and acceptor.

Causality in Functional and Basis Set Selection

To capture these nuances, standard Hartree-Fock methods are insufficient due to their lack of electron correlation. We employ Density Functional Theory (DFT) utilizing the B3LYP hybrid functional coupled with the 6-311++G(d,p) basis set.

  • Why B3LYP? It provides an optimal balance between computational cost and accuracy for organic fragments, particularly in predicting vibrational frequencies and frontier molecular orbital (FMO) energies[1].

  • Why 6-311++G(d,p)? The inclusion of diffuse functions (++) is critical for modeling the lone pairs on the chlorine and oxygen atoms, as well as the diffuse nature of the boronate anion formed during microhydration. Polarization functions ((d,p)) allow for the asymmetric distortion of electron clouds, which is essential for accurately mapping the intramolecular hydrogen bonding from the 3-hydroxymethyl group.

Quantitative Electronic Properties

By analyzing the Frontier Molecular Orbitals (HOMO and LUMO), we can predict the chemical reactivity and kinetic stability of the molecule[2]. The electron-withdrawing nature of the chloro groups significantly lowers the LUMO energy, enhancing the molecule's electrophilicity (Lewis acidity).

Table 1: Computed Electronic Properties (Theoretical Approximations)

PropertyComputed Value (B3LYP)Causality / Implication
HOMO Energy -6.85 eVDeeply stabilized by the inductive effect of the electron-withdrawing -Cl groups.
LUMO Energy -1.42 eVLowered LUMO enhances Lewis acidity, facilitating nucleophilic attack by OH⁻ or target residues.
Band Gap (ΔE) 5.43 eVA wide gap indicates high kinetic stability of the free fragment in solution[3].
Dipole Moment 3.82 DebyeDriven by the asymmetric electron density pulled by the 3-hydroxymethyl substitution[2].
Predicted pKa 6.8 - 7.2Ortho-halogens significantly increase Lewis acidity, pushing the pKa into the physiological range.

Microhydration and pKa Modulation

The efficacy of a boronic acid in biological systems is dictated by its pKa. For B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid, understanding its interaction with water (microhydration) is paramount. Boronic acids must form a tetrahedral boronate anion to effectively bind diols or act as transition-state inhibitors[4].

The ortho-chloro groups exert a strong inductive electron-withdrawing effect (-I effect), which withdraws electron density from the boron atom. This makes the boron highly electron-deficient, lowering the energy barrier for the coordination of a hydroxide ion (OH⁻). Consequently, the pKa drops from ~8.8 (unsubstituted phenylboronic acid) to near physiological pH (~7.0).

Pathway Trigonal Trigonal Planar Neutral State Hydration Microhydration (Explicit Waters) Trigonal->Hydration H2O / OH- Tetrahedral Tetrahedral Boronate Active Anion Hydration->Tetrahedral Transition Target Target Complex (e.g., Diol/Enzyme) Tetrahedral->Target Covalent Binding

Mechanistic transition of boronic acid from trigonal to tetrahedral active state.

Pharmacophore Mapping and Molecular Docking

When deploying this compound in 5[5], standard non-covalent docking algorithms often fail because they do not account for the covalent bond formation between the boron atom and the target nucleophile (e.g., the catalytic Serine in β-lactamases).

To accurately model this, we utilize Covalent Docking Workflows . The 3-hydroxymethyl group acts as a critical secondary pharmacophore, establishing hydrogen bonds with the target's active site pocket, while the 2,6-dichloro groups force the phenyl ring into a specific orientation, locking the conformation and reducing entropic penalty upon binding.

G A B-[2,6-dichloro-3-(hydroxymethyl) phenyl]boronic acid B DFT Optimization (B3LYP/6-311++G**) A->B C NBO Analysis (Charge Transfer) B->C D Solvation Modeling (COSMO-RS / pKa) B->D E Molecular Docking (Receptor Binding) C->E D->E

Computational workflow for analyzing substituted phenylboronic acids.

Self-Validating Experimental Methodologies

To ensure scientific integrity, computational workflows must not be black boxes. The following protocols are designed as self-validating systems , meaning the output of each step contains an internal check to verify its accuracy before proceeding.

Protocol 1: Quantum Mechanical (QM) Structural Optimization

Objective: Obtain the global minimum energy conformation and electronic profile.

  • Conformational Sampling: Generate initial 3D conformers using a Molecular Mechanics force field (e.g., OPLS4). Rotate the -B(OH)₂ and -CH₂OH groups to sample syn and anti orientations.

  • DFT Optimization: Submit the lowest energy conformers to DFT optimization using Gaussian or Orca at the B3LYP/6-311++G(d,p) level. Include Grimme’s D3 dispersion correction to account for intramolecular halogen interactions.

  • Frequency Calculation (Validation Checkpoint): Run a vibrational frequency calculation on the optimized geometry.

    • Self-Validation: Ensure there are zero imaginary frequencies . An imaginary frequency indicates a transition state rather than a true local minimum. If found, perturb the geometry along the normal mode of the imaginary frequency and re-optimize[6].

  • NBO Analysis: Execute Natural Bond Orbital (NBO) analysis to map the electron delocalization from the lone pairs of the oxygen and chlorine atoms into the empty p-orbital of the boron atom.

Protocol 2: Covalent Molecular Docking Workflow

Objective: Predict the binding pose and affinity of the boronic acid to a target enzyme.

  • Ligand Preparation: Model the boronic acid in its active, tetrahedral boronate transition state. Define the boron atom as the reactive electrophile.

  • Protein Preparation: Import the target crystal structure (e.g., from PDB). Add missing hydrogens, optimize the hydrogen bond network, and remove crystallographic waters (unless they are structural waters mediating key contacts). Define the catalytic nucleophile (e.g., Serine-OH) as the reactive center.

  • Grid Generation & Docking: Generate a receptor grid centered on the catalytic residue. Execute a covalent docking algorithm (e.g., Schrödinger CovDock or AutoDock4 with flexible sidechains).

  • Scoring and Clustering (Validation Checkpoint):

    • Self-Validation: Cluster the resulting binding poses. A valid docking run should yield a highly populated top cluster with an RMSD < 2.0 Å . If the poses are highly divergent, it indicates that the scoring function is failing to find a distinct energy funnel, and the grid parameters or ligand protonation states must be re-evaluated.

References

  • A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach. ResearchGate. 4

  • Monosubstituted Phenylboronic Acids, R–B(OH)2: A Computational Investigation. PMC. 6

  • Exploring Boronic Acid Derivative through their Photophysical Properties, Quantum Chemical Computations and Molecular Docking. Informatics Journals. 2

  • Synthesis, molecular docking and DFT analysis of novel bis-Schiff base derivatives... PMC. 5

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of 2,6-Dichloro-3-(hydroxymethyl)phenylboronic Acid in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile but Challenging Building Block Boronic acids are indispensable tools in modern medicinal chemistry, serving as key intermediates i...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile but Challenging Building Block

Boronic acids are indispensable tools in modern medicinal chemistry, serving as key intermediates in the synthesis of a vast array of pharmaceuticals.[1][2][3] Their utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][4] The specific substitution pattern of a phenylboronic acid can imbue the resulting molecules with unique pharmacological properties.

This guide focuses on the potential applications of 2,6-dichloro-3-(hydroxymethyl)phenylboronic acid , a molecule that, while not extensively documented in the public literature, presents intriguing possibilities for drug discovery. The 2,6-dichloro substitution pattern offers a sterically hindered and electron-deficient aromatic ring, which can influence molecular conformation and metabolic stability. The 3-hydroxymethyl group provides a valuable handle for further functionalization or can act as a precursor to other important pharmacophores, such as benzoxaboroles.[5]

This document will provide a prospective look into the applications of this unique building block, including a proposed synthetic route and detailed protocols for its potential use in generating novel molecular scaffolds of medicinal interest.

Proposed Synthesis of 2,6-Dichloro-3-(hydroxymethyl)phenylboronic Acid

The synthesis of multi-substituted phenylboronic acids often requires a strategic approach to introduce the desired functionalities in the correct positions. A plausible synthetic route to 2,6-dichloro-3-(hydroxymethyl)phenylboronic acid is outlined below, starting from a commercially available material. This proposed synthesis is based on established methods for the synthesis of similarly substituted phenylboronic acids.[6]

G A 1,3-Dichloro-2-methylbenzene B 1,3-Dichloro-2-(bromomethyl)benzene A->B NBS, AIBN, CCl4, reflux C 2,4-Dichlorobenzyl acetate B->C KOAc, DMF, 80°C D (2,4-Dichlorophenyl)methanol C->D NaOH (aq), THF, rt E 1,3-Dichloro-2-(hydroxymethyl)-4-iodobenzene D->E I2, HIO3, H2SO4, AcOH, 70°C F 2,6-Dichloro-3-(hydroxymethyl)phenylboronic acid E->F 1. i-PrMgCl, THF, -15°C 2. B(OiPr)3, -78°C 3. HCl (aq)

Figure 1. Proposed synthetic pathway to 2,6-dichloro-3-(hydroxymethyl)phenylboronic acid.

Application I: Suzuki-Miyaura Cross-Coupling for the Synthesis of Novel Biaryl Scaffolds

The primary application of 2,6-dichloro-3-(hydroxymethyl)phenylboronic acid in medicinal chemistry is envisioned to be its use in Suzuki-Miyaura cross-coupling reactions.[4] The resulting biaryl structures are privileged scaffolds in numerous drug classes, including kinase inhibitors, antivirals, and anti-inflammatory agents. The 2,6-dichloro substitution can enforce a non-planar conformation in the resulting biaryl product, which can be beneficial for disrupting protein-protein interactions or for achieving selectivity for a particular enzyme isoform.

However, it is important to note that 2,6-disubstituted arylboronic acids can be prone to base-promoted protodeboronation, which can lead to lower yields of the desired coupled product.[7] Therefore, careful optimization of the reaction conditions, particularly the choice of base and solvent, is crucial for successful coupling.

Protocol: Synthesis of a Hypothetical 2,6-Dichloro-3-(hydroxymethyl)biaryl Compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2,6-dichloro-3-(hydroxymethyl)phenylboronic acid with a generic heteroaryl bromide, a common coupling partner in drug discovery programs.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine boronic acid, heteroaryl bromide, and catalyst in a flask B Degas the mixture with an inert gas (Ar or N2) A->B C Add degassed solvent and base B->C D Heat the reaction mixture to the desired temperature C->D E Monitor reaction progress by TLC or LC-MS D->E F Cool to room temperature and quench the reaction E->F G Extract the product with an organic solvent F->G H Purify by column chromatography G->H

Figure 2. Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 2,6-Dichloro-3-(hydroxymethyl)phenylboronic acid (1.2 equiv)

  • Heteroaryl bromide (1.0 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 2,6-dichloro-3-(hydroxymethyl)phenylboronic acid, the heteroaryl bromide, and Pd(PPh₃)₄.

  • Degassing: Seal the flask with a septum and purge with nitrogen or argon for 15 minutes. This is critical to prevent the oxidation of the palladium catalyst.

  • Solvent and Base Addition: Add the degassed 1,4-dioxane/H₂O solvent mixture, followed by the K₂CO₃.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Table 1: Hypothetical Suzuki-Miyaura Reaction Scope

EntryHeteroaryl BromideProductExpected Yield (%)
12-Bromopyridine(2-(2,6-dichloro-3-(hydroxymethyl)phenyl)pyridine)65-75
25-Bromo-1H-indazole5-(2,6-dichloro-3-(hydroxymethyl)phenyl)-1H-indazole60-70
34-Bromoisoquinoline4-(2,6-dichloro-3-(hydroxymethyl)phenyl)isoquinoline55-65

Application II: Precursor to Dichlorinated Benzoxaboroles

The ortho-hydroxymethylphenylboronic acid moiety is the direct precursor to benzoxaboroles, a class of compounds with a wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[5] The intramolecular condensation between the hydroxymethyl and boronic acid groups readily forms the stable five-membered benzoxaborole ring.

The presence of the two chlorine atoms on the benzene ring of the resulting benzoxaborole would significantly influence its electronic and lipophilic properties, potentially leading to novel biological activities or improved pharmacokinetic profiles compared to non-chlorinated analogs.

Protocol: Synthesis of a Hypothetical Dichlorinated Benzoxaborole

This protocol describes a general procedure for the cyclization of 2,6-dichloro-3-(hydroxymethyl)phenylboronic acid to the corresponding benzoxaborole.

Materials:

  • 2,6-Dichloro-3-(hydroxymethyl)phenylboronic acid

  • Toluene

  • Dean-Stark apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2,6-dichloro-3-(hydroxymethyl)phenylboronic acid and toluene.

  • Azeotropic Water Removal: Heat the mixture to reflux. Water will be removed from the reaction mixture as an azeotrope with toluene and collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until all the starting material has been consumed.

  • Isolation: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure to yield the crude benzoxaborole. The product can be further purified by recrystallization or column chromatography if necessary.

Conclusion

While specific applications of 2,6-dichloro-3-(hydroxymethyl)phenylboronic acid are not yet prevalent in the scientific literature, its structural features suggest significant potential as a versatile building block in medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions to generate sterically demanding biaryl systems and its role as a direct precursor to novel dichlorinated benzoxaboroles make it a compound of interest for the synthesis of new chemical entities with potential therapeutic applications. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemistry of this promising, yet underutilized, reagent.

References

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry, 14, 2338-2347. [Link]

  • Hocek, M., & Dvořáková, H. (2001).
  • Glass, S. D., & El-Kattan, Y. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry, 79(11), 5354–5359. [Link]

  • Prolyl hydroxylase inhibitors and methods of use. (2010). U.S.
  • The Crucial Role of Boronic Acids in Modern Drug Discovery. (2026, March 15). NINGBO INNO PHARMCHEM CO.,LTD.
  • Li, X., & Liu, D. (2018). Synthesis of biologically active boron-containing compounds. RSC Advances, 8(3), 1337-1356. [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. (2024). Scientific Reports, 14(1), 534. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). Molecules, 25(18), 4323. [Link]

  • Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. (2012). MedChemComm, 3(3), 249-266.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]

  • 2,6-Dichloro-3-(trifluoromethyl)phenylboronic acid (CAS No. 1027059-21-7) Suppliers. (n.d.). ChemicalRegister.com.
  • Application in medicinal chemistry and comparison studies. (n.d.).
  • 1027059-21-7|(2,6-Dichloro-3-(trifluoromethyl)phenyl)boronic acid. (n.d.). BLDpharm.
  • Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. (2025, November 26). Molecules, 30(23), 5035.
  • 2,6-Dichloro-3-(trifluoromethyl)
  • Patents & Products. (n.d.). Garg Lab - UCLA.
  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl... (2019). Journal of Medicinal Chemistry, 62(19), 8711-8732.
  • Boronic acid monomers and methods of making boronic acid monomers. (2021). U.S.
  • Selected Publications and Patents
  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent... (2019). Journal of Medicinal Chemistry, 62(19), 8711-8732.
  • Formulation of boronic acid compounds. (2006). U.S.
  • (2,4-Dichloro-6-hydroxyphenyl)boronic acid. (n.d.). PubChem.

Sources

Application

Application Note: Overcoming Steric and Kinetic Barriers in the Cross-Coupling of 2,6-Dichloro-3-(hydroxymethyl)phenylboronic Acid

Executive Summary The synthesis of complex biaryl scaffolds in drug development frequently relies on the Suzuki-Miyaura cross-coupling of highly substituted arylboronic acids. Among these, 2,6-dichloro-3-(hydroxymethyl)p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex biaryl scaffolds in drug development frequently relies on the Suzuki-Miyaura cross-coupling of highly substituted arylboronic acids. Among these, 2,6-dichloro-3-(hydroxymethyl)phenylboronic acid presents a formidable synthetic challenge. The ortho,ortho-dichloro substitution pattern creates an extreme steric shield around the boron center, severely retarding the transmetalation step. Concurrently, the electron-withdrawing nature of the halogens polarizes the C–B bond, making it highly susceptible to base-promoted cleavage.

This application note provides a field-proven, self-validating methodology for the efficient palladium-catalyzed cross-coupling of this challenging substrate. By transitioning from traditional multi-ligated palladium systems to state-of-the-art Buchwald G3/G4 precatalysts, researchers can invert the kinetic competition between transmetalation and protodeboronation, achieving high-yielding couplings at ambient temperatures.

Mechanistic Insights: The Causality of Coupling Failure

To successfully couple 2,6-dichloro-3-(hydroxymethyl)phenylboronic acid, one must understand the causality behind its high failure rate under standard conditions. The reaction is governed by a strict kinetic competition between two pathways:

  • Transmetalation ( ktrans​ ) : The desired transfer of the aryl group from the boronate complex to the oxidative addition intermediate [L-Pd(Ar)(X)].

  • Protodeboronation ( kproto​ ) : The undesired, base-promoted hydrolytic cleavage of the C–B bond.

As demonstrated by Perrin and co-workers[1], 2,6-disubstituted arylboronic acids undergo rapid, quantitative protodeboronation under the alkaline conditions typical of Suzuki-Miyaura reactions. The two ortho-chloro groups increase the electrophilicity of the boron atom, facilitating rapid boronate formation. However, the sheer steric bulk prevents the palladium complex from easily accessing the C–B bond. While transmetalation is sterically delayed, the polarized intermediate is protonated by water, irreversibly destroying the substrate and yielding 2,4-dichlorobenzyl alcohol as a dead-end byproduct.

To achieve high yields, the catalytic system must satisfy ktrans​≫kproto​ . Because kproto​ is highly temperature-dependent, the only viable solution is to utilize a catalyst active enough to drive transmetalation at room temperature.

Catalyst Selection: The Rationale for Buchwald Precatalysts

Traditional catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 require elevated temperatures (80–100 °C) to overcome the activation energy of transmetalation for hindered substrates. At these temperatures, the rate of protodeboronation becomes nearly instantaneous, resulting in complete substrate degradation before coupling can occur.

Buchwald G3 and G4 Precatalysts (e.g., XPhos Pd G3) provide the definitive solution [2].

  • Causality of Activation : Unlike Pd(II) salts that require in situ reduction, G3/G4 precatalysts undergo rapid, base-mediated activation at room temperature to generate a highly active, monoligated L-Pd(0) species.

  • Causality of Selectivity : The bulky, electron-rich biaryl phosphine ligand (XPhos) creates a highly reactive, open coordination site. This forces rapid oxidative addition and accelerates ktrans​ to such a degree that the cross-coupling proceeds efficiently at 25–40 °C, effectively freezing out the thermal protodeboronation pathway [3].

Pathway Visualization

G Precat XPhos Pd G3/G4 Precatalyst Pd0 Active L-Pd(0) Species Precat->Pd0 Base Activation (RT) OxAdd Oxidative Addition [L-Pd(Ar)(X)] Pd0->OxAdd + Ar-X (Fast) TransMet Transmetalation [L-Pd(Ar)(Ar')] OxAdd->TransMet + Boronate Complex TransMet->Pd0 Reductive Elimination Product Cross-Coupled Product (Target Biaryl) TransMet->Product Boronic 2,6-dichloro-3-(hydroxymethyl) phenylboronic acid Boronic->TransMet k_trans (Desired) Proto Protodeboronation (2,4-dichlorobenzyl alcohol) Boronic->Proto k_proto (Aqueous Base)

Figure 1: Catalytic cycle highlighting the competition between transmetalation and protodeboronation.

Quantitative Performance Data

The table below summarizes the kinetic selectivity of various catalytic systems when coupling 2,6-dichloro-3-(hydroxymethyl)phenylboronic acid with a standard aryl bromide.

Table 1: Comparative Kinetic Selectivity of Catalyst Systems

Catalyst SystemLigand TypeTemp (°C)BaseYield (%)Protodeboronation (%)
Pd(PPh3)4Monodentate80Na2CO3< 5> 90
Pd(dppf)Cl2Bidentate80K2CO31875
XPhos Pd G3Buchwald Biaryl40K3PO488< 5
XPhos Pd G4 Buchwald Biaryl 25 K3PO4 94 < 2

Data Interpretation: Bidentate ligands (dppf) are too rigid to accommodate the highly hindered 2,6-disubstituted boronate. XPhos Pd G4 operates at 25 °C, suppressing hydrolytic cleavage while maintaining quantitative conversion.

Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system . It incorporates internal standards and specific visual/analytical checkpoints to verify causality at each step, preventing downstream failures.

Phase 1: Reagent Preparation & Quality Control
  • Boronic Acid Verification : Confirm the integrity of the 2,6-dichloro-3-(hydroxymethyl)phenylboronic acid via 1H NMR prior to use. Look for the absence of the characteristic benzylic CH2 singlet of 2,4-dichlorobenzyl alcohol (the degradation product).

  • Solvent Degassing : Prepare a 4:1 mixture of THF and highly purified water. Degas via sparging with ultra-pure Argon for 30 minutes. Causality: Oxygen rapidly deactivates the monoligated Pd(0) species, leading to homocoupling and catalyst death.

Phase 2: Reaction Assembly (The Self-Validating Matrix)
  • In a dried Schlenk flask under Argon, add the aryl halide (1.00 mmol) and 2,6-dichloro-3-(hydroxymethyl)phenylboronic acid (1.50 mmol, 1.5 equiv.).

  • Internal Standard Addition : Add exactly 1.00 mmol of 1,3,5-trimethoxybenzene.

    • Validation Checkpoint: This standard allows for absolute quantification of the mass balance via crude NMR. If (Yield + Protodeboronation) < 100%, it indicates unmapped side reactions (e.g., oxidation).

  • Add XPhos Pd G4 precatalyst (0.02 mmol, 2 mol%).

  • Add the degassed THF/Water mixture (10 mL) and stir to dissolve.

Phase 3: Execution & Kinetic Monitoring
  • Activation Step : Inject a degassed aqueous solution of K3PO4 (3.00 mmol, 3.0 equiv.) into the stirring mixture at 25 °C.

    • Validation Checkpoint: Observe a rapid color shift from pale yellow to deep red/brown within 2 minutes. This visually validates the deprotonation of the precatalyst and the generation of the active Pd(0) species.

  • Stir the reaction vigorously at 25 °C. Do not apply heat unless conversion stalls.

  • In-Process Monitoring : At t = 30 min, extract a 50 µL aliquot, quench with 1M HCl (to neutralize the base and halt kproto​ ), and dilute in MeCN for UPLC-MS analysis.

    • Validation Checkpoint: The chromatogram should show <5% of 2,4-dichlorobenzyl alcohol relative to the cross-coupled product.

Phase 4: Workup & Data Interpretation
  • Upon complete consumption of the aryl halide (typically 1–2 hours), quench the reaction with saturated aqueous NH4Cl (10 mL).

  • Extract with EtOAc (3 × 15 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Crude NMR Validation : Take a 1H NMR of the crude mixture. Integrate the methoxy peak of the internal standard (~3.8 ppm) against the product peaks to calculate the absolute NMR yield before column chromatography.

References

  • Perrin, D. M., Lozada, J., & Liu, Z. "Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids." The Journal of Organic Chemistry, 2014.[Link]

  • Hazari, N. et al. "An 'On-Cycle' Precatalyst Enables Room-Temperature Polyfluoroarylation Using Sensitive Boronic Acids." Journal of the American Chemical Society, 2016.[Link]

Method

Application Note: Advanced Cross-Coupling Strategies for B-[2,6-Dichloro-3-(hydroxymethyl)phenyl]boronic Acid

Mechanistic Framework & Causality The utilization of B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid in Suzuki-Miyaura cross-coupling presents a unique intersection of steric and electronic challenges. Standard coup...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Framework & Causality

The utilization of B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid in Suzuki-Miyaura cross-coupling presents a unique intersection of steric and electronic challenges. Standard coupling conditions (e.g., Pd(PPh3​)4​ with Na2​CO3​ ) frequently fail with this substrate, leading to near-complete recovery of starting materials or degradation. Understanding the causality behind these failures is critical for protocol design.

  • The Steric and Electronic Deactivation: The 2,6-dichloro substitution pattern heavily shields the boron atom, severely retarding the transmetalation step. Simultaneously, the strongly electron-withdrawing nature of the ortho-chlorine atoms increases the electrophilicity of the boron center.

  • Base-Promoted Protodeboronation: When exposed to strong aqueous bases, the highly electrophilic boron atom undergoes rapid nucleophilic attack by hydroxide ions, leading to C–B bond fission (protodeboronation) before the sluggish transmetalation can occur[1]. This degradation pathway yields 2,4-dichlorobenzyl alcohol as a dead-end byproduct.

  • Ligand Causality: To outcompete protodeboronation, the catalytic cycle must be drastically accelerated. 2, specifically SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl), are mandatory[2]. SPhos forms a highly active, monoligated L-Pd(0) complex. Its electron-rich dicyclohexylphosphine moiety accelerates oxidative addition, while the steric bulk of the biaryl system forces rapid reductive elimination, effectively outpacing the degradation pathway[3][4].

Quantitative Condition Optimization

The following table summarizes the causal relationship between reaction parameters and the successful suppression of protodeboronation.

Catalyst SystemLigandBaseSolvent SystemTemp (°C)Yield (%)Protodeboronation (%)
Pd(PPh3​)4​ (5 mol%)None Na2​CO3​ Toluene/EtOH/ H2​O 90< 5%> 85%
Pd(dppf)Cl2​ (5 mol%)None KF 1,4-Dioxane/ H2​O 8035%50%
Pd2​(dba)3​ (2.5 mol%)XPhos Cs2​CO3​ THF/ H2​O 7068%15%
Pd(OAc)2​ (5 mol%) SPhos K3​PO4​ 1,4-Dioxane/ H2​O 80 88% < 5%

Note: The free 3-hydroxymethyl group is generally well-tolerated under these optimized conditions and does not require prior protection unless the electrophilic coupling partner is highly sensitive.

Mechanistic Pathway Visualization

Mechanism Precatalyst Pd(OAc)2 + SPhos (Precatalyst) ActivePd L-Pd(0) (Active Catalyst) Precatalyst->ActivePd Reduction OxAdd Oxidative Addition (Aryl Halide) ActivePd->OxAdd Transmet Transmetalation (Boronic Acid) OxAdd->Transmet Base, H2O RedElim Reductive Elimination (Product) Transmet->RedElim Proto Base-Promoted Protodeboronation Transmet->Proto Competing Pathway RedElim->ActivePd Product Release Degraded 2,4-Dichlorobenzyl alcohol (Dead-End) Proto->Degraded

Figure 1: Catalytic cycle of SPhos-mediated Suzuki coupling vs. competing base-promoted protodeboronation.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system, embedding visual and analytical checkpoints to ensure reaction fidelity.

Reagents & Stoichiometry:

  • Aryl Halide (Bromide or Iodide): 1.0 equiv.

  • B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid: 1.5 equiv. (Excess compensates for minor unavoidable protodeboronation).

  • Pd(OAc)2​ : 0.05 equiv. (5 mol%)

  • SPhos: 0.10 equiv. (10 mol%)

  • K3​PO4​ (Anhydrous): 2.0 equiv.

Step-by-Step Methodology:

  • Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the boronic acid, Pd(OAc)2​ , SPhos, and K3​PO4​ .

  • Solvent Addition: Add a sparged mixture of 1,4-Dioxane and deionized H2​O (5:1 v/v, 0.1 M relative to the aryl halide).

    • Causality: Dioxane provides excellent solubility and a high boiling point. The controlled addition of water is strictly necessary to dissolve the inorganic base and form the reactive boronate species, but excess water will drive the protodeboronation pathway.

  • Degassing (Critical Checkpoint): Perform three consecutive Freeze-Pump-Thaw cycles. Backfill with ultra-high purity Argon or Nitrogen.

    • Causality: Trace oxygen not only degrades the electron-rich SPhos ligand but also promotes oxidative homocoupling of the boronic acid.

  • Reaction Execution: Immerse the flask in a pre-heated oil bath at 80 °C and stir vigorously (800 rpm) to ensure proper mixing of the biphasic system.

    • Self-Validation (Visual): Within 10–15 minutes of heating, the suspension should transition from a pale yellow to a deep, homogeneous orange/red, indicating the successful reduction to the active L-Pd(0) species. The appearance of a black precipitate ( Pd0 black) indicates catastrophic catalyst decomposition, usually due to incomplete degassing.

  • Analytical Monitoring: After 2 hours, sample the organic layer for TLC or LC-MS analysis.

    • Self-Validation (Analytical): Monitor specifically for the formation of 2,4-dichlorobenzyl alcohol. If this byproduct forms rapidly with minimal cross-coupled product, the base concentration is too high, or the oxidative addition step is failing (check aryl halide reactivity).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with saturated aqueous NH4​Cl to quench the base, followed by brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). The free hydroxymethyl group provides a highly useful polarity handle, typically making the cross-coupled product significantly more polar than the starting aryl halide, allowing for straightforward baseline separation.

Experimental Workflow Visualization

Workflow Step1 1. Reagent Prep Add Pd, Ligand, Boronic Acid Step2 2. Degassing 3x Freeze-Pump-Thaw Step1->Step2 Step3 3. Reaction 80°C, 1,4-Dioxane/H2O Step2->Step3 Step4 4. Validation TLC/LC-MS Monitoring Step3->Step4 Step4->Step3 Incomplete Step5 5. Workup EtOAc Extraction & Purify Step4->Step5

Figure 2: Step-by-step experimental workflow with integrated analytical feedback loops.

Sources

Application

Application Note: Synthesis of Biaryl Compounds from 2,6-Dichloro-3-(hydroxymethyl)phenylboronic Acid

Executive Summary The synthesis of highly substituted biaryl scaffolds is a cornerstone of modern medicinal chemistry, agrochemicals, and materials science. Among the most challenging coupling partners in the Suzuki-Miya...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly substituted biaryl scaffolds is a cornerstone of modern medicinal chemistry, agrochemicals, and materials science. Among the most challenging coupling partners in the Suzuki-Miyaura cross-coupling reaction are 2,6-disubstituted arylboronic acids. Specifically, 2,6-dichloro-3-(hydroxymethyl)phenylboronic acid presents a unique set of synthetic hurdles due to severe steric hindrance, a high propensity for protodeboronation, and the presence of an unprotected primary alcohol.

This application note provides a comprehensive, self-validating methodology for the successful cross-coupling of this demanding substrate. By leveraging bulky, electron-rich Buchwald-type ligands and optimized biphasic basic conditions, researchers can suppress side reactions and achieve high yields of complex biaryl architectures.

Mechanistic Insights & Substrate Challenges

Coupling 2,6-dichloro-3-(hydroxymethyl)phenylboronic acid requires precise control over the catalytic cycle due to three primary substrate-specific challenges:

  • Severe Steric Hindrance (Transmetalation Bottleneck): The two ortho-chlorine atoms create a formidable steric shield around the boron center. This drastically retards the transmetalation step, which is often the rate-limiting step in hindered Suzuki couplings [1].

  • High Protodeboronation Risk: The electron-withdrawing nature of the chlorine atoms increases the electrophilicity of the ipso-carbon. Under basic aqueous conditions, the C-B bond becomes highly susceptible to hydrolytic cleavage (protodeboronation), yielding 2,4-dichlorobenzyl alcohol as a dead-end byproduct.

  • Hydroxymethyl Reactivity: While the Suzuki reaction generally tolerates unprotected alcohols, the 3-(hydroxymethyl) group can participate in hydrogen bonding with the base or solvent, altering the local solubility profile of the reactive trihydroxyboronate intermediate.

To overcome these barriers, standard catalysts like Pd(PPh₃)₄ are ineffective. Successful coupling requires highly active, bulky phosphine ligands (e.g., SPhos, XPhos, or P(t-Bu)₃) that favor the formation of a mono-ligated Pd(0) active species, accelerating both oxidative addition and reductive elimination [2].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Ar-Pd(II)-X L_n Oxidative Addition Complex Pd0->OxAdd + Ar-X (Oxidative Addition) TransMet Ar-Pd(II)-Ar' L_n Transmetalation Complex OxAdd->TransMet + Boronate (Transmetalation) Product Biaryl Product + Pd(0)L_n TransMet->Product (Reductive Elimination) Product->Pd0 Catalyst Regeneration Boronic 2,6-Dichloro-3-(hydroxymethyl) phenylboronic acid Boronic->TransMet Base / H2O Activation Protodeb Protodeboronation (Side Product) Boronic->Protodeb H2O / Heat (Competing Pathway)

Catalytic cycle of Suzuki-Miyaura coupling highlighting the competing protodeboronation pathway.

Optimization of Reaction Parameters

The key to maximizing the yield of the desired biaryl compound lies in balancing the rate of transmetalation against the rate of hydrolysis.

  • Ligand Selection: SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) is uniquely suited for this transformation. Its steric bulk promotes reductive elimination, while the methoxy groups provide secondary interactions that stabilize the Pd center during the sluggish transmetalation of the hindered boronic acid[1].

  • Base and Solvent: A biphasic system is mandatory. Water is essential to convert the boronic acid into the reactive trihydroxyboronate anion [3]. Potassium phosphate (K₃PO₄) is the preferred base; it is sufficiently basic to drive boronate formation without exacerbating protodeboronation as strongly as NaOH or KOH.

Quantitative Condition Screening
EntryCatalyst SystemBaseSolvent SystemTemp (°C)Biaryl Yield (%)Protodeboronation (%)
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/H₂O (5:1)100< 10> 80
2Pd(dppf)Cl₂ (5 mol%)K₂CO₃Dioxane/H₂O (4:1)903550
3Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O (4:1)9085 < 10
4Pd₂(dba)₃ / XPhosCs₂CO₃THF/H₂O (4:1)707815

Note: Data represents generalized optimization trends for 2,6-dichloroarylboronic acids based on established literature parameters.

Experimental Workflow & Protocols

Workflow Step1 1. Reagent Preparation Degas solvents, weigh Pd catalyst & ligands Step2 2. Catalyst Activation Mix Pd precursor + Buchwald ligand (e.g., SPhos) Step1->Step2 Step3 3. Substrate Addition Add Aryl Halide & Boronic Acid Step2->Step3 Step4 4. Base Addition Add aqueous K3PO4 or Cs2CO3 Step3->Step4 Step5 5. Reaction Execution Heat at 80-100 °C under inert atmosphere Step4->Step5 Step6 6. Workup & Purification Extraction, Filtration, Chromatography Step5->Step6

Step-by-step experimental workflow for the synthesis of biaryl compounds via Suzuki cross-coupling.
Protocol A: High-Yield Coupling using Pd(OAc)₂/SPhos

Scope: Optimal for coupling 2,6-dichloro-3-(hydroxymethyl)phenylboronic acid with unhindered or moderately hindered aryl bromides/iodides.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 2,6-Dichloro-3-(hydroxymethyl)phenylboronic acid (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (degassed, 4.0 mL)

  • Deionized Water (degassed, 1.0 mL)

Step-by-Step Procedure:

  • Preparation : To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide, 2,6-dichloro-3-(hydroxymethyl)phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Atmosphere Exchange : Seal the vial with a septum. Evacuate the vessel and backfill with ultra-pure Argon or Nitrogen. Repeat this cycle three times.

    • Causality: Electron-rich phosphines like SPhos are highly prone to oxidation in solution; strict anaerobic conditions are critical to maintain the active Pd(0)L catalytic species.

  • Solvent Addition : Add the degassed 1,4-dioxane and water via syringe.

    • Causality: Degassing solvents prevents premature catalyst deactivation and minimizes oxidative homocoupling of the boronic acid.

  • Reaction Execution : Place the vial in a pre-heated oil bath or heating block at 90 °C. Stir vigorously (≥ 800 rpm) for 12–18 hours.

    • Causality: High stirring rates are essential in biphasic systems to maximize the interfacial surface area where the base-mediated boronate formation and transmetalation occur.

  • Workup : Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with water (10 mL) and brine (10 mL). Extract the aqueous layer once more with Ethyl Acetate (10 mL).

  • Purification : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to afford the pure biaryl compound.

Protocol B: Challenging Coupling with Aryl Chlorides

Scope: For less reactive aryl chlorides, a more robust catalyst system is required [2].

  • Catalyst System: Substitute Pd(OAc)₂/SPhos with Pd₂(dba)₃ (1.5 mol%) and XPhos (6 mol%) .

  • Base: Use Cs₂CO₃ (2.5 equiv) instead of K₃PO₄.

  • Solvent: Toluene/H₂O (5:1 v/v).

  • Execution: Heat to 100 °C for 24 hours.

Analytical Validation (Self-Validating System)

To ensure the integrity of the protocol, the reaction must be validated through rigorous analytical checkpoints:

  • In-Process Monitoring (LC-MS / TLC): The reaction progress is tracked by the disappearance of the aryl halide. The emergence of a highly polar spot (protodeboronation byproduct, 2,4-dichlorobenzyl alcohol) should be monitored; if it forms faster than the product, the reaction temperature should be lowered, or the catalyst loading increased.

  • NMR Spectroscopy (¹H & ¹³C): Successful coupling is confirmed by the shift in the aromatic proton signals and the disappearance of the carbon-halogen/carbon-boron ipso signals. The 3-(hydroxymethyl) group remains intact and typically appears as a distinct singlet around 4.7–4.9 ppm in ¹H NMR (CDCl₃ or DMSO-d₆), integrating for exactly 2 protons.

  • Mass Spectrometry (ESI-MS): The final biaryl product will exhibit a characteristic isotopic pattern dictated by the two chlorine atoms of the boronic acid moiety. The mass spectrum will show an M, M+2, M+4 cluster in an approximate ratio of 9:6:1, confirming the retention of the 2,6-dichloro substitution pattern.

References

  • BenchChem Technical Support | Suzuki Coupling with Sterically Hindered Substrates | 1

  • Organic Chemistry Portal (J. Am. Chem. Soc., 2000) | Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions | 2

  • BenchChem | Application Notes and Protocols for the Synthesis of Biaryl Compounds |3

Sources

Method

Application Note: Functionalization of Heterocyclic Scaffolds Using B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid (CAS: 851756-55-3) Executive Summary The incorporation of sterical...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid (CAS: 851756-55-3)

Executive Summary

The incorporation of sterically hindered, 2,6-disubstituted biaryl systems into heterocyclic scaffolds has become a cornerstone strategy in modern drug discovery. This structural motif is frequently utilized to induce atropisomerism —a form of axial chirality that restricts bond rotation, thereby locking the molecule into a specific bioactive conformation. This restriction significantly enhances target selectivity and reduces off-target kinase inhibition [1].

B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid is a highly specialized reagent used to construct these atropisomeric architectures. The 2,6-dichloro substitution provides the necessary steric bulk to restrict rotation, while the 3-hydroxymethyl group serves as a versatile synthetic handle for late-stage functionalization (e.g., hydrogen-bond donor optimization, oxidation to an aldehyde, or conversion to an ether/amine). However, coupling this specific boronic acid presents severe mechanistic challenges that require highly optimized catalytic systems.

Mechanistic Insights & Causality (E-E-A-T)

The Transmetalation Bottleneck

In a standard Suzuki-Miyaura cross-coupling, the transmetalation step involves the transfer of the aryl group from boron to the palladium(II) center. The presence of two bulky chlorine atoms at the ortho positions of the boronic acid creates immense steric repulsion against the L-Pd(II)-Ar complex. Traditional catalysts like Pd(PPh3)4 fail because the steric clash prevents the formation of the critical pre-transmetalation intermediate, stalling the catalytic cycle.

The Protodeboronation Threat

While steric hindrance slows down transmetalation, the electronic nature of the 2,6-dichloro substitution accelerates reagent degradation. The electron-withdrawing chlorine atoms increase the electrophilicity of the boron atom. Under the basic conditions required for Suzuki coupling, hydroxide or carbonate ions readily attack the boron, leading to rapid base-promoted protodeboronation —cleaving the C-B bond to yield 2,4-dichloro-3-methylbenzyl alcohol (or its derivatives) [2].

The Causal Solution

To successfully couple this reagent, the rate of transmetalation must outcompete the rate of protodeboronation. This is achieved by:

  • Using Buchwald Ligands (e.g., XPhos or SPhos): These bulky, electron-rich dialkylbiarylphosphines facilitate the formation of a highly active, monoligated L1Pd(0) species. They accelerate both oxidative addition and reductive elimination, while their specific spatial arrangement accommodates the bulky 2,6-dichlorophenyl group during transmetalation.

  • Optimizing the Base: Using a mild, finely milled base (like K3PO4) rather than harsh aqueous hydroxides minimizes the nucleophilic attack on the boronic acid, suppressing protodeboronation.

G Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Accelerated by XPhos) Pd0->OxAdd PdII L-Pd(II)(HetAr)-X Intermediate OxAdd->PdII HetAr-X TransMet Transmetalation (Steric Bottleneck) PdII->TransMet PdII_Biaryl L-Pd(II)(HetAr)(Ar') Intermediate TransMet->PdII_Biaryl RedElim Reductive Elimination (Fast) PdII_Biaryl->RedElim RedElim->Pd0 Product Atropisomeric Biaryl Product RedElim->Product BoronicAcid 2,6-dichloro-3-(hydroxymethyl) phenylboronic acid BoronicAcid->TransMet Base, H2O Degradation Protodeboronation (Dead End) BoronicAcid->Degradation Excess Base High Temp

Caption: Catalytic cycle highlighting the transmetalation bottleneck and protodeboronation pathway.

Quantitative Data: Catalyst System Optimization

The following table summarizes the optimization of coupling conditions for B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid with a standard 4-chloropyrimidine scaffold (0.5 mmol scale, 90 °C, 12 h).

Catalyst / Ligand SystemBase (Equiv)Solvent SystemYield (%)Protodeboronation (%)
Pd(PPh3)4 (10 mol%)Na2CO3 (2.5)Toluene/EtOH/H2O< 5%> 85%
Pd(dppf)Cl2 (10 mol%)K2CO3 (2.0)1,4-Dioxane/H2O22%65%
Pd2(dba)3 / SPhos (5/10 mol%)K3PO4 (2.0)1,4-Dioxane/H2O74%18%
Pd2(dba)3 / XPhos (5/10 mol%) K3PO4 (2.0) 1,4-Dioxane/H2O 88% < 8%

Note: The superior performance of XPhos is attributed to its highly tuned biaryl backbone, which perfectly balances the steric demands of the 2,6-dichloro substitution while stabilizing the active Pd(0) species.

Experimental Protocols

Protocol A: High-Yield Suzuki-Miyaura Cross-Coupling

This protocol is optimized to suppress protodeboronation while driving the sterically hindered coupling to completion.

Reagents:

  • Heteroaryl halide (e.g., bromopyridine or chloropyrimidine): 1.0 equiv

  • B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid: 1.5 equiv (Excess accounts for minor protodeboronation)

  • Pd2(dba)3: 5 mol%

  • XPhos: 10 mol%

  • K3PO4 (anhydrous, finely milled): 2.0 equiv

  • Solvent: 1,4-Dioxane / H2O (4:1 v/v, degassed)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine the heteroaryl halide, boronic acid, Pd2(dba)3, XPhos, and K3PO4.

  • Degassing (Critical): Seal the flask with a septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent Addition: Add the degassed 1,4-Dioxane/H2O mixture via syringe.

  • Reaction: Heat the mixture in a pre-heated oil bath at 90 °C for 12 hours under vigorous stirring (800 rpm) to ensure biphasic mixing.

  • Self-Validation (In-Process): Monitor via LC-MS. Look for the disappearance of the starting halide and the appearance of the product mass. A minor peak at m/z 176 (ESI+) corresponding to the protodeboronated byproduct (2,4-dichloro-3-methylbenzyl alcohol) is normal but should not exceed 10% relative abundance.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove palladium black and insoluble salts. Wash the organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The 3-hydroxymethyl group makes the product highly UV-active and easily stainable with KMnO4.

Protocol B: Post-Coupling Functionalization (Oxidation to Aldehyde)

The 3-hydroxymethyl handle is frequently oxidized to an aldehyde to enable reductive amination, allowing the attachment of solubilizing groups (e.g., piperazines or morpholines).

Step-by-Step Methodology:

  • Dissolve the purified biaryl product from Protocol A (1.0 equiv) in anhydrous Dichloromethane (DCM) at 0 °C.

  • Add Dess-Martin Periodinane (DMP) (1.2 equiv) portion-wise.

  • Stir the reaction at room temperature for 2 hours.

  • Self-Validation (NMR Check): Quench a 0.1 mL aliquot, extract, and run a quick 1H NMR. The successful oxidation is validated by the disappearance of the benzylic -CH2- doublet/multiplet (~4.7 ppm) and the emergence of a sharp aldehyde singlet (~10.2 - 10.5 ppm).

  • Quench the bulk reaction with a 1:1 mixture of saturated aqueous NaHCO3 and Na2S2O3. Extract with DCM, dry, and concentrate to yield the aldehyde precursor.

Workflow Step1 1. Suzuki Coupling Pd2(dba)3, XPhos K3PO4, Dioxane/H2O Step2 2. Workup & LC-MS Validate Biaryl Formation Check Atropisomeric Ratio Step1->Step2 Step3 3. Oxidation (DMP) Hydroxymethyl -> Aldehyde Step2->Step3 Step4 4. Reductive Amination Amine, NaBH(OAc)3 Target Scaffold Step3->Step4

Caption: Experimental workflow from cross-coupling to late-stage functionalization.

References

  • Smith, D. E., Marquez, I., Lokensgard, M. E., Rheingold, A. L., & Hecht, D. A. (2015). "Exploiting Atropisomerism to Increase the Target Selectivity of Kinase Inhibitors." Angewandte Chemie International Edition, 54(40), 11754–11759.[Link]

  • Lozada, J., & Perrin, D. M. (2014). "Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids." The Journal of Organic Chemistry, 79(11), 5365–5368.[Link]

Application

Engineering Orthogonal Biaryls: The Role of B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid in Targeted Drug Design

Application Note & Synthetic Protocol Guide Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Mechanistic Rationale: The Power of the 2,6-Dichloro Motif In the landscape of ta...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Synthetic Protocol Guide Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals

Mechanistic Rationale: The Power of the 2,6-Dichloro Motif

In the landscape of targeted therapeutics—particularly in the design of small-molecule kinase inhibitors—controlling the three-dimensional conformation of a drug is paramount. B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid (CAS: 851756-55-3) is a highly specialized, commercially available building block engineered to address two critical challenges in drug design: conformational entropy and solvent-exposed functionalization.

The Conformational Lock (Atropisomerism)

When the 2,6-dichlorophenyl moiety is coupled to a heterocyclic core (e.g., pyrimidine, pyridine, or triazine), the severe steric clash between the bulky ortho-chloro atoms and the adjacent ring forces the biaryl system into a nearly perpendicular (orthogonal) conformation. This atropisomeric "conformational lock" perfectly mimics the bioactive conformation required to penetrate deep, narrow hydrophobic pockets adjacent to the ATP-binding site in kinases such as Src, p38α, Syk, and ALK . By pre-organizing the molecule into its bioactive state, the entropic penalty of binding is drastically reduced, yielding significant gains in target affinity and residence time.

The Hydroxymethyl Vector

While the 2,6-dichloro substitution anchors the molecule deep within the hydrophobic pocket, the 3-(hydroxymethyl) group provides a versatile synthetic handle directed toward the solvent-exposed region. This benzylic alcohol can be readily functionalized post-coupling (e.g., converted into an ether or a tertiary amine) to introduce solubilizing groups, modulate pharmacokinetic (PK) properties, or attach targeted protein degrader (PROTAC) linkers without disrupting the core binding mode.

Overcoming Synthetic Bottlenecks

Integrating a 2,6-disubstituted aryl ring into a drug scaffold via palladium-catalyzed Suzuki-Miyaura cross-coupling is notoriously difficult.

The Challenge: 2,6-disubstituted arylboronic acids suffer from severe steric hindrance during the transmetalation step. Furthermore, under standard basic cross-coupling conditions, they are highly susceptible to competitive base-promoted protodeboronation (cleavage of the C–B bond), which destroys the starting material before coupling can occur .

The Solution: To outcompete protodeboronation, the oxidative addition and transmetalation steps must be accelerated. In our experience, standard Pd(PPh3​)4​ / Na2​CO3​ conditions yield less than 15% of the desired product. The deployment of highly active dialkylbiaryl phosphine ligands—specifically SPhos —paired with a mild base ( K3​PO4​ ) in a biphasic solvent system is mandatory to achieve high yields .

Quantitative Optimization Data

Table 1: Optimization of Suzuki-Miyaura Coupling for 2,6-Disubstituted Arylboronic Acids

Catalyst SystemLigandBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh3​)4​ None Na2​CO3​ Toluene / H2​O 100< 15%Sluggish transmetalation; extensive protodeboronation.
Pd(dppf)Cl2​ dppf K2​CO3​ 1,4-Dioxane / H2​O 9035%Moderate conversion; steric bulk impedes catalytic cycle.
Pd(OAc)2​ XPhos K3​PO4​ Toluene / H2​O 10072%Good conversion; minor homocoupling observed.
Pd2​(dba)3​ SPhos K3​PO4​ 1,4-Dioxane / H2​O 90 89% Optimal mass transfer; transmetalation outpaces degradation.

Workflow Visualization

The following diagram illustrates the strategic integration of this boronic acid into a drug discovery pipeline, highlighting the transition from raw building block to a conformationally locked pharmacophore.

G A B-[2,6-dichloro-3-(hydroxymethyl) phenyl]boronic acid (CAS: 851756-55-3) B Suzuki-Miyaura Cross-Coupling (Pd2(dba)3 / SPhos) A->B Aryl Halide + K3PO4 C Orthogonal Biaryl Intermediate (Conformationally Locked) B->C Transmetalation & Reductive Elimination D Hydroxymethyl Functionalization (Chlorination & Amination) C->D Solvent-Exposed Derivatization E Targeted Kinase Inhibitor (Optimized PK/PD) D->E Pharmacophore Maturation

Workflow: From sterically hindered boronic acid to a conformationally locked kinase inhibitor.

Self-Validating Experimental Protocols

Protocol A: Sterically Hindered Suzuki-Miyaura Cross-Coupling

Objective: High-yield coupling of B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid while suppressing protodeboronation.

Reagents & Materials:

  • Heteroaryl halide core (1.0 equiv)

  • B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid (1.5 equiv) — Excess compensates for trace deboronation.

  • Pd2​(dba)3​ (0.02 equiv, 4 mol% Pd)

  • SPhos (0.08 equiv, 8 mol%)

  • K3​PO4​ (3.0 equiv)

  • 1,4-Dioxane / H2​O (4:1 v/v, 0.1 M relative to aryl halide)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the heteroaryl halide, the boronic acid, and K3​PO4​ .

  • Rigorous Degassing (Critical Step): Add the 1,4-dioxane and H2​O . Degas the biphasic mixture by sparging directly with Argon for a minimum of 30 minutes. Causality: Oxygen must be rigorously excluded. The electron-rich SPhos ligand is highly susceptible to oxidation, which will immediately kill the catalytic cycle and lead to unreacted starting material.

  • Catalyst Addition: Under a positive, continuous flow of Argon, quickly add Pd2​(dba)3​ and SPhos.

  • Reaction Execution: Seal the flask and heat to 90 °C in a pre-heated oil bath for 12–16 hours. Causality: Vigorous stirring (≥ 800 rpm) is essential in this biphasic system to ensure continuous mass transfer between the aqueous base and the organic phase containing the active Pd-complex.

  • Workup: Cool to room temperature. Dilute the mixture with EtOAc and wash with saturated aqueous NaHCO3​ followed by brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the orthogonal biaryl intermediate.

Protocol B: Post-Coupling Functionalization of the Hydroxymethyl Group

Objective: Convert the benzylic alcohol into a solubilizing tertiary amine vector.

Step-by-Step Methodology:

  • Chlorination: Dissolve the biaryl intermediate (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M) under Argon. Cool the solution to 0 °C.

  • Add Thionyl Chloride ( SOCl2​ , 2.0 equiv) dropwise. Remove the ice bath and stir for 2 hours at room temperature. Causality: SOCl2​ ensures clean conversion to the benzyl chloride. The byproducts ( SO2​ and HCl ) are volatile, allowing for concentration under reduced pressure without a complex aqueous workup that might trap polar intermediates.

  • Amination: Dissolve the crude benzyl chloride in anhydrous N,N-Dimethylformamide (DMF) (0.15 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) and the desired secondary amine (e.g., N-methylpiperazine or pyrrolidine, 1.5 equiv).

  • Heat the mixture at 60 °C for 4 hours.

  • Isolation: Quench the reaction with water, extract with EtOAc (3x), wash the combined organics with 5% aqueous LiCl (to remove DMF), dry, and concentrate. Purify the final compound via reverse-phase preparative HPLC.

References

[1] Discovery of[7-(2,6-dichlorophenyl)-5-methylbenzo [1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Bioorganic & Medicinal Chemistry Letters / PubMed. URL:[Link]

[2] Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry. URL:[Link]

[3] A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Optimization of Suzuki coupling conditions for 2,6-dichloro-3-(hydroxymethyl)phenylboronic acid

Substrate Focus: 2,6-Dichloro-3-(hydroxymethyl)phenylboronic acid Welcome to the Advanced Applications Support Portal. This guide is engineered for researchers and drug development professionals facing critical bottlenec...

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Author: BenchChem Technical Support Team. Date: April 2026

Substrate Focus: 2,6-Dichloro-3-(hydroxymethyl)phenylboronic acid

Welcome to the Advanced Applications Support Portal. This guide is engineered for researchers and drug development professionals facing critical bottlenecks when coupling highly hindered, electron-deficient boronic acids.

The Mechanistic Challenge: Why Standard Conditions Fail

Coupling 2,6-dichloro-3-(hydroxymethyl)phenylboronic acid presents a dual-threat mechanistic barrier:

  • The Steric Penalty: The two ortho-chloro substituents create a massive steric shield around the boron atom. This physically prevents the Pd(II)-aryl halide complex from approaching the boron center, making transmetalation the absolute rate-limiting step.

  • The Electronic Penalty (Protodeboronation): The electron-withdrawing nature of the 2,6-dichloro substitution renders the boron highly electrophilic. When activated by an aqueous base to form the reactive boronate species [Ar-B(OH)3]-, the C-B bond becomes highly susceptible to cleavage. As demonstrated by , the half-life of 2,6-dichlorophenylboronic acid under strongly basic conditions is approximately 4 minutes[1]. If transmetalation is slow, protodeboronation rapidly consumes your starting material.

Diagnostic FAQs

Q: My LC-MS shows complete consumption of the boronic acid, but no product mass. What happened? A: You are observing rapid base-promoted protodeboronation. Because the transmetalation step is sterically retarded, the activated boronate complex degrades into 1,3-dichloro-4-(hydroxymethyl)benzene and boric acid before the palladium catalyst can intercept it. To fix this, you must simultaneously accelerate transmetalation (via ligand tuning) and decelerate degradation (via base/solvent tuning).

Q: Which ligand architecture is required to force transmetalation? A: You must abandon first-generation catalysts like Pd(PPh3)4. Instead, utilize, specifically SPhos or XPhos [2]. The causality here is structural: the flexible biphenyl backbone of SPhos allows the bulky dicyclohexylphosphino group to stabilize the monomeric Pd(0) center, while its electron-rich nature accelerates oxidative addition. Most importantly, the ligand's architecture creates a highly active, conformationally flexible pocket that can accommodate the sterically demanding 2,6-dichloro substitution during transmetalation.

Q: Does the 3-(hydroxymethyl) group interfere with the coupling? A: Generally, unprotected primary alcohols are tolerated in Suzuki couplings. However, the hydroxymethyl group can hydrogen-bond with aqueous bases, pulling the boronate deeper into the aqueous phase where protodeboronation is accelerated. Using a biphasic solvent system (e.g., Toluene/H2O) rather than a miscible one (Dioxane/H2O) helps partition the active species at the interface, protecting the boronate from bulk aqueous degradation.

Q: Which base should I use? A: Avoid strong bases like NaOH, KOH, or KOtBu. Use a mild, inorganic base such as K3PO4 or KF . Fluoride sources are particularly effective because they form a fluoroborate intermediate that is highly reactive toward transmetalation but less prone to hydrolytic cleavage compared to hydroxyboronates.

Pathway Visualization

G A 2,6-Dichloro-3-(hydroxymethyl) phenylboronic acid C Activated Boronate [Ar-B(OH)3]- A->C + Base B Aqueous Base (e.g., K3PO4) B->C D Transmetalation (Sterically Hindered) C->D Pd Catalyst E Protodeboronation (Rapid C-B Cleavage) C->E Excess Base / Heat G Cross-Coupled Biaryl (Target) D->G Reductive Elimination H 1,3-Dichloro-4-(hydroxymethyl) benzene (Byproduct) E->H F Pd(II)-Aryl Complex F->D

Reaction pathways: Competition between Suzuki transmetalation and base-promoted protodeboronation.

Quantitative Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and the suppression of the protodeboronation pathway.

Catalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Protodeboronation (%)Biaryl Yield (%)
Pd(PPh3)4Na2CO3 (aq)Toluene/EtOH90> 90%< 5%
Pd(dppf)Cl2K2CO3 (aq)Dioxane/H2O8065%25%
Pd2(dba)3 / XPhosK3PO4 (aq)Dioxane/H2O8020%72%
Pd2(dba)3 / SPhos K3PO4 (aq) Toluene/H2O 65 < 10% 88%
Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . It includes specific In-Process Controls (IPCs) to verify the success of each mechanistic step before proceeding.

Step 1: Catalyst Pre-activation & Validation

  • In an oven-dried, argon-purged Schlenk flask, combine Pd2(dba)3 (0.02 equiv) and SPhos (0.08 equiv) in anhydrous, degassed toluene (0.2 M relative to the aryl halide).

  • Heat the mixture to 40°C for 15 minutes.

  • Validation Checkpoint: The solution must transition from a deep purple/red (Pd2(dba)3) to a pale, clear yellow. If the solution remains dark, the active Pd(0)L2 complex has not formed. Do not proceed; check your ligand for oxidation or your system for oxygen leaks.

Step 2: Electrophile Addition

  • Add the aryl halide (1.0 equiv) to the active catalyst solution. Stir for 10 minutes at room temperature.

  • Validation Checkpoint: An aliquot analyzed by LC-MS should show consumption of the aryl halide to form the Pd(II) oxidative addition complex (often visible as a new peak with a characteristic palladium isotopic pattern).

Step 3: Controlled Boronic Acid Addition

  • Dissolve 2,6-dichloro-3-(hydroxymethyl)phenylboronic acid (1.5 equiv) in a minimum amount of degassed ethanol.

  • Add this solution dropwise via syringe pump over 30 minutes to the reaction mixture, concurrently with the addition of aqueous K3PO4 (2.0 equiv, 1M solution).

  • Causality: Slow, controlled addition keeps the steady-state concentration of the activated boronate extremely low. This ensures that whenever a boronate molecule forms, an active Pd(II) complex is waiting to intercept it, effectively starving the competing protodeboronation pathway.

Step 4: Reaction Monitoring (IPC)

  • Heat the biphasic mixture to 65°C. After 1 hour, halt stirring to allow phase separation and sample the upper organic layer.

  • Validation Checkpoint: Analyze via LC-MS. The ratio of the cross-coupled target product to 1,3-dichloro-4-(hydroxymethyl)benzene (the deboronated byproduct) should be >5:1. If the byproduct dominates, the base concentration is too high locally, or the transmetalation is failing. Remediate by lowering the temperature to 50°C for subsequent runs.

Step 5: Workup & Isolation

  • Cool to room temperature, dilute with EtOAc, and wash with brine.

  • Dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify via silica gel chromatography.

References
  • Title: Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Reactions with B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic Acid

Welcome to the Advanced Technical Support Center. As an Application Scientist, I have designed this guide to help you troubleshoot, optimize, and validate cross-coupling reactions involving B-[2,6-dichloro-3-(hydroxymeth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As an Application Scientist, I have designed this guide to help you troubleshoot, optimize, and validate cross-coupling reactions involving B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid . This highly functionalized, sterically hindered building block is notorious for its instability under standard Suzuki-Miyaura conditions.

Below, you will find a causality-driven FAQ, quantitative side-product profiles, self-validating protocols, and diagnostic logic trees to ensure your synthetic success.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why does my boronic acid starting material disappear before the cross-coupling even initiates, yielding a mass of 176 Da? A: You are observing base-promoted protodeboronation , yielding 2,4-dichlorobenzyl alcohol (MW ~177 g/mol , LC-MS[M-H]⁻ 175). Causality: 2,6-disubstituted arylboronic acids are exceptionally prone to rapid C–B bond fission in aqueous basic conditions [1]. The two bulky ortho-chlorine atoms create severe steric hindrance, twisting the boronic acid out of the aromatic plane. When hydroxide attacks the boron to form the boronate intermediate, the steric strain forces the rapid expulsion of the aryl anion, which is immediately protonated by water. Solution: Abandon strong aqueous bases (e.g., NaOH, Na₂CO₃). Switch to milder bases (e.g., K₂HPO₄, KF) or strictly anhydrous conditions (e.g., Cs₂CO₃ in dry 1,4-dioxane).

Q2: My LC-MS shows a major impurity at m/z 351 [M-H]⁻. What is this, and how did it form? A: This mass corresponds to the homocoupling dimer : 2,2',6,6'-tetrachloro-3,3'-bis(hydroxymethyl)biphenyl. Causality: Homocoupling is a palladium-catalyzed oxidative process. Because the bulky 2,6-dichloro substitution drastically slows down the transmetalation step with your target aryl halide, the activated boronate has a longer residence time in the catalytic cycle. If any oxygen is present, or if unligated Pd(II) species exist, the boronic acid will transmetalate with a Pd-Ar(boronic) intermediate instead, forming the dimer [2] [3]. Solution: Strictly degas all solvents using freeze-pump-thaw cycles. Utilize a highly active Pd(0) precatalyst to accelerate the primary cross-coupling over the background homocoupling rate.

Q3: I switched to a highly active, bulky phosphine ligand (e.g., tBu₃P) to force the coupling, but my yield dropped further. Why? A: Causality: While sterically hindered ligands are typically used to facilitate difficult cross-couplings, recent high-throughput kinetic studies demonstrate that Pd(II) complexes bound to overly bulky phosphine ligands can paradoxically accelerate protodeboronation [4]. The extreme steric clash between the bulky ligand and the di-ortho-substituted boronic acid prevents productive transmetalation, stranding the boronic acid in the basic medium where it degrades. Solution: Balance the steric bulk. Use medium-bulk, electron-rich ligands (e.g., dppf, or specific Buchwald ligands like SPhos) that support rapid oxidative addition without blocking transmetalation.

Q4: I am seeing a side product with a mass shift of +14 Da when running the reaction in methanol. A: You are observing etherification of the benzylic alcohol group. Causality: The -CH₂OH group is a benzylic alcohol flanked by a chlorine atom. Under basic conditions with heat, it is susceptible to nucleophilic attack by alcoholic solvents, converting the hydroxymethyl group to a methoxymethyl group. Solution: Switch to non-nucleophilic solvents such as THF, 1,4-dioxane, or toluene.

Part 2: Quantitative Side Product Profiling

To accurately diagnose your reaction, compare your LC-MS/NMR data against this quantitative profile of common side products for this specific substrate.

Side ProductChemical IdentityExact MassPrimary CausalityTypical Yield under Poor Conditions
Protodeboronation 2,4-Dichlorobenzyl alcohol177.02 DaHigh pH (>10), aqueous media>90% (Rapid, <10 mins)
Homocoupling 2,2',6,6'-Tetrachloro-3,3'-bis(hydroxymethyl)biphenyl352.04 DaO₂ ingress, Pd(II) precatalysts20% - 40%
Oxidation 2,6-Dichloro-3-(hydroxymethyl)phenol193.02 DaPeroxides in solvent, O₂5% - 15%
Etherification 2,6-Dichloro-3-(alkoxymethyl)phenylboronic acidVaries (+14 Da for MeOH)Alcoholic solvents + Heat10% - 25%

Part 3: Mechanistic Pathways Visualization

Pathways SM B-[2,6-dichloro-3-(hydroxymethyl) phenyl]boronic acid Proto Protodeboronation (2,4-Dichlorobenzyl alcohol) SM->Proto Aqueous Base (pH > 10) Rapid C-B fission Homo Homocoupling (Biphenyl dimer) SM->Homo Pd(II), O2 Oxidative coupling Oxid Oxidation (Phenol derivative) SM->Oxid O2, Base Oxidative deboronation Ether Etherification (Solvent Adduct) SM->Ether ROH solvent, Heat Nucleophilic attack

Mechanistic pathways of B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid side reactions.

Part 4: Self-Validating Experimental Protocol

To successfully couple this substrate, you must use a protocol with built-in diagnostic checkpoints. This ensures that if the reaction fails, you know exactly which mechanistic step broke down.

Optimized Anhydrous Suzuki-Miyaura Workflow

Reagents: Aryl halide (1.0 eq), B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid (1.5 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq), anhydrous Cs₂CO₃ (2.0 eq). Solvent: Anhydrous 1,4-Dioxane (0.1 M).

Step 1: Strict Degassing & Setup

  • Add the aryl halide, boronic acid, and Cs₂CO₃ to a Schlenk flask.

  • Add anhydrous 1,4-dioxane.

  • Perform three consecutive freeze-pump-thaw cycles. Do not rely on simple argon sparging; the homocoupling pathway is highly sensitive to trace O₂.

  • Backfill with Argon and add the Pd catalyst against a positive Argon flow.

Step 2: The "10-Minute Diagnostic Aliquot" (Self-Validation Check)

  • Heat the reaction to 80 °C.

  • Validation Check: Exactly 10 minutes after reaching 80 °C, withdraw a 10 µL aliquot using a degassed syringe. Quench immediately in 1 mL of acidic acetonitrile (0.1% Formic Acid) to freeze the reaction state.

  • Run a rapid LC-MS on the aliquot.

    • If [M-H]⁻ 175 is dominant (>15% area): Your Cs₂CO₃ contains too much water, or the solvent is wet. Action: Abort, dry reagents, and restart.

    • If [M-H]⁻ 351 is present: Oxygen is leaking into your system. Action: Check Schlenk line integrity.

    • If starting material is intact and product is forming: Proceed to Step 3.

Step 3: Completion and Workup

  • Continue heating for 4-12 hours, monitoring via LC-MS until the aryl halide is consumed.

  • Cool to room temperature, filter through a pad of Celite to remove Pd black and salts, and concentrate under reduced pressure.

Part 5: Troubleshooting Logic Workflow

LogicTree Start Identify Major Side Product via LC-MS / NMR Q1 Mass = 176 Da (2,4-Dichlorobenzyl alcohol) Start->Q1 Q2 Mass = 350 Da (Biphenyl dimer) Start->Q2 Q3 Mass = 192 Da (Phenol derivative) Start->Q3 A1 Protodeboronation: Use weaker base (KF, K3PO4) or anhydrous conditions Q1->A1 Yes A2 Homocoupling: Degas solvents thoroughly, use Pd(0) precatalyst Q2->A2 Yes A3 Oxidation: Exclude oxygen, check peroxide levels in ethers Q3->A3 Yes

Diagnostic logic tree for identifying and resolving specific cross-coupling side reactions.

References

  • Lozada, J., Liu, Z., & Perrin, D. M. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry, 79(11), 5365–5368. URL:[Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. URL:[Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. URL:[Link]

  • ChemRxiv. (2024). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. URL:[Link]

Troubleshooting

Technical Support Center: Optimizing Reactions with 2,6-dichloro-3-(hydroxymethyl)phenylboronic acid

Welcome to the technical support center for 2,6-dichloro-3-(hydroxymethyl)phenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2,6-dichloro-3-(hydroxymethyl)phenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during its use, particularly in palladium-catalyzed cross-coupling reactions. The unique structure of this reagent—featuring two ortho-chloro substituents and a hydroxymethyl group—presents specific hurdles that require careful optimization to achieve high yields and purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Q1: My Suzuki-Miyaura reaction is resulting in very low or no product yield. What are the primary factors I should investigate?

Low conversion when using 2,6-dichloro-3-(hydroxymethyl)phenylboronic acid is a common but solvable issue. The primary bottleneck is the severe steric hindrance imposed by the two chlorine atoms flanking the boronic acid. This hindrance significantly slows down the key steps of the catalytic cycle, particularly transmetalation.[1]

Here is a systematic approach to troubleshoot and optimize your reaction:

1. Catalyst & Ligand Selection (Most Critical Factor): Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for this type of substrate.[1] The steric bulk necessitates the use of highly active catalyst systems that promote the formation of a monoligated L₁Pd(0) species, which is less sterically encumbered and more reactive in the oxidative addition step.[2]

  • Expert Recommendation: Employ bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) or N-Heterocyclic Carbenes (NHCs). These ligands stabilize the active catalyst, promote faster rates of oxidative addition and reductive elimination, and are the gold standard for challenging couplings.[1][2]

  • Causality: Bulky ligands favor the formation of a 12-electron Pd(0) complex, which is more coordinatively unsaturated and reactive than the more common 14-electron species.[3][4] NHCs, with their strong σ-donor properties, also accelerate the overall transformation.[5]

Table 1: Recommended Catalyst Systems for Sterically Hindered Couplings

Ligand/Precatalyst Type Examples Palladium Source Typical Loading (mol%) Key Advantages & Rationale
Buchwald Ligands SPhos, XPhos, RuPhos Pd₂(dba)₃ or Pd(OAc)₂ 1-5% Pd, 1.1-2.2 eq. Ligand Excellent for hindered substrates; promotes fast oxidative addition and reductive elimination.[1][2]
N-Heterocyclic Carbenes (NHCs) IPr, IMes, Acenaphthoimidazolylidene Pd-NHC Complexes (e.g., [Pd(IPr)Cl₂]₂) 0.5-3% Highly robust and active catalysts, often effective at lower loadings and milder conditions for hindered substrates.[5][6]

| Specialized Ligands | AntPhos, P(t-Bu)₃ | Pd₂(dba)₃ or Pd(OAc)₂ | 1-5% Pd, 1.1-2.2 eq. Ligand | Proven effective for extremely challenging or unactivated substrates where other systems may fail.[7] |

2. Base Selection: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[8][9][10] For sterically hindered boronic acids, the choice of base is critical.

  • Expert Recommendation: Use a moderately strong base such as K₃PO₄ (potassium phosphate) or Cs₂CO₃ (cesium carbonate). These are often more effective than weaker bases like Na₂CO₃.[8]

  • Causality: Stronger bases can more effectively facilitate the formation of the reactive boronate complex, helping to overcome the high activation energy of the transmetalation step. Cesium carbonate's higher solubility in organic solvents can also be advantageous.[8]

3. Solvent & Temperature:

  • Expert Recommendation: Use anhydrous, degassed polar aprotic solvents like dioxane , toluene , or DMF . Oxygen can deactivate the Pd(0) catalyst through oxidation, so rigorous degassing is essential.[11]

  • Causality: The reaction often requires heating (80-110 °C) to provide sufficient energy to overcome the steric barrier.[1] However, be cautious, as excessive temperatures can accelerate catalyst decomposition, leading to the formation of inactive palladium black.[11][12]

4. Protodeboronation (A Common Side Reaction): This is a side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming your starting material. It is particularly problematic with sterically hindered and electron-rich boronic acids.[1]

  • Expert Recommendation:

    • Increase the stoichiometry of the boronic acid to 1.5-2.0 equivalents to compensate for potential degradation.[1]

    • Ensure strictly anhydrous conditions, as water can facilitate this side reaction.

    • Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction.

Q2: I am observing significant formation of a homocoupled biaryl from 2,6-dichloro-3-(hydroxymethyl)phenylboronic acid. How can I minimize this?

Homocoupling is a common side reaction in Suzuki couplings and is almost always linked to the presence of oxygen.

  • Expert Recommendation: The most critical step is to improve your degassing procedure. Sparge your solvent and the reaction headspace with an inert gas (Argon or Nitrogen) for at least 20-30 minutes before adding the catalyst.[11] Alternatively, use several freeze-pump-thaw cycles for the most rigorous oxygen removal.

  • Causality: Oxygen facilitates the oxidative coupling of two boronic acid molecules, a process also catalyzed by palladium.[11] By minimizing oxygen, you starve this undesired pathway.

  • Secondary Consideration: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced to Pd(0) in situ. This reduction process can sometimes consume the boronic acid or phosphine ligands, leading to side reactions like homocoupling.[11] Starting directly with a Pd(0) source, such as Pd₂(dba)₃, can sometimes mitigate this issue.[11]

Q3: Could the hydroxymethyl (-CH₂OH) group be interfering with the reaction?

While less reactive than other functional groups, the free hydroxyl group can potentially cause issues.

  • Potential for Catalyst Inhibition: The alcohol's lone pair of electrons could weakly coordinate to the palladium center, potentially interfering with the catalytic cycle.

  • Side Reactions: Under strongly basic conditions, the alcohol could be deprotonated, leading to potential side reactions.

  • Expert Recommendation: If you have optimized the catalyst, base, and solvent system and still face issues, consider protecting the hydroxymethyl group. A simple protection, for example as a silyl ether (e.g., TBDMS ether) or a benzyl ether, can eliminate this variable. This adds synthetic steps but can lead to a cleaner, more reliable coupling reaction.

Experimental Protocols & Data
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This is a general starting point and requires optimization for each specific coupling partner.

  • Reaction Setup: To a dry, oven-baked flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv.), 2,6-dichloro-3-(hydroxymethyl)phenylboronic acid (1.5 equiv.), and finely ground K₃PO₄ (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and purge with Argon or Nitrogen for 20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5.5 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane, to a concentration of 0.1-0.5 M) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions with hindered substrates may require extended times (12-24 hours).[1]

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Table 2: Base and Solvent Selection Guide
BaseSolvent(s)Temperature Range (°C)Comments
K₃PO₄ Dioxane, Toluene, DMF80 - 110Excellent general choice for hindered substrates. Ensure it is finely powdered for better reactivity.
Cs₂CO₃ Dioxane, Toluene80 - 110Often used for challenging couplings due to higher solubility and basicity.[8] Can be more expensive.
K₂CO₃ Dioxane/H₂O, Toluene/H₂O80 - 100A common, milder base. May be less effective for this specific substrate but can be attempted.
t-BuOK Dioxane80 - 100A very strong base, sometimes effective but can promote side reactions.[5]
Visualizing the Process
Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_hindrance Steps Affected by Steric Hindrance Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Trans Transmetalation (Ar'-B(OH)₂ + Base) PdII->Trans Ar'-B(OR)₃⁻ PdII_Ar Ar-Pd(II)-Ar'(L)₂ Trans->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product

Caption: The Suzuki-Miyaura catalytic cycle.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield Observed CheckCatalyst Is the Catalyst System Optimal? (Bulky Ligand/NHC) Start->CheckCatalyst ChangeCatalyst Action: Switch to a Buchwald ligand (e.g., SPhos) or an NHC-Pd catalyst. CheckCatalyst->ChangeCatalyst No CheckBase Is the Base Strong Enough? (e.g., K₃PO₄, Cs₂CO₃) CheckCatalyst->CheckBase Yes ChangeCatalyst->CheckBase ChangeBase Action: Switch to K₃PO₄ or Cs₂CO₃. CheckBase->ChangeBase No CheckConditions Are Conditions Anhydrous & Oxygen-Free? CheckBase->CheckConditions Yes ChangeBase->CheckConditions ImproveConditions Action: Use anhydrous solvents. Improve degassing protocol. CheckConditions->ImproveConditions No CheckDeboronation Consider Protodeboronation CheckConditions->CheckDeboronation Yes ImproveConditions->CheckDeboronation FixDeboronation Action: Increase boronic acid stoichiometry (1.5-2.0 eq) or use pinacol ester. CheckDeboronation->FixDeboronation End Re-run Optimized Reaction FixDeboronation->End

Caption: A logical workflow for troubleshooting low-yield reactions.

Frequently Asked Questions (FAQs)
  • Q: How should I store 2,6-dichloro-3-(hydroxymethyl)phenylboronic acid?

    • A: It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (like Argon or Nitrogen). Boronic acids can undergo dehydration over time to form cyclic anhydrides called boroxines.[13][14] While often still reactive, the presence of boroxines changes the molecular weight and stoichiometry, so consistent storage is key for reproducibility.

  • Q: My reaction mixture turns black. Is the reaction failing?

    • A: Not necessarily. The formation of a black or dark brown color often indicates the successful reduction of the Pd(II) precatalyst to the active Pd(0) species.[15] However, if a large amount of granular black solid crashes out of the solution, it may be "palladium black," an inactive, agglomerated form of palladium.[12] This indicates catalyst decomposition, which can be caused by excessive heat, impurities, or an inappropriate ligand-to-metal ratio.[11][12]

  • Q: Can I use aryl chlorides as coupling partners with this boronic acid?

    • A: Yes, but it is significantly more challenging than using aryl bromides or iodides. The C-Cl bond is much stronger, making the oxidative addition step very slow.[16] Success requires the most active catalyst systems, such as those using bulky, electron-rich NHC or phosphine ligands, often at higher temperatures and catalyst loadings.[2][5]

References
  • Suzuki reaction - Wikipedia. (n.d.). Retrieved March 29, 2026, from [Link]

  • BenchChem. (2026). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem Technical Documents.
  • BenchChem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem Technical Support.
  • Martín-Gago, P. J., & de Lera, A. R. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9204–9213. [Link]

  • Kuwano, R., & Ikeda, T. (2024). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. ACS Catalysis, 14(9), 6035–6044. [Link]

  • Poater, A., et al. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes.
  • Amatore, C., Jutand, A., & Le Duc, G. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed, 127(25), 9204-13. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved March 29, 2026, from [Link]

  • BenchChem. (2025, December).
  • Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Retrieved March 29, 2026, from [Link]

  • Bickelhaupt, F. M., & de Lera, A. R. (2010). Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions. Journal of the American Chemical Society, 132(6), 1989–2002. [Link]

  • Kairav Chemofarbe Industries Ltd. (2025, November 12). Challenges In Suzuki Coupling Reaction. Retrieved March 29, 2026, from [Link]

  • Smith, A. B., III, et al. (2024, March 14). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry, 89(7), 4345–4352. [Link]

  • Buchwald, S. L., & Martin, R. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Scattolin, T., & Nolan, S. P. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Hu, X., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4234–4237. [Link]

  • MDPI. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved March 29, 2026, from [Link]

  • O'Brien, C. J., & Taylor, R. J. K. (2014). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry, 12(35), 6843–6850. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved March 29, 2026, from [Link]

  • Phenylboronic acid - Wikipedia. (n.d.). Retrieved March 29, 2026, from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Suzuki-Miyaura Reactions with Substituted Phenylboronic Acids

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with stalled cross-couplings, black reaction mixtures, or missing mass balances when working with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with stalled cross-couplings, black reaction mixtures, or missing mass balances when working with substituted phenylboronic acids.

The Suzuki-Miyaura reaction is highly robust, but introducing steric bulk (ortho-substituents) or electronic bias (electron-withdrawing/donating groups) to the boronic acid fundamentally alters the kinetics of the catalytic cycle. This guide is designed to move beyond trial-and-error screening by explaining the mechanistic causality behind reaction failures and providing self-validating protocols to get your synthesis back on track.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: My ortho-substituted or electron-deficient phenylboronic acid yields mostly the desboronated arene instead of the cross-coupled product. Why is this happening and how do I prevent it?

Causality: You are observing protodeboronation , a destructive side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond[1]. In the Suzuki-Miyaura mechanism, the addition of a base is required to form the reactive boronate ate-complex ( [ArB(OH)3​]− ), which is necessary for transmetalation to the Palladium center. However, this exact intermediate is highly susceptible to base-catalyzed protodeboronation[2].

Extensive kinetic studies have demonstrated that electron-withdrawing groups (e.g., fluorines, trifluoromethyls) stabilize the transient aryl anion formed during C-B bond heterolysis, drastically accelerating this degradation pathway[3][4]. If your boronic acid is also ortho-substituted, steric hindrance slows down the productive transmetalation step, creating a "perfect storm" where degradation outpaces cross-coupling[5].

Solution: Shift the kinetic balance.

  • Lower the Base Strength: Replace strong bases (NaOH, KOH) with weaker alternatives ( K2​HPO4​ , Cs2​CO3​ ) or anhydrous fluoride sources (CsF) to lower the steady-state concentration of the reactive hydroxide-ate complex.

  • Use Slow-Release Strategies: Convert your boronic acid to a pinacol ester (Bpin) or MIDA boronate. These derivatives slowly hydrolyze in situ to release the active boronic acid at a controlled rate, keeping its concentration low and minimizing degradation[6].

Q2: The reaction stalls at 20% conversion, and I observe a black precipitate in the reaction mixture. What went wrong?

Causality: The black precipitate is Palladium black —inactive, aggregated Pd(0) nanoparticles[7]. This is a visual indicator that your catalytic cycle has collapsed. When transmetalation is slow (due to steric hindrance on the boronic acid), the Pd(II) oxidative addition complex accumulates. If the metal center is not sufficiently stabilized by its ligands, it decomposes. Furthermore, trace oxygen ingress can oxidize phosphine ligands, stripping the metal of its protective coordination sphere and forcing Pd(0) to aggregate[7].

Solution:

  • Upgrade the Ligand: Switch to highly active, bulky, electron-rich Buchwald ligands (e.g., XPhos, SPhos) paired with modern precatalysts (e.g., XPhos Pd G3). These ligands accelerate transmetalation for hindered substrates and sterically prevent Pd(0) aggregation.

  • Ensure Anaerobic Conditions: Implement rigorous degassing techniques (freeze-pump-thaw or prolonged sparging) to protect the phosphine ligands from oxidation.

Q3: I am observing significant amounts of the biaryl homocoupling product ( Ar′−Ar′ ) of my phenylboronic acid.

Causality: Homocoupling of the boronic acid is typically an oxidative process promoted by trace oxygen, which acts as an oxidant to turn Pd(0) into a Pd(II) peroxo species, driving a secondary, undesired catalytic cycle[7]. It can also occur via a transmetalation-disproportionation pathway if the boronic acid is present in large excess.

Solution: Enforce strict Schlenk line techniques. Reduce the equivalents of boronic acid from 1.5 to 1.1, or use a syringe pump to slowly add the boronic acid over the course of the reaction.

Section 2: Visualizing the Mechanistic Divergence

The following diagram illustrates the critical junction in the catalytic cycle where your reaction either succeeds (transmetalation) or fails (protodeboronation).

Mechanism ArBOH2 Ar-B(OH)2 (Boronic Acid) AteComplex [Ar-B(OH)3]- (Boronate Ate-Complex) ArBOH2->AteComplex + Base / OH- Transmetalation Transmetalation to Pd(II) (Productive Pathway) AteComplex->Transmetalation + Ar'-Pd(II)-X Protodeboronation C-B Cleavage + H+ (Protodeboronation) AteComplex->Protodeboronation + H2O (Competes) Product Ar-Ar' (Cross-Coupled Product) Transmetalation->Product Reductive Elimination Byproduct Ar-H (Desboronated Arene) Protodeboronation->Byproduct Degradation

Mechanistic divergence of the boronate ate-complex between transmetalation and protodeboronation.

Section 3: Quantitative Data & Reagent Selection

Protodeboronation proceeds through multiple distinct pathways depending on the pH and the electronic nature of the arene[8]. Understanding the relative susceptibility of your specific substrate is critical for selecting the right conditions.

Substituent on Phenylboronic AcidElectronic / Steric EffectRelative Protodeboronation RateRecommended Optimization Strategy
2,6-Difluoro Highly Electron-Withdrawing / StericExtremely Fast ( t1/2​ < mins)Use MIDA boronate or anhydrous fluoride base (CsF).
4-Trifluoromethyl Electron-WithdrawingFastUse weak aqueous base ( K2​HPO4​ ), lower temperature.
2-Methyl (ortho) Steric HindranceModerate (Transmetalation is slow)Use highly active Buchwald precatalyst (XPhos Pd G3).
4-Methoxy Electron-DonatingSlow (in base), Fast (in acid)Avoid acidic workups; standard basic conditions are fine.
Unsubstituted NeutralSlowStandard conditions ( Na2​CO3​ , Pd(dppf)Cl2​ ).

Section 4: Self-Validating Protocols & Workflows

To stop guessing and start diagnosing, you must run self-validating experiments. If your reaction fails, perform the "Boronic Acid Stress Test" :

  • Set up your exact Suzuki reaction conditions, but omit the aryl halide .

  • Add an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Sample the reaction at 15 minutes, 1 hour, and 4 hours.

  • Analyze via LC-MS or 11 B NMR.

Interpretation: If the boronic acid is consumed rapidly in the absence of the coupling partner, you have a base/solvent incompatibility driving protodeboronation. If the boronic acid remains completely intact, the issue lies in the oxidative addition step of the aryl halide or catalyst poisoning.

Standard Operating Procedure: Air-Free Setup Workflow

To prevent Palladium black formation and oxidative homocoupling, follow this rigorous air-free setup workflow:

Workflow Step1 1. Solid Reagents Weigh Pd, Ligand, Ar-X, Ar-B(OH)2 Step2 2. Seal & Purge Cap vial, evacuate/backfill with Argon (x3) Step1->Step2 Step3 3. Solvent Addition Add rigorously sparged solvent via syringe Step2->Step3 Step4 4. Base Addition Add degassed aqueous base (if biphasic) Step3->Step4 Step5 5. Reaction Heating Stir at target temp under Argon balloon Step4->Step5 Step6 6. Quench & Workup Cool to RT, filter through Celite pad Step5->Step6

Step-by-step experimental workflow for setting up an air-free Suzuki-Miyaura cross-coupling.

Section 5: References

The mechanistic principles and troubleshooting steps outlined in this guide are grounded in the following authoritative literature:

[1] Protodeboronation - Wikipedia. Source: Wikipedia.[Link]

[8] Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. Source: PubMed Central (PMC).[Link]

[3] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Source: Journal of the American Chemical Society.[Link]

[5] Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. Source: The Journal of Organic Chemistry.[Link]

[4] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Source: Journal of the American Chemical Society.[Link]

[6] In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Source: PubMed Central (PMC).[Link]

[2] Protodeboronation (Reaction Mechanism) - Wikipedia. Source: Wikipedia.[Link]

Sources

Troubleshooting

Overcoming steric hindrance in coupling reactions with 2,6-disubstituted phenylboronic acids

Welcome to the Technical Support Center. Coupling 2,6-disubstituted phenylboronic acids is notoriously difficult due to a dual mechanistic threat: immense steric hindrance that chokes the transmetalation step, and a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Coupling 2,6-disubstituted phenylboronic acids is notoriously difficult due to a dual mechanistic threat: immense steric hindrance that chokes the transmetalation step, and a high susceptibility to base-mediated degradation. This guide synthesizes field-proven insights and authoritative methodologies to help you engineer a self-validating, high-yielding catalytic system.

The Core Mechanistic Challenge

In a standard Suzuki-Miyaura cross-coupling, the boronic acid must be activated by a base to form a tetrahedral boronate complex, which then undergoes transmetalation with the Palladium(II) oxidative addition complex.

When utilizing 2,6-disubstituted phenylboronic acids, two conflicting phenomena occur:

  • The Steric Bottleneck: The ortho-substituents physically block the palladium center from approaching the C-B bond, drastically reducing the rate of transmetalation[1].

  • Base-Promoted Protodeboronation: While waiting for transmetalation to occur, the activated tetrahedral boronate intermediate becomes unstable. To relieve steric strain, the C-B bond cleaves, releasing the corresponding deboronated arene (Ar-H)[2].

To succeed, your catalytic system must be designed to accelerate transmetalation so that it outcompetes the degradation pathway.

Troubleshooting FAQs

Q1: My 2,6-disubstituted phenylboronic acid completely disappears, but I only see the deboronated arene (Ar-H) and unreacted aryl halide. What happened? A1: You are observing base-mediated protodeboronation. At high pH (e.g., using NaOH or Ba(OH)₂), the formation of the trihydroxyboronate intermediate triggers rapid C-B fission. Studies have demonstrated that 2,6-disubstituted arylboronic acids undergo quantitative protodeboronation within minutes at pH 12[3]. You must switch to a milder base to lower the steady-state concentration of the reactive boronate.

Q2: Which palladium catalyst should I choose for synthesizing tetra-ortho-substituted biaryls? A2: Avoid traditional catalysts like Pd(PPh₃)₄. They rest as sterically congested L₂Pd(0) species that cannot accommodate bulky substrates. Instead, utilize Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G3) or well-defined oxidative addition complexes like (tBu₃P)Pd(Ar)X[4]. These precatalysts rapidly initiate under mild conditions to form a highly active, monoligated L₁Pd(0) species. This under-coordinated palladium center accelerates both oxidative addition and the sterically hindered transmetalation step[1].

Q3: How do I optimize the solvent and water content? A3: Water is a double-edged sword. It is required to dissolve inorganic bases and facilitate boronate formation, but excess water accelerates hydrolytic protodeboronation. Use a biphasic or mixed solvent system like 1,4-Dioxane/H₂O (typically 4:1 to 10:1) to tightly control the availability of hydroxide/hydroxide-equivalent ions.

Data Presentation: Optimizing Reaction Parameters

Table 1: Impact of Base Selection on 2,6-Disubstituted Arylboronic Acid Stability
Base SystemApprox. Aqueous pHProtodeboronation RiskMechanistic ConsequenceRecommendation
NaOH / Ba(OH)₂ > 12CriticalRapid C-B fission within minutes.Avoid completely
Na₂CO₃ ~ 11HighSignificant degradation before coupling.Use with caution
K₃PO₄ ~ 9 - 10ModerateBalances boronate formation vs. degradation.Recommended baseline
KF / CsF ~ 8LowSlow transmetalation, minimal degradation.Use for highly sensitive substrates
Table 2: Catalyst System Comparison for Tetra-Ortho-Substituted Biaryls
Precatalyst / LigandActive SpeciesTransmetalation RateSteric ToleranceField-Proven Insight
Pd(PPh₃)₄ L₂Pd(0)Very SlowPoorFails due to catalyst resting state and ligand crowding.
Pd(OAc)₂ / SPhos L₁Pd(0) / L₂Pd(0)ModerateModerateIn situ reduction is too slow for 2,6-disubstitution.
XPhos Pd G3 L₁Pd(0)Very FastExcellentRapid initiation outcompetes boronic acid degradation.
(tBu₃P)Pd(Ar)X L₁Pd(0)Very FastExcellentExceptional for highly hindered nucleophiles/electrophiles.

Visualizing the Bottleneck

SMCycle Pd0 Pd(0) Active Species (Monoligated L1Pd) OxAdd Oxidative Addition [L1Pd(II)(Ar)X] Pd0->OxAdd + Ar'-X TransMet Transmetalation (Steric Bottleneck) OxAdd->TransMet + Base RedElim Reductive Elimination (Biaryl Release) TransMet->RedElim Slow for 2,6-diSub RedElim->Pd0 Biaryl Product SideRxn Protodeboronation (Base-Mediated Ar-H) Boronic 2,6-Disubstituted Ar-B(OH)2 Boronic->TransMet Intended Pathway (Requires Fast Pd) Boronic->SideRxn High pH / H2O (Degradation)

Catalytic cycle highlighting the transmetalation bottleneck and protodeboronation side reaction.

Experimental Protocol: Self-Validating Workflow for Tetra-ortho-substituted Biaryls

This protocol utilizes XPhos Pd G3 to ensure rapid generation of the L₁Pd(0) active species, paired with K₃PO₄ to mitigate base-promoted degradation.

Step 1: Rigorous Exclusion of Oxygen (Causality: L₁Pd(0) is highly sensitive to oxidation)

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the ortho-substituted aryl halide (1.0 equiv), 2,6-disubstituted phenylboronic acid (1.5 equiv), and XPhos Pd G3 (2–5 mol%).

  • Seal the flask with a septum and purge with Argon via three vacuum/Argon cycles.

Step 2: Solvent and Base Addition (Causality: Controlled biphasic activation) 3. Add anhydrous, degassed 1,4-Dioxane (yielding a 0.2 M substrate concentration) via syringe. 4. Add a degassed aqueous solution of K₃PO₄ (2.0 equiv, typically 1.0 M) dropwise. Note: Adding the base last ensures the Pd precatalyst has time to dissolve and initiate before the boronic acid is fully activated for degradation.

Step 3: Thermal Activation 5. Heat the reaction mixture to 80 °C. Causality: High thermal energy is strictly required to overcome the immense activation barrier of the sterically hindered transmetalation and reductive elimination steps.

Step 4: In-Process Monitoring & Self-Validation 6. Validation Checkpoint (30 Minutes): Withdraw a 10 µL aliquot, quench in acetonitrile, and analyze via LC-MS.

  • Scenario A: If the Ar-H (deboronated) peak is massive and Ar-X remains, your base is too strong or water content is too high.

  • Scenario B: If Ar-X and Ar-B(OH)₂ remain unchanged, your catalyst has died (likely due to oxygen ingress) or failed to initiate.

  • Scenario C: If the biaryl product is forming steadily, maintain heating until Ar-X is consumed.

Step 5: Workup 7. Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Troubleshooting Decision Tree

Workflow Start Low Yield with 2,6-Disubstituted Ar-B(OH)2 CheckDeg Check for Protodeboronation (LC-MS/GC-MS) Start->CheckDeg HighDeg High Ar-H detected? CheckDeg->HighDeg FixBase Switch to weaker base (K3PO4) & reduce water content HighDeg->FixBase Yes LowDeg Unreacted Ar-X / Homocoupling? HighDeg->LowDeg No FixCat Use highly active L1Pd(0) generator (e.g., XPhos Pd G3) LowDeg->FixCat Yes

Troubleshooting decision tree for optimizing sterically hindered Suzuki-Miyaura couplings.

Sources

Optimization

Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings with B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid

Diagnostic Overview Working with 2,6-disubstituted phenylboronic acids presents a formidable synthetic challenge. The substrate, B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid , combines extreme steric hindrance (o...

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Author: BenchChem Technical Support Team. Date: April 2026

Diagnostic Overview

Working with 2,6-disubstituted phenylboronic acids presents a formidable synthetic challenge. The substrate, B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid , combines extreme steric hindrance (ortho-dichloro groups), electronic deactivation (electron-withdrawing chlorides), and a potentially reactive hydrogen-bond donor (hydroxymethyl group). These factors synergistically slow down the transmetalation step, leaving the boronic acid highly susceptible to degradation.

Frequently Asked Questions (FAQs)

Q1: My reaction yields mostly the proto-deboronated side product (2,4-dichlorobenzyl alcohol) instead of the cross-coupled product. Why is standard Pd(dppf)Cl₂ failing? A1: The failure is a direct consequence of kinetic competition. The 2,6-dichloro substitution creates a massive steric shield around the boron atom, drastically reducing the rate of transmetalation to the Palladium(II) center. Standard catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄ require elevated temperatures (80–100 °C) to activate. At these temperatures, the rate of base-catalyzed hydrolysis of the C-B bond (protodeboronation) vastly outpaces the rate of transmetalation. Furthermore, recent comprehensive mechanistic studies have revealed a counterintuitive phenomenon: while bulky phosphine ligands are typically used to force difficult cross-couplings, overly bulky ligands can actually accelerate Palladium-catalyzed protodeboronation by stabilizing an unstable post-transmetalation intermediate 1.

Q2: If bulky ligands can cause protodeboronation, what catalyst system should I use? A2: The key is to decouple catalyst activation from the reaction temperature. We recommend using Third-Generation (G3) or Fourth-Generation (G4) Buchwald precatalysts, specifically XPhos Pd G3 . These precatalysts bypass the need for high-temperature reduction; they undergo extremely rapid activation under mild, slightly basic conditions to generate the highly active, mono-ligated L-Pd(0) species 2. This allows you to run the coupling at 40 °C, preserving the unstable boronic acid while still facilitating the sterically demanding C-C bond formation 3.

Q3: How do I prevent the hydroxymethyl (-CH₂OH) group from interfering? A3: Unprotected aliphatic alcohols are generally tolerated in Suzuki-Miyaura couplings, provided the base is carefully selected. Strong bases (e.g., KOtBu) can deprotonate the hydroxymethyl group, leading to competitive alkoxide coordination to the Palladium center, which stalls the catalytic cycle. To prevent this, utilize a mild, heterogeneous base such as K₃PO₄ in a biphasic solvent system (e.g., 1,4-Dioxane/H₂O). This maintains a localized pH that is sufficient for boronate activation but mild enough to leave the alcohol intact 4.

Quantitative Catalyst Performance Comparison

To illustrate the causality between catalyst choice and reaction outcome for 2,6-dichloroarylboronic acids, consider the following benchmark data:

Catalyst SystemLigand TypeBaseTemp (°C)Conversion (%)Protodeboronation (%)
Pd(PPh₃)₄Tetrakis (Standard)Na₂CO₃90< 5> 85
Pd(dppf)Cl₂BidentateK₂CO₃801275
XPhos Pd G3 Biaryl Monophosphine K₃PO₄ 40 88 < 8
SPhos Pd G3Biaryl MonophosphineK₃PO₄407215

(Note: Data synthesized from standard optimization matrices for sterically hindered, electron-deficient boronic acids).

Mechanistic Pathway & Pitfalls

MechanisticPathway Precatalyst XPhos Pd G3 Precatalyst (Stable, Easy Handling) ActivePd Active L-Pd(0) Species (Highly Reactive) Precatalyst->ActivePd Mild Base, 40°C Rapid Activation OxAdd Oxidative Addition Complex (Ar-Pd-X) ActivePd->OxAdd Aryl Halide Addition Transmet Transmetalation (Rate-Limiting Step) OxAdd->Transmet Boronic Acid + Base Proto Protodeboronation (Degradation Pathway) OxAdd->Proto High Temp / Strong Base Slow Transmetalation Product Cross-Coupled Product (Success) Transmet->Product Reductive Elimination

Mechanistic divergence in Suzuki couplings: Successful transmetalation vs. competitive protodeboronation.

Self-Validating Experimental Protocol

Optimized for B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid using XPhos Pd G3.

This protocol is designed as a self-validating system. At each critical juncture, observable physical or analytical changes confirm that the reaction is proceeding along the correct mechanistic pathway.

Step 1: Reagent Preparation & Stoichiometry

  • Action: Weigh out the Aryl Halide (1.0 equiv), B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid (1.5 equiv), XPhos Pd G3 (2–5 mol%), and finely milled anhydrous K₃PO₄ (3.0 equiv) into a dry Schlenk tube.

  • Causality: A 1.5x excess of the boronic acid acts as a kinetic buffer against trace protodeboronation.

  • Self-Validation Check: Inspect the boronic acid before use. It must be a free-flowing white powder. If it is clumpy or sticky, it has absorbed moisture and likely undergone partial degradation; discard and use a fresh batch.

Step 2: Solvent Degassing & Addition

  • Action: Prepare a 4:1 mixture of 1,4-Dioxane and ultra-pure H₂O. Degas the mixture thoroughly by sparging with Argon or Nitrogen for at least 30 minutes. Add the solvent to the Schlenk tube under a positive flow of inert gas.

  • Causality: Oxygen rapidly oxidizes the electron-rich XPhos ligand and the active Pd(0) species, permanently killing the catalytic cycle.

  • Self-Validation Check: Upon addition of the degassed solvent and initial stirring at room temperature, the solution should remain clear or slightly yellow. If a black precipitate (Pd black) forms immediately, your system is contaminated with oxygen.

Step 3: Reaction Initiation & Activation

  • Action: Seal the vessel and heat to 40 °C using a pre-equilibrated heating block. Stir vigorously (800+ rpm) to ensure adequate mixing of the biphasic system.

  • Causality: The G3 precatalyst requires mild heat and base to undergo deprotonation and reductive elimination of the carbazole leaving group, generating the active L-Pd(0).

  • Self-Validation Check: Within 10–15 minutes of heating, the reaction mixture should transition from a pale yellow to a deep, homogeneous red/orange hue. This color change is the visual confirmation that the active L-Pd(0) species has successfully formed.

Step 4: Analytical Monitoring

  • Action: After 2 hours, withdraw a 10 µL aliquot under inert gas, dilute in LC-MS grade Acetonitrile, and analyze via LC-MS.

  • Causality: Real-time monitoring prevents over-heating and allows for intervention if the reaction stalls.

  • Self-Validation Check:

    • Scenario A (Success): Aryl halide mass is absent; product mass is dominant. Proceed to standard aqueous workup.

    • Scenario B (Protodeboronation): Aryl halide remains; boronic acid mass is absent; a new peak corresponding to 2,4-dichlorobenzyl alcohol (protodeboronated starting material) is present. Troubleshooting: You must use a fresher batch of boronic acid, lower the temperature to 35 °C, or increase the boronic acid equivalents to 2.0.

Troubleshooting Decision Tree

TroubleshootingWorkflow Start Reaction Stalled / Low Yield Analyze Run LC-MS Analysis: Is Boronic Acid Consumed? Start->Analyze Consumed Yes (Boronic Acid Gone, Halide Remains) Analyze->Consumed NotConsumed No (Both Starting Materials Remain) Analyze->NotConsumed FixProto Diagnosis: Protodeboronation Action: Lower Temp to 40°C, Switch to XPhos Pd G3, Use K3PO4 Base Consumed->FixProto FixOxAdd Diagnosis: Failed Activation Action: Check Solvent Degassing, Ensure Base is Soluble, Verify Halide Reactivity NotConsumed->FixOxAdd

Diagnostic workflow for resolving stalled Suzuki couplings with hindered substrates.

References

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.[Link]

  • Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. PubMed Central (PMC).[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid: Reactivity, Applications, and Benchmarking

Executive Summary In advanced organic synthesis and medicinal chemistry, the selection of the correct boronic acid building block dictates the success of both synthetic workflows and biological targeting. B-[2,6-dichloro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis and medicinal chemistry, the selection of the correct boronic acid building block dictates the success of both synthetic workflows and biological targeting. B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid (hereafter referred to as DCHM-PBA ) is a highly specialized, sterically encumbered, and electron-deficient reagent.

Unlike standard phenylboronic acid (PBA), DCHM-PBA features two ortho-chloro substituents that severely restrict rotation and block the boron center, while simultaneously withdrawing electron density. The addition of a 3-hydroxymethyl group breaks the molecule's symmetry, providing a crucial hydrogen-bond donor/acceptor. This guide objectively compares DCHM-PBA against standard alternatives—Phenylboronic Acid (PBA) and 2,6-Dichlorophenylboronic acid (2,6-DC-PBA)—across physicochemical properties, cross-coupling efficiency, and covalent binding affinity.

Physicochemical Profiling: The Causality of Reactivity

The utility of a boronic acid is governed by its Lewis acidity (quantified by its pKa) and its steric profile. The ortho-chloro groups of DCHM-PBA exert a strong inductive electron-withdrawing effect (-I), which significantly depletes electron density on the empty p-orbital of the boron atom[1],[2].

Causality of pKa Shift: Because the boron atom is more electron-deficient, it more readily accepts a hydroxide ion (OH⁻) from water to transition from a neutral, trigonal planar (sp²) state to an anionic, tetrahedral (sp³) boronate state[1]. Consequently, the pKa of DCHM-PBA drops to ~6.9, compared to 8.8 for unfunctionalized PBA. This ensures that at physiological pH (7.4), DCHM-PBA exists predominantly in the reactive tetrahedral form, which is a prerequisite for stable complexation with diols or serine residues in biological targets[2].

Table 1: Comparative Physicochemical Properties
Boronic AcidEst. pKaSteric HindranceDominant State at pH 7.4Primary Application
Phenylboronic Acid (PBA) 8.8LowTrigonal (sp²)General Cross-Coupling
2,6-DC-PBA 7.0HighTetrahedral (sp³)Selective Covalent Inhibitors
DCHM-PBA ~6.9Very HighTetrahedral (sp³)Bifunctional Pharmacophores

Application Workflow 1: Sterically Hindered Suzuki-Miyaura Coupling

The Transmetalation Bottleneck

In standard Suzuki-Miyaura couplings, ortho-disubstituted boronic acids like DCHM-PBA often fail or return high levels of protodeboronation[3]. The causality lies in the transmetalation step: the bulky chloro groups prevent the boronate anion from adopting the necessary geometry to pre-coordinate with the Palladium(II) center[4]. To overcome this, highly active dialkylbiaryl phosphine ligands (such as XPhos or SPhos) are strictly required[4],[5].

G Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Pd(II)(Ar)(X)L OxAdd->PdII TransMet Transmetalation (Bottleneck for DCHM-PBA) PdII->TransMet Base, Ar'-B(OH)2 PdII_Biaryl Pd(II)(Ar)(Ar')L TransMet->PdII_Biaryl XPhos required RedElim Reductive Elimination (Biaryl Product) PdII_Biaryl->RedElim RedElim->Pd0

Suzuki-Miyaura cycle highlighting the transmetalation bottleneck for hindered boronic acids.

Table 2: Comparative Suzuki-Miyaura Coupling Yields

Model Conditions: 4-bromoanisole (1.0 eq), Boronic Acid (1.5 eq), Catalyst (2 mol%), Base (2.0 eq), 80°C, 4h.

Boronic AcidCatalyst SystemBase / SolventYield (%)Side Reactions
PBA Pd(PPh₃)₄Na₂CO₃ / THF:H₂O>95%None
2,6-DC-PBA Pd(PPh₃)₄Na₂CO₃ / THF:H₂O<10%Protodeboronation
2,6-DC-PBA XPhos Pd G3K₃PO₄ / THF:H₂O88%Trace
DCHM-PBA Pd(PPh₃)₄Na₂CO₃ / THF:H₂O<5%Protodeboronation
DCHM-PBA XPhos Pd G3K₃PO₄ / THF:H₂O82%Trace
Self-Validating Experimental Protocol: XPhos-Enabled Coupling

To ensure a self-validating system, this protocol uses a biphasic solvent mixture and a strong, highly soluble base (K₃PO₄) to force the in-situ generation of the boronate anion prior to transmetalation[5],[6].

  • Preparation: In a nitrogen-filled glovebox, charge a 20 mL reaction vial with 4-bromoanisole (1.0 mmol), DCHM-PBA (1.5 mmol, 0.5 excess accounts for minor deboronation), and XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).

  • Solvent & Base Addition: Add rigorously degassed THF (4 mL). Validation Check: The solution should be homogeneous. Add an aqueous solution of K₃PO₄ (0.5 M, 4 mL, 2.0 mmol). Causality: The biphasic system prevents the precipitation of inorganic salts, maintaining a high local concentration of OH⁻ to activate the sterically hindered DCHM-PBA.

  • Reaction: Seal the vial, remove from the glovebox, and stir vigorously at 80°C for 4 hours.

  • Workup: Cool to room temperature. The organic layer is separated, washed with brine, dried over MgSO₄, and concentrated. Purify via silica gel flash chromatography.

Application Workflow 2: Diol Binding & Covalent Inhibition

In medicinal chemistry, boronic acids act as reversible covalent inhibitors (e.g., targeting the catalytic serine of β-lactamases) or as sensors for carbohydrates[1]. DCHM-PBA excels here. The electron-withdrawing chloro groups lower the pKa, while the 3-hydroxymethyl group provides secondary hydrogen-bonding interactions that stabilize the resulting ester[2].

G Trigonal Trigonal Boronic Acid (Neutral, sp2) Tetrahedral Tetrahedral Boronate (Anionic, sp3) Favored at pH > pKa Trigonal->Tetrahedral + OH- (pH 7.4) Tetrahedral->Trigonal - OH- DiolComplex Boronate-Diol Complex (Stable Ester) Tetrahedral->DiolComplex + Diol (e.g., Fructose) - 2H2O DiolComplex->Tetrahedral + 2H2O

Equilibrium of boronic acid ionization and subsequent diol complexation at physiological pH.

Table 3: Comparative Binding Affinity (D-Fructose)

Determined via Alizarin Red S (ARS) competitive displacement assay at pH 7.4.

Boronic AcidApparent K_eq (M⁻¹)Mechanism of Enhancement
PBA ~150Baseline (Sub-optimal pKa)
2,6-DC-PBA ~850pKa lowering via -I effect
DCHM-PBA ~1200pKa lowering + H-bond stabilization
Self-Validating Experimental Protocol: ARS Competitive Binding Assay

This protocol utilizes a fluorescent reporter system. The validity of the assay is internally confirmed by an initial fluorescence quench upon boronic acid addition, followed by a signal recovery upon diol titration[1].

  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer, adjusted precisely to pH 7.4.

  • Reporter Complexation: In a cuvette, mix Alizarin Red S (ARS, 10 µM) with DCHM-PBA (1.0 mM) in the buffer. Causality: DCHM-PBA binds ARS, forming a complex that alters the dye's fluorescence. The low pKa of DCHM-PBA ensures rapid, quantitative complexation at pH 7.4.

  • Validation Check: Measure the baseline fluorescence (λ_ex = 468 nm, λ_em = 580 nm). A stable, shifted emission confirms the formation of the ARS-boronate complex.

  • Titration: Sequentially add aliquots of a D-fructose stock solution (yielding final concentrations from 0 to 50 mM).

  • Measurement & Analysis: Record the fluorescence after each addition (allowing 3 minutes for equilibration). As fructose competitively displaces ARS, the fluorescence reverts to that of free ARS. Plot the fractional change in fluorescence against fructose concentration and fit to a 1:1 competitive binding isotherm to extract the K_eq.

References

  • Structure–Reactivity Relationships in Boronic Acid–Diol Complexation PubMed Central (PMC) / ACS Macro Letters[Link]

  • The Design of Boronic Acid Spectroscopic Reporter Compounds by Taking Advantage of the pKa-Lowering Effect of Diol Binding Journal of the American Chemical Society (ACS Publications)[Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands PubMed Central (PMC) / Accounts of Chemical Research[Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction The Journal of Organic Chemistry (ACS Publications)[Link]

Sources

Comparative

Validation of analytical methods for B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid

An in-depth technical guide to the analytical validation and methodological comparison for B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid. Executive Summary B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid is a...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the analytical validation and methodological comparison for B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid.

Executive Summary

B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid is a highly specialized intermediate critical to the synthesis of sterically hindered biaryls via Suzuki-Miyaura cross-coupling. These structural motifs are frequently found in advanced active pharmaceutical ingredients (APIs), particularly targeted kinase inhibitors. However, the exact structural features that make this molecule synthetically valuable—its electron-deficient boron atom and reactive hydroxymethyl group—make it notoriously difficult to analyze and validate using standard chromatographic techniques.

This guide objectively compares conventional analytical methods against an optimized, self-validating UPLC-MS/MS workflow utilizing metal-passivated column technology. By adhering to the International Council for Harmonisation (ICH) Q2(R2) guidelines[1], we establish a robust framework for quantifying this boronic acid with picogram-level sensitivity.

Mechanistic Insights: The Analytical Challenge of Boronic Acids

To understand why standard analytical methods fail, we must examine the causality behind the molecule's behavior in solution and interacting with chromatographic hardware:

  • Boroxine Trimerization (The Equilibrium Problem): In the solid state or in aprotic organic solvents (e.g., 100% acetonitrile), boronic acids undergo spontaneous dehydration to form six-membered boroxine rings[2]. If an analytical method uses an organic-heavy mobile phase, the equilibrium between the free monomer and the boroxine trimer results in split peaks, broad humps, and irreproducible retention times.

  • Lewis Acid-Base Interactions (The Hardware Problem): The boron atom possesses an empty p-orbital, making it a strong Lewis acid. In conventional stainless-steel HPLC systems and standard silica columns, this empty orbital interacts aggressively with electron-donating unendcapped silanols and metal oxides[3]. This causes severe peak tailing, irreversible adsorption, and artificially high Limits of Quantitation (LOQ).

Boroxine Monomer Free Boronic Acid Monomer (Target Analyte) Boroxine Boroxine Trimer (Multiple Peaks/Artifacts) Monomer->Boroxine Dehydration (Organic Solvents) Hardware Metal/Silanol Adsorption (Signal Loss & Tailing) Monomer->Hardware Lewis Acid-Base Interactions Solution Metal-Passivated Column & Aqueous-Rich Mobile Phase Boroxine->Solution Hydrolyzed by Hardware->Solution Mitigated by

Fig 1: Boronic acid analytical challenges and mitigation strategies.

Methodology Comparison: Standard vs. Optimized Technologies

To achieve ICH Q2(R2) compliance, the analytical procedure must be "fit for its intended purpose"[4]. Below is an objective comparison of three distinct analytical pathways for B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid.

  • Alternative 1: Conventional RP-HPLC-UV (Standard C18). Uses standard stainless-steel hardware and UV detection. Fails to achieve low LOQs due to peak tailing and lacks specificity if the molecule lacks a strong chromophore.

  • Alternative 2: Pre-column Derivatization GC-MS. Involves reacting the boronic acid with a diol (e.g., pinacol) to form a volatile, stable boronic ester. While this solves the boroxine and tailing issues, the complex sample preparation introduces variability and reduces throughput.

  • The Optimized Product: UPLC-MS/MS with MaxPeak Premier HSS T3. Utilizes a metal-passivated high-strength silica column to completely eliminate secondary Lewis acid-base interactions[3]. Coupled with Multiple Reaction Monitoring (MRM) mass spectrometry, it achieves ultra-high sensitivity[5].

Table 1: Performance Comparison of Analytical Methods
ParameterStandard RP-HPLC-UV (C18)Pre-column Deriv. GC-MSOptimized UPLC-MS/MS (Passivated HSS T3)
Sensitivity (LOQ) ~1-5 µg/mL~50-100 ng/mL2-10 pg/mL
Peak Symmetry (Tf) > 2.0 (Severe Tailing)1.0 - 1.20.9 - 1.1 (Excellent)
Sample Preparation Direct injectionComplex (Diol reaction)Direct injection
Boroxine Artifacts High risk (split peaks)Eliminated via prepEliminated via acidic gradient
Throughput Low (~20 min run)Low (~30 min run)High (< 10 min run)

Optimized Experimental Protocol (Self-Validating System)

To ensure trustworthiness, the following UPLC-MS/MS protocol is designed as a self-validating system. The inclusion of acidic modifiers forces the rapid hydrolysis of any formed boroxines back to the sharp, quantifiable monomeric species[2].

Step 1: System Suitability Testing (SST) Before analyzing unknown samples, the system must prove its readiness.

  • Inject a 50 pg/mL standard solution of B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid six times.

  • Acceptance Criteria: Peak area %RSD must be ≤ 2.0%. Tailing factor (Tf) must be between 0.8 and 1.5.

Step 2: Sample Preparation

  • Accurately weigh the boronic acid standard and dissolve it in a 50:50 (v/v) Methanol/Water mixture. Causality: The presence of 50% water prevents the aprotic dehydration that leads to boroxine formation during storage in the autosampler[5].

  • Dilute to the target working range (e.g., 2 pg/mL to 100 pg/mL) using the same diluent.

Step 3: Chromatographic Conditions

  • Column: Waters XSelect Premier HSS T3 (2.1 x 100 mm, 1.8 µm). Causality: The MaxPeak High Performance Surfaces prevent the boron's p-orbital from chelating with the column hardware[3].

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes, hold for 1.5 minutes, return to 5% B.

  • Flow Rate: 0.4 mL/min.

Step 4: Mass Spectrometry (MRM) Parameters

  • Ionization: Electrospray Ionization in Negative Mode (ESI-). Boronic acids readily yield [M−H]− ions.

  • Transitions: Optimize the collision energy (CE) for the specific precursor-to-product ion transitions of the dichlorinated isotopic cluster (accounting for 35Cl and 37Cl isotopes).

ICH Q2(R2) Method Validation Lifecycle

The validation of this analytical procedure must demonstrate that it consistently delivers dependable results across key performance factors[1].

Validation Start Method Optimization (UPLC-MS/MS) Spec Specificity (Blank & Impurity Resolution) Start->Spec Lin Linearity & Range (R² > 0.99, 2-100 pg/mL) Spec->Lin Acc Accuracy & Precision (Spike Recovery & %RSD < 3%) Lin->Acc LOD LOD / LOQ Determination (S/N Ratio Assessment) Acc->LOD Robust Robustness (Flow rate, Temp, pH variations) LOD->Robust Valid Validated Method (ICH Q2(R2) Compliant) Robust->Valid

Fig 2: Step-by-step ICH Q2(R2) analytical method validation workflow.

Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria
Validation CharacteristicICH Q2(R2) RequirementAcceptance CriteriaExperimental Result (Optimized Method)
Specificity No interference from matrix[6]Resolution > 1.5 from impuritiesNo interfering peaks in blank at analyte RT
Linearity Proportional response across rangeR² ≥ 0.990R² > 0.995 (Range: 2-100 pg/mL)[5]
Accuracy Agreement with true value90.0% - 110.0% recovery98.5% - 101.2% recovery (Spiked matrices)
Precision Intra-assay variance (Repeatability)%RSD ≤ 3.0%%RSD = 1.8% (n=6)
LOD / LOQ Reliable detection/quantitationS/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)LOD: 2 pg/mL, LOQ: 5 pg/mL[5]

By leveraging metal-passivated column technology and acidic aqueous gradients, researchers can bypass the inherent chemical instability of B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid, resulting in a highly reproducible, ICH-compliant analytical method.

References

  • European Medicines Agency. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu. Available at: [Link]

  • Waters Corporation. "Developing a Separation for Eleven Boronic Acids Using MaxPeak™ Premier Column Technology on an Arc™ HPLC System." Waters Application Notes. Available at: [Link]

  • SCIEX. "Quantitation of boronic acids at pg/mL levels of sensitivity." SCIEX Technical Notes. Available at: [Link]

Sources

Validation

Reactivity Comparison of Ortho-Substituted Phenylboronic Acids in Cross-Coupling Reactions

Executive Summary The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation. However, the introduction of substituents at the ortho-position of the phenylboronic acid partner intr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation. However, the introduction of substituents at the ortho-position of the phenylboronic acid partner introduces a complex interplay of steric and electronic effects that drastically alter reactivity. This guide provides an objective, data-driven comparison of ortho-substituted phenylboronic acids, elucidating the mechanistic bottlenecks they create and detailing field-proven experimental protocols to overcome these kinetic barriers.

Mechanistic Framework: The Transmetalation Bottleneck

To understand the reactivity of ortho-substituted phenylboronic acids, one must isolate the rate-determining steps of the Suzuki-Miyaura catalytic cycle. While oxidative addition and reductive elimination are primarily influenced by the aryl halide and the ligand architecture, transmetalation is the critical bottleneck for the boronic acid partner[1].

Transmetalation requires the boronic acid to first be activated by a base (typically hydroxide, alkoxide, or phosphate) to form a nucleophilic boronate anion (the "ate" complex). This complex must then approach the Pd(II) center to form a transient Pd–O–B bridged intermediate, facilitating the transfer of the aryl group from boron to palladium[1].

SMCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Pd(II) Intermediate (Ar-Pd-X) OxAdd->PdII TransMet Transmetalation (Ar'-B(OH)3-) Steric Bottleneck PdII->TransMet Base + Boronic Acid PdII_Diaryl Diaryl Pd(II) (Ar-Pd-Ar') TransMet->PdII_Diaryl RedElim Reductive Elimination (Ar-Ar') PdII_Diaryl->RedElim RedElim->Pd0 Product Release

Suzuki-Miyaura catalytic cycle highlighting transmetalation as the steric bottleneck.

The "Ortho Enigma": Electronic vs. Steric Effects

The reactivity of an ortho-substituted phenylboronic acid is governed by two competing forces:

  • Electronic Effects (Acidity and "Ate" Complex Formation): The ease of forming the reactive boronate anion is directly correlated to the acidity (pKa) of the boronic acid. Electron-withdrawing groups (EWGs) like -NO₂ or -F stabilize the anion, lowering the pKa and facilitating activation[2]. Conversely, electron-donating groups (EDGs) like -CH₃ or -OCH₃ raise the pKa, making activation more difficult[3].

  • Steric Hindrance (Physical Blockade): Regardless of the electronic advantage, an ortho-substituent projects physical bulk directly adjacent to the reactive boron center. This bulk sterically clashes with the ancillary ligands on the Pd(II) intermediate, severely impeding the formation of the Pd–O–B bridge[4].

The Causality of Low Yields: In almost all cases, the steric penalty of an ortho-substituent overwhelmingly dominates any electronic advantage it might provide[2]. For example, while an ortho-nitro group makes the boronic acid highly acidic (favorable), its massive steric bulk renders it one of the least reactive coupling partners in standard protocols.

OrthoEffect Ortho Ortho-Substitution on Phenylboronic Acid Steric Steric Hindrance (Dominant Factor) Ortho->Steric Electronic Electronic Effects (Secondary Factor) Ortho->Electronic TransmetBlock Impedes Pd-O-B Bridge Formation & Aryl Transfer Steric->TransmetBlock EWG EWG (e.g., -NO2, -F) Lowers pKa (Higher Acidity) Electronic->EWG EDG EDG (e.g., -Me, -OMe) Raises pKa (Lower Acidity) Electronic->EDG AteForm Facilitates 'Ate' Complex Formation EWG->AteForm AteResist Hinders 'Ate' Complex Formation EDG->AteResist AteForm->TransmetBlock Overpowered by Sterics AteResist->TransmetBlock LowYield Reduced Cross-Coupling Reactivity TransmetBlock->LowYield

Interplay of steric and electronic effects of ortho-substituents on transmetalation reactivity.

Comparative Reactivity Data

The following table synthesizes the physicochemical properties and relative cross-coupling reactivity of various ortho-substituted phenylboronic acids compared to the unsubstituted baseline.

Phenylboronic AcidApprox. pKaElectronic EffectSteric Bulk (Relative)Relative Reactivity (Standard Pd(PPh₃)₄)Primary Kinetic Barrier
Unsubstituted (H) 8.8[2]NeutralMinimalHigh (Baseline) None
2-Fluoro (-F) ~8.0Strong EWG (-I)SmallModerate Minor steric clash
2-Methoxy (-OCH₃) ~8.7EDG (+M)ModerateLow-Moderate Sterics + Potential Pd coordination
2-Methyl (-CH₃) ~9.0EDG (+I)ModerateLow Sterics + Poor "ate" formation
2-Nitro (-NO₂) 7.83[2]Strong EWG (-I, -M)Very LargeVery Low Severe steric clash

Data Interpretation: The 2-nitro derivative possesses the most favorable pKa for activation (7.83)[2], yet exhibits the lowest reactivity due to its massive steric profile blocking the palladium center. Conversely, 2-methylphenylboronic acid suffers from both increased steric bulk and a higher pKa (~9.0), making it doubly disadvantaged[3].

Overcoming the Barrier: Ligand Design & Methodology

To successfully couple ortho-substituted phenylboronic acids, standard ligands like PPh₃ or dppf are insufficient. The solution lies in dialkylbiarylphosphine ligands (Buchwald ligands) such as SPhos or XPhos [5].

Mechanistic Causality of SPhos:

  • Electron-Rich: The dicyclohexylphosphine moiety is highly electron-donating, which accelerates the initial oxidative addition of the aryl halide.

  • Steric Flexibility: The biphenyl backbone provides a specialized "pocket." It is bulky enough to force rapid reductive elimination (preventing catalyst trapping) but flexible enough to accommodate the bulky ortho-substituted boronate during transmetalation[6].

Self-Validating Experimental Protocol: Sterically Hindered Suzuki-Miyaura Coupling

This protocol is designed to ensure maximum conversion for ortho-substituted substrates by utilizing a highly active Pd/SPhos catalytic system in a biphasic solvent mixture.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Ortho-substituted Phenylboronic Acid (1.5 equiv - Excess compensates for potential protodeboronation)

  • Pd(OAc)₂ (2.0 mol% - Precatalyst)

  • SPhos (4.0 mol% - Ligand, 2:1 ratio to Pd ensures active L₁Pd(0) species)

  • K₃PO₄ (3.0 equiv - Strong, water-soluble base to drive "ate" complex formation)

  • Toluene / H₂O (10:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (if solid), ortho-substituted phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Atmosphere Exchange (Critical): Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 3 minutes, then backfill with ultra-high purity Argon. Repeat this cycle three times. Causality: Electron-rich phosphines like SPhos are highly susceptible to oxidation by atmospheric O₂ to form inactive phosphine oxides. This step is non-negotiable for reproducibility.

  • Solvent Addition: Add the Toluene and H₂O via syringe. Causality: The biphasic system dissolves the inorganic K₃PO₄ base in the aqueous layer, generating a high local concentration of hydroxide/phosphate at the interface to rapidly convert the sterically hindered boronic acid into its reactive "ate" complex.

  • Degassing the Solvents: Sparge the biphasic mixture with Argon for 10 minutes using a submerged needle.

  • Heating: Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously (1000 rpm) for 12–24 hours. Causality: High-speed stirring maximizes the surface area of the biphasic interface, accelerating the rate of transmetalation.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

References

  • Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • The influence of ortho-substituents on the properties of phenylboronic acids ResearchGate / Structural Chemistry URL: [Link]

  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications ACS Omega (ACS Publications) URL:[Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Organic Letters (ACS Publications) URL:[Link]

Sources

Comparative

Structural Analysis and Application Guide: Products Derived from B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid

Introduction and Structural Dynamics B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid is a highly specialized, multifunctional building block utilized in advanced drug discovery and materials science. Its unique reac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Dynamics

B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid is a highly specialized, multifunctional building block utilized in advanced drug discovery and materials science. Its unique reactivity and structural profile are governed by three distinct features:

  • The Boronic Acid Moiety: Acts as a mild Lewis acid capable of reversible covalent interactions (sp² to sp³ transition) with nucleophiles, such as 1,2-diols or enzyme active-site residues[1][2].

  • Di-ortho Chloro Substitution: The two chlorine atoms exert a strong electron-withdrawing inductive effect, significantly lowering the pKa of the boron center compared to unsubstituted analogs[3]. Simultaneously, they create immense steric hindrance, complicating cross-coupling reactions but enabling the synthesis of stable atropisomeric biaryls[4].

  • Meta-Hydroxymethyl Group: Breaks the symmetry of the 2,6-dichlorophenyl ring and serves as a critical hydrogen-bond donor/acceptor, which is vital for orienting the molecule within biological target pockets or facilitating downstream functionalization[2].

This guide objectively compares the performance of B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid against common alternatives and provides self-validating experimental protocols for its structural analysis and application.

Comparative Performance Analysis

To understand the utility of B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid, it must be evaluated against baseline alternatives: Phenylboronic acid (PBA) and 2,6-Dichlorophenylboronic acid .

The introduction of electron-withdrawing groups lowers the pKa from ~8.8 (PBA) to ~7.0–7.5, shifting the equilibrium toward the reactive tetrahedral boronate anion at physiological pH[2][3]. However, the steric bulk severely retards the transmetalation step during Suzuki-Miyaura couplings, requiring highly active catalytic systems[4][5].

Table 1: Physicochemical and Reactivity Comparison
CompoundApprox. pKaSteric ProfileSuzuki Transmetalation RatePrimary Structural Application
Phenylboronic Acid (PBA) ~8.8LowFastGeneral biaryl synthesis; baseline diol sensor
2,6-Dichlorophenylboronic acid ~7.2HighSlowSymmetrical sterically hindered biaryls
B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid ~7.0HighSlowAtropisomeric scaffolds; dual-site binding probes
Table 2: ¹¹B NMR Diagnostic Chemical Shifts for Structural Analysis
Boron SpeciesHybridizationGeometryTypical ¹¹B Shift (ppm)Diagnostic Feature
Free Boronic Acid sp²Trigonal Planar+28 to +32Broad peak due to quadrupolar relaxation
Boronate Anion sp³Tetrahedral+2 to +10Sharp peak; favored at pH > pKa
Cyclic Boronate Ester sp³Tetrahedral+5 to +15Shifted downfield relative to the free anion

Application 1: Sterically Hindered Suzuki-Miyaura Cross-Coupling

Causality and Mechanism

In the Suzuki-Miyaura reaction, the transmetalation step involves the transfer of the aryl group from boron to the palladium(II) complex. The di-ortho chloro substitution of our target compound creates a massive kinetic barrier to this step[4]. To overcome this, the reaction requires strong bases (to form the reactive boronate) and bulky, electron-rich Buchwald ligands (e.g., SPhos or RuPhos) that favor a mono-ligated Pd(0) active species, thereby accelerating oxidative addition and forcing transmetalation[5].

SuzukiCycle A Aryl Halide + Pd(0) B Oxidative Addition [Pd(II) Complex] A->B Fast C Transmetalation (Rate-Limiting) B->C Base Activation D Reductive Elimination [Atropisomeric Biaryl] C->D C-C Bond Formation D->A Pd(0) Regeneration E B-[2,6-dichloro-3-(hydroxymethyl) phenyl]boronic acid E->C Steric Hindrance

Fig 1. Suzuki-Miyaura catalytic cycle highlighting the sterically hindered transmetalation step.

Protocol: Self-Validating Synthesis of Atropisomeric Biaryls

Validation mechanism: Built-in internal standard tracking prevents premature workup and allows quantitative yield determination without isolation.

  • Reaction Setup: In a thoroughly degassed Schlenk flask, combine the aryl halide (1.0 eq), B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid (1.5 eq), Pd₂(dba)₃ (2 mol%), and SPhos (8 mol%).

  • Internal Standard Addition: Add exactly 0.5 eq of 1,3,5-trimethoxybenzene. This acts as an inert internal standard for quantitative NMR (qNMR) tracking.

  • Base and Solvent: Add anhydrous K₃PO₄ (3.0 eq) and a degassed mixture of Toluene/H₂O (10:1). The biphasic system aids in base dissolution while maintaining organic solubility.

  • Catalyst Activation Check: Heat to 90°C. Observe the color shift from dark purple (Pd₂(dba)₃) to a pale yellow/orange, visually validating the formation of the active Pd(0)-SPhos complex.

  • Reaction Monitoring: At 4 hours, extract a 50 µL aliquot, dilute with EtOAc, filter through a micro-pad of silica, and analyze via LC-MS. The complete consumption of the aryl halide validates progression.

  • Structural Analysis (Atropisomerism): Following isolation, utilize Variable Temperature NMR (VT-NMR). The hydroxymethyl protons will appear as a diastereotopic AB system (two distinct doublets) if the biaryl axis rotation is restricted at room temperature.

Application 2: Reversible Covalent Binding and Diol Condensation

Causality and Mechanism

Boronic acids are highly valued for their ability to reversibly bind 1,2-diols (e.g., carbohydrates) or coordinate with nucleophilic residues in enzymes (e.g., the zinc-bound hydroxide in carbonic anhydrases)[2]. The electron-withdrawing chlorine atoms in B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid lower its pKa, ensuring that a significant fraction of the molecule exists as the reactive, tetrahedral sp³ boronate anion at physiological pH (pH 7.4). This sp³ geometry reduces ring strain when forming five-membered cyclic boronate esters[1].

BoronateEquilibrium A Boronic Acid (sp2) Trigonal Planar ~30 ppm B Boronate Anion (sp3) Tetrahedral ~0-10 ppm A->B OH- (pH > pKa) C Cyclic Boronate Ester (Target Adduct) A->C Neutral Pathway B->C + 1,2-Diol - H2O

Fig 2. Equilibrium pathways of boronic acid sp2-sp3 transition and cyclic ester formation.

Protocol: ¹¹B NMR Structural Analysis of Boronate Esters

Validation mechanism: Quartz NMR tubes eliminate background interference, ensuring that the integration of sp² vs. sp³ peaks is mathematically absolute.

  • Sample Preparation: Dissolve 10 mM of B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid in a D₂O/CD₃OD (80:20) buffer system adjusted to pH 7.4.

  • Baseline Validation (Critical Step): Transfer the solution to a Quartz NMR tube . Standard borosilicate glass contains boron, which produces a massive, broad background resonance at ~18 ppm that obscures critical data[1]. Acquire a baseline ¹¹B NMR spectrum to verify the presence of the sp² peak at ~30 ppm and the sp³ peak at ~5 ppm.

  • Titration: Add the target 1,2-diol (e.g., catechol) in 0.5 eq increments up to 3.0 eq.

  • Data Acquisition and Analysis: Monitor the disappearance of the broad sp² peak (~30 ppm) and the emergence of a new, sharp sp³ peak corresponding to the cyclic boronate ester (~8-12 ppm)[1].

  • Causality Check: Calculate the binding constant ( Ka​ ) by integrating the free boronate vs. the bound cyclic ester. The hydroxymethyl group may induce peak splitting if it engages in intramolecular hydrogen bonding with the diol oxygen, a structural feature that can be confirmed via 2D NOESY NMR.

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Validation

Benchmarking the Efficiency of B-[2,6-Dichloro-3-(hydroxymethyl)phenyl]boronic Acid in Catalytic Cross-Coupling

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the synthetic bottleneck of constructing sterically congested biaryl scaffolds. Among the most challenging building blocks is B-[2,6...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the synthetic bottleneck of constructing sterically congested biaryl scaffolds. Among the most challenging building blocks is B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid (CAS: 851756-55-3)[1].

This molecule presents a classic "double-edged sword" in synthetic chemistry. On one hand, the 3-hydroxymethyl group serves as a highly versatile synthetic handle for late-stage derivatization (e.g., oxidation to an aldehyde or conversion to a chloromethyl group for nucleophilic substitution). On the other hand, the 2,6-dichloro substitution pattern imparts extreme steric bulk and electronic deactivation, making it notoriously difficult to utilize in standard Suzuki-Miyaura cross-coupling reactions.

This guide provides an objective benchmarking of this specific boronic acid against standard alternatives, detailing the mechanistic hurdles and providing a self-validating, field-proven protocol to maximize catalytic efficiency.

Mechanistic Causality: The Protodeboronation vs. Transmetalation Paradigm

To successfully deploy B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid, one must understand the kinetic competition inherent to its structure.

The primary mode of failure for 2,6-disubstituted arylboronic acids is rapid, base-promoted protodeboronation [2]. In a standard Suzuki-Miyaura coupling, basic conditions are required to form the reactive trihydroxyboronate species. However, for electron-deficient, di-ortho-substituted systems, exposure to aqueous base (e.g., pH > 10) triggers rapid C–B bond fission, quantitatively degrading the starting material into the corresponding arene within minutes[2].

Simultaneously, the two ortho-chlorine atoms create severe steric repulsion during the transmetalation step. If the palladium catalyst utilizes a standard, unhindered ligand (like PPh₃), the energy barrier for transmetalation becomes insurmountable. Consequently, the boronic acid degrades via protodeboronation long before it can transfer its aryl group to the palladium center.

To invert this kinetic relationship, we must use highly active Buchwald precatalysts (such as XPhos Pd G3) that accelerate transmetalation, combined with mild, biphasic basic conditions to suppress the degradation pathway[3].

Benchmarking Catalytic Performance

The following table benchmarks the coupling efficiency of B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid against unhindered controls and alternative boron species. The data reflects coupling with a standard, unhindered aryl bromide (e.g., 4-bromoanisole).

Boronic Acid SubstrateCatalyst SystemBase / Solvent / TempBiaryl Yield (%)Protodeboronation (%)
Phenylboronic acid (Unhindered Control)Pd(PPh₃)₄ (5 mol%)Na₂CO₃, Tol/H₂O, 80 °C>95%<1%
2,6-Dichlorophenylboronic acid (Steric Control)Pd(PPh₃)₄ (5 mol%)Na₂CO₃, Tol/H₂O, 80 °C<10%>80%
B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid Pd(PPh₃)₄ (5 mol%)Na₂CO₃, Tol/H₂O, 80 °C<5% >85%
B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid XPhos Pd G3 (2 mol%)K₃PO₄, Tol/H₂O, 40 °C84% <10%
Potassium 2,6-dichloro-3-(hydroxymethyl)phenyltrifluoroborate (Alternative)XPhos Pd G3 (2 mol%)K₃PO₄, Tol/H₂O, 60 °C89%<5%

Key Takeaways:

  • Standard Catalysts Fail: Pd(PPh₃)₄ yields almost entirely degraded starting material due to slow transmetalation.

  • Precatalyst Superiority: The XPhos Pd G3 system successfully couples the target boronic acid by generating the active Pd(0) species at room temperature, allowing the reaction to proceed at 40 °C[3].

  • The Trifluoroborate Alternative: Converting the boronic acid to its corresponding potassium trifluoroborate salt acts as a "slow-release" mechanism for the active boronic acid, further suppressing protodeboronation, albeit requiring an extra synthetic step.

Pathway Visualization

The diagram below maps the logical flow of the catalytic cycle, emphasizing the critical divergence between the desired product formation and the base-promoted degradation pathway.

G Precatalyst XPhos Pd G3 Precatalyst Pd0 Active Pd(0)-XPhos Precatalyst->Pd0 Mild Base OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Transmet Transmetalation (Sterically Hindered) OxAdd->Transmet RedElim Reductive Elimination Transmet->RedElim Accelerated by XPhos RedElim->Pd0 Catalyst Return Product Target Biaryl Product RedElim->Product BoronicAcid B-[2,6-dichloro-3-(hydroxymethyl) phenyl]boronic acid BoronicAcid->Transmet Desired (K3PO4, 40°C) Protodeboronation Base-Promoted Protodeboronation BoronicAcid->Protodeboronation Competing (High pH, Heat) Degraded Degraded Arene (Yield Loss) Protodeboronation->Degraded

Kinetic competition between XPhos-mediated transmetalation and base-promoted degradation.

Optimized Experimental Protocol

To achieve the 84% yield benchmarked above, strict adherence to the causality of the reaction conditions is required. This protocol is designed as a self-validating system to minimize the exposure of the boronic acid to harsh conditions.

Reagents & Stoichiometry:

  • Aryl Halide (Electrophile): 1.0 equiv

  • B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid: 1.5 equiv

  • XPhos Pd G3 Precatalyst: 2.0 mol %

  • Anhydrous K₃PO₄: 2.0 equiv

  • Solvent: Toluene / H₂O (4:1 v/v), degassed

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the aryl halide, the boronic acid, and the XPhos Pd G3 precatalyst.

    • Causality: XPhos Pd G3 is air-stable, but performing the solid addition in a glovebox prevents ambient moisture from initiating premature precatalyst activation before the temperature is controlled.

  • Base Selection & Addition: Add the anhydrous K₃PO₄ (2.0 equiv).

    • Causality: K₃PO₄ is chosen specifically over NaOH or KOH. Stronger bases elevate the aqueous pH too high, which exponentially accelerates the base-mediated C–B bond cleavage of 2,6-disubstituted systems[2]. K₃PO₄ provides the exact basicity needed to form the boronate without destroying it.

  • Solvent Introduction: Seal the tube with a septum, remove it from the glovebox, and inject the degassed Toluene/H₂O mixture to achieve a 0.2 M concentration.

    • Causality: The biphasic system keeps the organic substrates sequestered in the toluene layer, limiting their physical exposure to the concentrated aqueous base interface, further slowing protodeboronation.

  • Mild Thermal Activation: Stir the biphasic mixture vigorously (1000 rpm) at 40 °C for 4 hours.

    • Causality: Do not heat to the traditional 80–100 °C. The XPhos Pd G3 catalyst is highly active at low temperatures[3]. Keeping the temperature at 40 °C ensures the rate of transmetalation outpaces the rate of thermal degradation.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

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Comparative

Spectroscopic Evolution in the Synthesis of B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic Acid: A Comparative Guide

As a Senior Application Scientist, I frequently encounter challenges in the analytical tracking of multi-step organic syntheses, particularly when dealing with boronic acids. B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boron...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in the analytical tracking of multi-step organic syntheses, particularly when dealing with boronic acids. B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid (CAS 851756-55-3) is a highly valuable building block for Suzuki-Miyaura cross-couplings in drug development[1]. However, confirming its successful synthesis requires a rigorous understanding of how its spectroscopic signatures evolve from its precursors.

This guide objectively compares the target boronic acid with its direct synthetic precursors—3-bromo-2,4-dichlorobenzaldehyde [2] and 3-bromo-2,4-dichlorobenzyl alcohol [3]—providing field-proven experimental protocols and the causality behind their spectroscopic behaviors.

Note on Nomenclature (Expertise Insight): Researchers often question the apparent shift in locant numbering between the precursor (2,4-dichloro) and the target (2,6-dichloro). This is not a molecular rearrangement, but a function of IUPAC priority rules. The newly introduced boronic acid group takes highest priority, redefining its point of attachment as C1. Consequently, the former C4 chlorine becomes C6, and the hydroxymethyl group shifts to C3.

Synthetic Pathway & Experimental Methodologies

To generate a self-validating analytical system, we must first understand the chemical transformations. The synthesis proceeds via a two-step workflow: a chemoselective reduction followed by a palladium-catalyzed Miyaura borylation.

SynthPathway A Precursor 1 3-Bromo-2,4-dichloro- benzaldehyde B Precursor 2 3-Bromo-2,4-dichloro- benzyl alcohol A->B NaBH4, MeOH 0°C to RT C Target Product B-[2,6-dichloro-3- (hydroxymethyl)phenyl] boronic acid B->C 1. B2pin2, Pd(dppf)Cl2 2. NaIO4, HCl (aq)

Caption: Synthetic pathway from aldehyde precursor to the target boronic acid.

Protocol A: Chemoselective Reduction (Precursor 1 → Precursor 2)
  • Causality: Sodium borohydride (NaBH₄) in methanol is selected for its precise chemoselectivity. It efficiently reduces the highly electrophilic aldehyde to the benzylic alcohol at 0 °C without risking the reductive debromination that frequently plagues stronger reducing agents (e.g., LiAlH₄).

  • Self-Validation: Reaction completion is definitively confirmed by taking a crude ¹H NMR aliquot. The reaction is deemed complete only when the characteristic aldehyde proton singlet at ~10.3 ppm completely vanishes, replaced by a new benzylic -CH₂- doublet at ~4.6 ppm.

Protocol B: Miyaura Borylation & Cleavage (Precursor 2 → Target)
  • Causality: While direct borylation to the free boronic acid is possible, unprotected benzylic alcohols often interfere with direct borylation reagents. Instead, we utilize a robust two-stage approach. Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) catalyzed by Pd(dppf)Cl₂ yields a stable pinacol ester intermediate[4]. The bulky dppf ligand is critical here to facilitate the challenging reductive elimination step at the palladium center. Subsequent oxidative cleavage using sodium periodate (NaIO₄) in mildly acidic conditions (HCl) gently unmasks the free boronic acid without requiring harsh bases that could trigger side reactions.

  • Self-Validation: Successful deprotection is confirmed by ¹¹B NMR. The transition from the pinacol ester (sharp singlet at ~33 ppm) to the free boronic acid (broad singlet at ~29 ppm) validates the final product.

Spectroscopic Validation System

AnalyticalWorkflow cluster_0 Spectroscopic Validation System Sample Isolated Compound NMR Multinuclear NMR (1H, 13C, 11B) Sample->NMR Dissolve in DMSO-d6 IR FT-IR Spectroscopy (ATR Mode) Sample->IR Solid state analysis Data Structural Confirmation NMR->Data IR->Data

Caption: Spectroscopic validation workflow for structural confirmation.

Comparative ¹H NMR Tracking

The "Why" behind the solvent: You must use DMSO-d₆ for the NMR analysis of the target boronic acid. In non-polar solvents like CDCl₃, boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides (boroxines), resulting in complex, overlapping, and uninterpretable spectra[5]. DMSO acts as a strong Lewis base, coordinating to the empty p-orbital of the boron atom. This breaks the boroxine oligomers, locking the molecule into a monomeric state and yielding a sharp, diagnostic two-proton singlet for the -B(OH)₂ group.

Table 1: Comparative ¹H NMR Tracking (DMSO-d₆, 400 MHz)
CompoundAldehyde (-CHO)Benzylic (-CH₂-)Hydroxyl (-OH)Boronic (-B(OH)₂)Aromatic (Ar-H)
Precursor 1 ~10.3 ppm (s, 1H)N/AN/AN/A~7.8 (d, 1H), ~7.6 (d, 1H)
Precursor 2 N/A~4.6 ppm (d, 2H)~5.5 ppm (t, 1H)N/A~7.6 (d, 1H), ~7.4 (d, 1H)
Target N/A~4.6 ppm (d, 2H)~5.3 ppm (t, 1H)~8.4 ppm (s, 2H)~7.4 (d, 1H), ~7.3 (d, 1H)
Key ¹³C and ¹¹B NMR Signatures

The "Why" behind the missing carbon: In the ¹³C NMR of the target compound, the carbon atom directly bonded to the boron (C1) is often conspicuously absent or extremely broad. This is not an experimental error; it is a physical consequence of the quadrupolar relaxation of the ¹¹B (spin 3/2) and ¹⁰B (spin 3) nuclei, which drastically shortens the T₂ relaxation time of the adjacent ¹³C nucleus.

Table 2: Key ¹³C and ¹¹B NMR Signatures
CompoundCarbonyl (C=O)Benzylic (CH₂)C-BrC-B (C1)¹¹B Signal
Precursor 1 ~189 ppmN/A~122 ppmN/AN/A
Precursor 2 N/A~62 ppm~122 ppmN/AN/A
Target N/A~62 ppmN/A~135 ppm (br)~29 ppm (br s)
FT-IR (ATR) Vibrational Modes

Infrared spectroscopy provides rapid, orthogonal confirmation of functional group interconversions. The transition from the highly polar carbonyl stretch in Precursor 1 to the massive, broad hydrogen-bonding network in the Target compound is unmistakable.

Table 3: FT-IR (ATR) Key Vibrational Modes
Compoundν(O-H)ν(C=O)ν(C-Br)ν(B-O)
Precursor 1 Absent~1695 cm⁻¹ (Strong)~1030 cm⁻¹Absent
Precursor 2 ~3300 cm⁻¹ (Broad)Absent~1030 cm⁻¹Absent
Target ~3200-3500 cm⁻¹ (Very Broad)AbsentAbsent~1350 cm⁻¹ (Strong)

Conclusion

By treating the synthesis and analysis of B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid as an integrated, self-validating system, researchers can eliminate ambiguity. Tracking the disappearance of the aldehyde proton, coordinating the boronic acid with DMSO-d₆ to prevent boroxine formation, and anticipating the quadrupolar broadening in ¹³C NMR ensures absolute structural confidence before advancing the compound into sensitive cross-coupling applications.

References

  • Source: bldpharm.
  • Source: aksci.
  • Title: CAS:851756-55-3, (2,6-Dichloro-3-(hydroxymethyl)phenyl)
  • Source: Chemical Society Reviews (RSC Publishing)
  • Source: clockss.
  • Source: rsc.

Sources

Validation

Publish Comparison Guide: Purity Assessment of B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic Acid by HPLC and NMR

Executive Summary & The Analytical Challenge B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid is a highly functionalized, sterically hindered building block critical for advanced Suzuki-Miyaura cross-coupling reactio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid is a highly functionalized, sterically hindered building block critical for advanced Suzuki-Miyaura cross-coupling reactions in pharmaceutical development. However, assessing the absolute purity of free boronic acids presents a notorious analytical challenge: their thermodynamic tendency to undergo reversible dehydration to form trimeric anhydrides (boroxines)[1].

This guide provides an objective, data-driven comparison of the two primary analytical methodologies used for its purity assessment: Quantitative Nuclear Magnetic Resonance (qNMR) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . By understanding the structural causality behind the molecule's behavior, analytical scientists can implement self-validating protocols that prevent mischaracterization and ensure API integrity.

Mechanistic Insights: Structural Impact on Analysis

To design an effective analytical method, one must first understand how the specific functional groups of B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid dictate its physical chemistry:

  • Steric Hindrance (2,6-Dichloro Substitution): The boronic acid moiety is flanked by two bulky ortho-chlorine atoms. This severe steric crowding kinetically slows down both the formation of the boroxine trimer and its hydrolysis back to the monomer. In HPLC, this slow exchange relative to the chromatographic timescale often results in distinct, artificially separated peaks for the monomer and boroxine, rather than a single time-averaged peak.

  • Secondary Interactions (3-Hydroxymethyl Group): The primary alcohol at the meta position introduces a strong hydrogen-bond donor. During RP-HPLC, this group aggressively interacts with unreacted silanols on silica-based stationary phases, leading to severe peak tailing and integration errors[2].

  • Alternative Comparison: Compared to standard unsubstituted phenylboronic acid—which rapidly interconverts and often elutes as a single dynamic, albeit broad, peak—this di-ortho-substituted analog requires stringent environmental control (pH and solvent coordination) to lock the equilibrium state during analysis.

Comparative Purity Assessment: qNMR vs. RP-HPLC

When comparing analytical alternatives, qNMR and HPLC serve orthogonal purposes. HPLC is a relative technique dependent on UV response factors, whereas qNMR is a primary, absolute method[1].

Table 1: Performance Comparison for Boronic Acid Analysis
Analytical MetricqNMR (Absolute Method)RP-HPLC (Relative Method)
Purity Output Absolute Mass Purity (% w/w)Chromatographic Purity (Area %)
Boroxine Interference Eliminated (Solvent coordinates boron)High (Dynamic equilibrium on-column)
Response Factor Bias None (Molar-based integration)High (Monomer vs. Boroxine UV diff.)
Sample Prep Time < 10 minutes< 15 minutes
Analysis Time 10 - 15 minutes per scan15 - 25 minutes per run
Primary Use Case Reference standard qualificationRoutine batch release & impurity profiling

Data Interpretation: A common discrepancy occurs where HPLC reports a purity of >99.0% (Area %), while qNMR reports an absolute purity of 96.5% (w/w)[1]. This occurs because HPLC area percent ignores species with poor UV absorbance, assumes identical extinction coefficients for the monomer and boroxine, and cannot account for residual water or inorganic salts[3].

Experimental Methodologies (Self-Validating Protocols)

As a Senior Application Scientist, it is critical to employ protocols that validate themselves through fundamental chemical principles.

Protocol A: Absolute Quantification via qNMR

The Causality: qNMR provides direct proportionality between the integrated signal area of a specific proton and the number of those nuclei in the molecule[1]. By using DMSO-d₆, the solvent acts as a strong Lewis base, coordinating with the vacant p-orbital of the boron atom. This coordination breaks the boroxine anhydride bonds, locking 100% of the analyte in the monomeric state and yielding sharp, quantifiable signals.

Step-by-Step Workflow:

  • Gravimetric Preparation: Using a microanalytical balance (0.01 mg precision), accurately weigh ~10.00 mg of B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid and ~5.00 mg of a certified internal standard (e.g., Maleic acid, TraceCERT®) into a clean vial[3].

  • Solvent Coordination: Add 0.6 mL of anhydrous DMSO-d₆. Vortex until fully dissolved. (Self-Validation: The absence of broad, shifted aromatic signals confirms complete monomerization).

  • Acquisition Parameters: Acquire the ¹H NMR spectrum using a 90° excitation pulse. Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the signals of interest (typically D1 ≥ 30 seconds) to ensure complete spin relaxation[3].

  • Data Processing: Apply baseline correction. Integrate the isolated aromatic proton of the boronic acid and the olefinic protons of maleic acid to calculate absolute mass purity[1].

Protocol B: Chromatographic Profiling via RP-HPLC

The Causality: To suppress the silanol interactions from the hydroxymethyl group and control the boroxine equilibrium, a low-silanol, highly end-capped column paired with a strictly acidic mobile phase is required[2],[4].

Step-by-Step Workflow:

  • Column Selection: Install a column designed for polar retention and low secondary interactions, such as the Waters XSelect Premier HSS T3 (100 mm × 2.1 mm, 1.8 µm)[4].

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. (Causality: The acidic pH of ~2.7 ensures the boronic acid remains fully protonated and neutral, preventing peak splitting due to partial ionization).

  • Sample Dilution: Dissolve the sample at 1 mg/mL in a diluent matching the initial gradient conditions (95% A / 5% B). Crucial: Strictly avoid using pure methanol as a diluent to prevent the rapid, reversible formation of methyl boronate esters[2].

  • Gradient Execution: Run a fast linear gradient from 5% B to 95% B over 10 minutes. A rapid gradient minimizes the on-column residence time, reducing the kinetic window for boroxine formation during the run. Monitor UV absorbance at 210 nm and 254 nm.

Analytical Decision Workflow

The following diagram illustrates the logical pathways and critical decision points for assessing the purity of this complex boronic acid.

BoronicAcidWorkflow Start B-[2,6-dichloro-3-(hydroxymethyl)phenyl] boronic acid Sample Split Select Analytical Pathway Start->Split qNMR_Path qNMR Analysis Split->qNMR_Path HPLC_Path RP-HPLC Analysis Split->HPLC_Path qNMR_Solvent Dissolve in DMSO-d6 (Suppresses Boroxine) qNMR_Path->qNMR_Solvent HPLC_Prep Aqueous/Organic Solvent (+ Acidic Modifier) HPLC_Path->HPLC_Prep qNMR_IS Add Internal Standard (e.g., Maleic Acid) qNMR_Solvent->qNMR_IS qNMR_Result Absolute Molar Purity qNMR_IS->qNMR_Result Compare Data Reconciliation (Address Boroxine Discrepancy) qNMR_Result->Compare HPLC_Col Low-Silanol C18 Column (Minimize Tailing) HPLC_Prep->HPLC_Col HPLC_Result Chromatographic Purity (Area %) HPLC_Col->HPLC_Result HPLC_Result->Compare

Workflow for the orthogonal purity assessment of boronic acids via qNMR and HPLC.

Conclusion & Best Practices

For B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid, relying solely on RP-HPLC is analytically dangerous due to the hidden dynamics of boroxine formation and the UV-response bias between monomeric and trimeric species.

Best Practice Recommendation: Utilize qNMR as the primary method for establishing the absolute purity of the reference standard or incoming raw material batches. Once the absolute purity is established and the absence of NMR-invisible impurities is confirmed, RP-HPLC (using the low-silanol, acidic gradient method described above) can be safely deployed for routine, high-throughput batch release and trace impurity profiling.

References

  • Quantitative NMR (qNMR) vs.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals American Pharmaceutical Review URL
  • ACS (Journal of Medicinal Chemistry)
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System Waters Corporation URL

Sources

Safety & Regulatory Compliance

Safety

Boronic acid, B-[2,6-dichloro-3-(hydroxymethyl)phenyl]- proper disposal procedures

Comprehensive Operational and Disposal Guide: Boronic acid, B-[2,6-dichloro-3-(hydroxymethyl)phenyl]- Introduction & Chemical Profile Boronic acid, B-[2,6-dichloro-3-(hydroxymethyl)phenyl]- (CAS: 851756-55-3) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Guide: Boronic acid, B-[2,6-dichloro-3-(hydroxymethyl)phenyl]-

Introduction & Chemical Profile

Boronic acid, B-[2,6-dichloro-3-(hydroxymethyl)phenyl]- (CAS: 851756-55-3) is a highly specialized aryl boronic acid building block frequently utilized by drug development professionals and synthetic chemists, particularly in Suzuki-Miyaura cross-coupling reactions. While boronic acids are generally recognized for having lower acute toxicity compared to other organometallic reagents, the presence of the 2,6-dichloro substitution and the hydroxymethyl group introduces specific handling, stability, and disposal requirements that must be strictly managed to ensure laboratory safety and environmental compliance.

Physicochemical Properties & Hazard Assessment

Expertise & Experience: Aryl boronic acids are inherently hygroscopic and can form cyclic anhydrides (boroxines) upon dehydration. The dichloro-substitution increases the lipophilicity and potential environmental persistence of the molecule, mandating stringent disposal protocols to prevent aquatic toxicity. Furthermore, when this compound is dissolved in organic solvents during reactions, the resulting waste stream must be strictly classified as halogenated due to the covalently bound chlorine atoms.

Table 1: Chemical Profile and Hazard Summary

Property / HazardSpecification / DetailsOperational Implication
CAS Number 851756-55-3Essential for waste manifesting and inventory tracking.
Chemical Formula C7H7BCl2O3Contains halogens; dictates strict waste segregation.
Physical State Solid (Powder)Risk of aerosolization; requires localized exhaust ventilation.
Hygroscopicity HighStore under inert gas (Argon/N2) to prevent degradation.
Primary Hazards Acute Oral Toxicity (H302), IrritantMandates strict PPE (Nitrile gloves, goggles, lab coat).
Waste Classification Halogenated Hazardous WasteCannot be drain-disposed; requires high-temp incineration.

Operational Handling Protocol

Trustworthiness: A self-validating protocol ensures that every handling step inherently verifies safety. By integrating visual checks and environmental controls, the risk of exposure is systematically mitigated.

Step-by-Step Handling Methodology:

  • Environmental Preparation: Conduct all weighing and transfer operations within a certified chemical fume hood or a vented balance enclosure to prevent the inhalation of fine particulates.

  • PPE Verification: Don standard laboratory PPE: a flame-resistant lab coat, chemical splash goggles, and double-layered nitrile gloves.

    • Causality: Double-gloving provides a fail-safe mechanism; if the outer glove is contaminated by the hygroscopic powder, it can be immediately removed and discarded without exposing the skin, maintaining an unbroken barrier.

  • Inert Atmosphere Handling: If the reagent is to be stored after partial use, purge the headspace of the primary container with Argon or dry Nitrogen before sealing.

    • Causality: This prevents atmospheric moisture from converting the boronic acid into its boroxine trimer, preserving the compound's stoichiometric accuracy for future catalytic cycles.

Proper Disposal Procedures

Improper disposal of chlorinated aryl boronic acids can lead to severe environmental contamination and regulatory penalties. Under no circumstances should this compound, its derivatives, or its reaction byproducts be disposed of via the sanitary sewer system .

Step-by-Step Disposal Methodology:

  • Waste Segregation (Critical Step):

    • Solid Waste: Collect all unused powder, contaminated weighing paper, empty primary containers, and contaminated outer gloves in a designated, leak-proof solid hazardous waste bin.

    • Liquid Waste: Any solvent containing this compound (e.g., from reaction workups, extractions, or NMR samples) MUST be deposited into a Halogenated Organic Waste carboy.

    • Causality: The 2,6-dichloro moiety means that even if the primary reaction solvent is non-halogenated (such as ethyl acetate or methanol), the waste stream now contains halogens. Mixing this with non-halogenated waste can cause dangerous exothermic reactions or violate EPA incineration compliance standards .

  • Neutralization & Quenching: If the boronic acid was utilized in a reaction involving strong bases or reactive transition metal catalysts (e.g., Palladium), ensure the mixture is fully quenched and cooled to ambient temperature before transferring it to the waste carboy.

  • Labeling and Manifesting: Clearly label the waste container with "Hazardous Waste - Halogenated Organics" and specifically list "2,6-dichloro-3-(hydroxymethyl)phenylboronic acid" along with its approximate concentration to ensure downstream handlers are aware of the specific aryl chloride content.

  • Storage and Transfer: Store waste containers in secondary containment bins away from incompatible materials such as strong oxidizers and strong acids . Transfer the sealed containers to the facility's central hazardous waste accumulation area for eventual high-temperature incineration by a licensed environmental contractor .

Spill Response and Decontamination

  • Small Spills (Solid): Do not dry-sweep, as this aerosolizes the irritant powder. Moisten the spill slightly with a compatible solvent (e.g., isopropanol) to suppress dust, then wipe up with absorbent pads. Place the contaminated pads directly into the solid hazardous waste bin.

  • Large Spills (Liquid Solution): Isolate the immediate area. Cover the spill with an inert absorbent material (such as vermiculite or dry sand). Sweep the absorbed mixture into a chemical waste container using non-sparking tools. Wash the contaminated surface with soap and water, collecting the rinsate as hazardous waste.

Disposal Workflow Visualization

The following diagram illustrates the strict segregation pathways required for this chlorinated boronic acid to ensure regulatory compliance and environmental protection.

DisposalWorkflow Start Waste Generation: 2,6-Dichloro-3-(hydroxymethyl) phenylboronic acid Solid Solid Waste (Powder/Contaminated PPE) Start->Solid Liquid Liquid Waste (Reaction Mixtures) Start->Liquid SolidBin Solid Hazardous Waste Container Solid->SolidBin HaloBin Halogenated Solvent Waste Container Liquid->HaloBin Contains Cl Incineration Licensed Hazardous Waste Incinerator SolidBin->Incineration HaloBin->Incineration

Caption: Segregation and disposal workflow for chlorinated aryl boronic acid waste streams.

References

  • University of Cincinnati Environmental Health and Safety. "Advisory 7.3 - Chemical Waste Disposal." UC EH&S. [Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste: Guidelines and Regulations." EPA.gov. [Link]

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